8-Oxabicyclo[3.2.1]octan-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJGUIPMCLRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525311 | |
| Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77745-32-5 | |
| Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxabicyclo[3.2.1]octan-3-one is a bridged bicyclic ketone that serves as a versatile synthetic intermediate in the preparation of a variety of complex organic molecules. Its rigid conformational structure and the presence of multiple stereocenters make it an attractive building block in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, spectroscopic data, and a detailed experimental protocol for the synthesis of this compound.
Core Properties
This compound, with the CAS Number 77745-32-5, is a white to off-white solid at room temperature.[1][2] Its core structure consists of a cyclohexane ring constrained in a boat-like conformation by an ether bridge.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [3] |
| CAS Number | 77745-32-5 | [3] |
| Melting Point | 36 °C | [1][2] |
| Boiling Point | 35 °C at 0.001 Torr | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of the closely related unsaturated analog, 8-oxabicyclo[3.2.1]oct-6-en-3-one, shows a strong carbonyl (C=O) stretch around 1710 cm⁻¹.[4] For the saturated compound, a similar strong absorption in the range of 1715-1740 cm⁻¹ is expected, characteristic of a cyclic ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show complex multiplets for the methylene protons and the bridgehead protons. Based on data for its derivatives, the bridgehead protons (H-1 and H-5) would likely appear as multiplets in the region of δ 4.5-5.0 ppm. The methylene protons adjacent to the carbonyl group (H-2 and H-4) would be expected to show distinct signals due to their different chemical environments.
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126.
Experimental Protocols
The following section details a common and effective method for the synthesis of this compound.
Synthesis of this compound via Hydrogenation
A widely used method for the preparation of this compound involves the catalytic hydrogenation of its unsaturated precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one.
Materials:
-
8-oxabicyclo[3.2.1]oct-6-en-3-one
-
Ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Parr hydrogenation apparatus
Procedure:
-
In a Parr hydrogenation bottle, dissolve 8-oxabicyclo[3.2.1]oct-6-en-3-one (e.g., 26 g, 209 mmol) in ethyl acetate (150 mL).[4]
-
Carefully add 10% Pd/C catalyst (e.g., 1.5 g) to the solution.[4]
-
Seal the reaction vessel and connect it to a Parr hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to 3.0 x 10⁵ Pa.[4]
-
Stir the reaction mixture vigorously at room temperature for 5 hours, or until hydrogen uptake ceases.[4]
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Extensive literature searches did not reveal any direct biological activity or involvement in specific signaling pathways for this compound itself. Its significance in the life sciences and drug development lies in its role as a key structural motif and a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The rigid bicyclic framework of 8-oxabicyclo[3.2.1]octane is found in a number of natural products and designed molecules with diverse pharmacological properties. Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided as there is no current scientific literature to support its creation.
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward transformation that can be represented by a simple workflow.
Caption: Synthetic route to this compound.
References
The 8-Oxabicyclo[3.2.1]octane Core: A Journey from Serendipitous Discovery to a Scaffold for Potent Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane skeleton, a bridged bicyclic ether, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique conformational constraints and stereochemical complexity have made it a fertile ground for the development of novel synthetic methodologies and the discovery of potent biological agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 8-oxabicyclo[3.2.1]octane derivatives, alongside a detailed exploration of their presence in nature and their application in drug development, with a particular focus on monoamine transporter inhibition.
A Historical Perspective: From Curiosity to a Key Pharmacophore
The story of the 8-oxabicyclo[3.2.1]octane core is one of incremental advances, with early synthetic efforts paving the way for its later recognition as a crucial pharmacophore. While pinpointing a single "discovery" is challenging, early investigations into cycloaddition reactions provided the first entries into this bicyclic system.
A notable early example is the work of Law and Tobey in 1968, who synthesized an 8-oxabicyclo[3.2.1]octane derivative through the reaction of tetrachlorocyclopropene with furan.[1][2] This initial Diels-Alder reaction followed by rearrangement of the primary adduct provided a foundational method for accessing this structural motif.[3]
The latter half of the 20th century saw the development of more sophisticated and stereocontrolled methods for the synthesis of the 8-oxabicyclo[3.2.1]octane framework. The recognition of this scaffold within the structure of potent tropane alkaloid analogues, which are themselves based on the analogous 8-azabicyclo[3.2.1]octane core, spurred significant interest.[4][5] In 1997, Meltzer and colleagues reported the synthesis of 8-oxa analogues of cocaine, demonstrating that the nitrogen atom of the tropane skeleton was not essential for potent activity at the dopamine transporter (DAT).[6] This pivotal discovery opened the door for the exploration of 8-oxabicyclo[3.2.1]octane derivatives as a new class of monoamine transporter inhibitors.
The Rise of Modern Synthetic Strategies
The pursuit of enantiomerically pure and highly functionalized 8-oxabicyclo[3.2.1]octane derivatives has driven the development of a diverse array of synthetic strategies. These can be broadly categorized into cycloaddition reactions and various tandem or cascade cyclizations.
Cycloaddition Reactions: The Workhorse of Scaffold Formation
Cycloaddition reactions remain a cornerstone for the construction of the 8-oxabicyclo[3.2.1]octane core.
-
[4+3] Cycloadditions: This method, involving the reaction of an oxyallyl cation with a furan, is a powerful tool for the direct formation of the bicyclic system.[7][8] The reaction can be promoted by various means, including the use of polybromoketones and diethylzinc.[9]
-
[5+2] Cycloadditions: The intramolecular cycloaddition of pyrylium ylides with alkenes provides a concise route to the 8-oxabicyclo[3.2.1]octane framework.[10][11] This approach allows for the introduction of functionality that can be further elaborated.
-
[3+2] Cycloadditions: While less common for the direct formation of the core, intramolecular [3+2] cycloadditions of cyclopropanes have been utilized in the synthesis of natural products containing a benzo-fused 8-oxabicyclo[3.2.1]octane system.[12]
Tandem and Cascade Reactions: Elegance in Efficiency
More recently, tandem and cascade reactions have emerged as highly efficient methods for the synthesis of complex 8-oxabicyclo[3.2.1]octane derivatives from simple starting materials.
-
Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This elegant method, developed by Liu and coworkers, allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes.[13][14][15]
-
Palladium-Catalyzed Oxidative Cyclization–Redox Relay–π-Allyl-Pd Cyclization Cascade: This innovative cascade reaction provides access to a variety of bicyclic ethers, including the 8-oxabicyclo[3.2.1]octane system, with excellent diastereoselectivity.[16][17][18]
Below is a generalized workflow illustrating the key cycloaddition strategies for the synthesis of the 8-oxabicyclo[3.2.1]octane core.
Caption: Key cycloaddition strategies for the synthesis of the 8-oxabicyclo[3.2.1]octane core.
Nature's Embrace: 8-Oxabicyclo[3.2.1]octanes in Natural Products
The 8-oxabicyclo[3.2.1]octane motif is not merely a synthetic curiosity; it is a recurring structural element in a number of biologically active natural products. These molecules, often possessing complex stereochemistry, showcase nature's ability to construct this intricate scaffold.
| Natural Product | Source | Biological Activity |
| Englerin A | Phyllanthus engleri | Potent and selective growth inhibition against renal cancer cell lines.[13][14][19] |
| Balsamiferine J | Blumea balsamifera | Nitric oxide (NO) inhibitory activity against murine microglial cell lines.[13][14] |
| Homalomenol C | Homalomena aromatica | Anti-inflammatory agent.[13][14] |
| Bruguierols A-C | Bruguiera gymnorrhiza | Unique 2,3-benzo-fused-8-oxabicyclo[3.2.1]octane ring system.[12] |
| Denudanolides & Denudadiones | Magnolia denudata | Neolignans with a bicyclo[3.2.1]octane skeleton.[20] |
| Zerumbone Derivatives | Zingiber zerumbet | Putative biomimetic route to the 8-oxabicyclo[3.2.1]octane motif.[21] |
The discovery of these natural products has not only provided valuable leads for drug discovery but has also inspired the development of new synthetic strategies to access their complex structures.
Therapeutic Potential: Targeting Monoamine Transporters
A significant area of research for 8-oxabicyclo[3.2.1]octane derivatives has been their application as ligands for monoamine transporters, particularly the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Their structural similarity to tropane alkaloids like cocaine, coupled with the discovery that the 8-aza position is not essential for high affinity, has made them attractive candidates for the development of therapeutics for conditions such as cocaine abuse, depression, and attention-deficit/hyperactivity disorder (ADHD).
Extensive structure-activity relationship (SAR) studies have been conducted, revealing key insights into the features required for potent and selective inhibition of these transporters.
| Compound Class | Key Structural Features | Transporter Selectivity | Representative IC50 Values (nM) |
| 2β-Carbomethoxy-3β-aryl | Chair-like conformation | Potent at DAT and SERT | 6g (3β-(3,4-dichlorophenyl)): DAT = 3.27[6] |
| 2β-Carbomethoxy-3α-aryl | Boat-like conformation | Weaker potency at SERT | 7g (3α-(3,4-dichlorophenyl)): DAT = 2.34[6] |
| 3-(Biaryl) derivatives | Extended aromatic system | Can shift selectivity towards SERT | 16t (benzothiophene substituted): DAT = 194, SERT = 1.1[22] |
| 3-(4-Heteroarylphenyl) derivatives | Heteroaromatic substitution | Preferential inhibition of SERT | 25a (furan substituted): DAT = 130, SERT = 12[23] |
The following diagram illustrates the interaction of an 8-oxabicyclo[3.2.1]octane derivative with a monoamine transporter, leading to the inhibition of neurotransmitter reuptake.
Caption: Inhibition of neurotransmitter reuptake by an 8-oxabicyclo[3.2.1]octane derivative.
Experimental Protocols: Key Synthetic Methodologies
This section provides detailed experimental protocols for two key synthetic transformations used to prepare 8-oxabicyclo[3.2.1]octane derivatives.
Protocol 1: [4+3] Cycloaddition for the Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This procedure is adapted from the synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.[7]
Materials:
-
2-Chloropentan-3-one
-
Furan
-
Triethylamine
-
Distilled water
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A 500-mL round-bottomed flask is charged with 2-chloropentan-3-one (0.12 mol), furan (0.50 mol, 4 equivalents), and 125 mL of distilled water.
-
The mixture is stirred vigorously at room temperature.
-
Triethylamine (0.13 mol, 1.05 equivalents) is added dropwise over 30 minutes.
-
The reaction mixture is stirred for 12 hours and then quenched by the addition of a saturated solution of ammonium chloride (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by chromatography if necessary.
Protocol 2: Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
This is a generalized procedure based on the work of Liu and coworkers.[14]
Materials:
-
Glycal-derived 1,6-enyne bearing a propargylic carboxylate
-
(Triphenylphosphine)gold(I) chloride (PPh3AuCl)
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the glycal-derived 1,6-enyne (1 equivalent) in anhydrous dichloromethane is added PPh3AuCl (5 mol %) and AgSbF6 (5 mol %).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically pure 8-oxabicyclo[3.2.1]octane derivative.
Future Directions
The 8-oxabicyclo[3.2.1]octane core continues to be a source of inspiration for synthetic chemists and drug discovery scientists. Future research in this area is likely to focus on:
-
The development of new, even more efficient and stereoselective synthetic methods.
-
The total synthesis of other complex natural products containing this scaffold.
-
The design and synthesis of novel derivatives with improved potency and selectivity for a range of biological targets beyond monoamine transporters.
-
The exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, inspired by the activity of natural products like englerin A.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. addi.ehu.es [addi.ehu.es]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 14. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 8-Oxabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 8-Oxabicyclo[3.2.1]octan-3-one. This bicyclic ketone is a crucial scaffold in the synthesis of various biologically active molecules and understanding its spectral characteristics is fundamental for chemists in the field. This document presents tabulated spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's structure and properties.
Chemical Structure
The foundational step in spectral analysis is a clear understanding of the molecule's structure, including the numbering of its atoms.
Caption: Chemical structure of this compound.
1H and 13C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound. The data is compiled from various spectroscopic analyses reported in the literature.[1]
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 4.75 | m | |
| H-2β, H-4β | 2.72 | dd | J₁ = 16, J₂ = 5 |
| H-2α, H-4α | 2.29 | dm | J = 16 |
| H-6exo, H-7exo | 2.00-2.18 | m | |
| H-6endo, H-7endo | 1.72-1.84 | bd | J = 5 |
Solvent: CDCl₃, Spectrometer Frequency: 220 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 (C=O) | ~208-219 |
| C1, C5 | ~75-85 |
| C2, C4 | ~40-50 |
| C6, C7 | ~25-35 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental protocols. The following outlines a general procedure for the NMR analysis of bicyclic ketones like this compound.
Standard NMR Sample Preparation
-
Weighing the Sample : Accurately weigh 5-25 mg of the bicyclic ketone for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to the vial.[2]
-
Dissolution : Gently swirl or sonicate the vial to ensure the sample is completely dissolved.[2]
-
Filtering : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[2]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.[2]
-
Insertion into Spectrometer : Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the spectrometer.[2]
NMR Data Acquisition Workflow
The general workflow for acquiring and processing NMR data is illustrated in the following diagram.
Caption: General workflow for NMR data acquisition and analysis.
Signaling Pathways and Logical Relationships
For researchers in drug development, understanding how a molecule like this compound can be synthesized is crucial. The synthesis often involves a multi-step process.
Caption: A common synthetic route to this compound.[1]
This guide provides a foundational understanding of the NMR characteristics of this compound, essential for its identification, characterization, and utilization in synthetic and medicinal chemistry. For more detailed analyses, including 2D NMR experiments like COSY and HSQC, researchers are encouraged to consult the primary literature.
References
IR and mass spectrometry analysis of 8-Oxabicyclo[3.2.1]octan-3-one
An In-depth Technical Guide on the Infrared and Mass Spectrometry Analysis of 8-Oxabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of this compound using infrared (IR) spectroscopy and mass spectrometry (MS). The document outlines the core principles of these analytical techniques and their application in the structural elucidation of this bicyclic ketone. It includes comprehensive experimental protocols, data interpretation, and visual representations of analytical workflows and fragmentation pathways to support research and development activities.
Overview of Spectroscopic Analysis
Infrared spectroscopy and mass spectrometry are powerful analytical tools for determining the structure of organic compounds. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Mass spectrometry, on the other hand, provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns upon ionization.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is instrumental in identifying the functional groups within this compound, primarily the ketone and the ether linkages.
Data Presentation: IR Spectral Data
The expected characteristic infrared absorption bands for this compound are summarized in the table below. The most prominent feature is the strong carbonyl (C=O) stretch, which is characteristic of a saturated cyclic ketone.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~2960-2880 | C-H | sp³ C-H stretching |
| ~1715 | C=O | Carbonyl stretching |
| ~1180 | C-O-C | Ether C-O stretching |
Note: The carbonyl stretching frequency is reported to be around 1715 cm⁻¹ for the saturated ketone, which is a slight shift from its unsaturated precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, which shows a carbonyl stretch at approximately 1710 cm⁻¹.[1]
Experimental Protocol: Acquiring the IR Spectrum
A common and efficient method for obtaining the IR spectrum of a neat solid or liquid sample is through Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation : Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application :
-
If the sample is a solid, place a small amount of the powder onto the ATR crystal to completely cover it. Use the pressure arm to ensure firm contact between the sample and the crystal.
-
If the sample is a liquid or an oil, place a single drop onto the center of the ATR crystal.
-
-
Data Acquisition : Initiate the scan. The instrument will collect and average multiple scans to produce the final infrared spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing : The resulting spectrum is processed by the instrument's software, which performs a Fourier transform of the interferogram to yield the spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning : After the analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound (Molecular Formula: C₇H₁₀O₂, Molecular Weight: 126.15 g/mol ) is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) with Electron Ionization (EI). This technique allows for the separation of the compound from any impurities before it enters the mass spectrometer, where it is ionized and fragmented.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Mechanism |
| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [C₅H₆O₂]⁺˙ | Loss of ethylene (C₂H₄) via retro-Diels-Alder-type cleavage |
| 83 | [C₅H₇O]⁺ | α-cleavage with loss of a C₂H₃O radical |
| 70 | [C₄H₆O]⁺˙ | Various multi-bond cleavage pathways |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment in cyclic ketones |
Mandatory Visualization: Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a general protocol for acquiring the EI mass spectrum of this compound using GC-MS.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Parameters :
-
Injection : Inject 1 µL of the prepared solution into the GC inlet.
-
Inlet Temperature : Typically set to 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
GC Column : A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Ion Source Temperature : Typically 230 °C.
-
Quadrupole Temperature : Typically 150 °C.
-
-
Data Analysis : The acquired data will show a chromatogram of peaks over time. The mass spectrum corresponding to the peak of this compound can then be analyzed to identify the molecular ion and the major fragment ions.
Overall Analytical Workflow
The combined analytical workflow for the characterization of this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a framework for the analysis of this compound using IR and mass spectrometry. The provided data tables, experimental protocols, and diagrams serve as a comprehensive resource for researchers and professionals in the field of drug development and organic chemistry. The combination of these techniques allows for the unambiguous confirmation of the compound's structure, which is a critical step in any chemical synthesis or characterization workflow.
References
Conformational Landscape of the 8-Oxabicyclo[3.2.1]octane Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture that is of significant interest in drug design and development. A thorough understanding of the conformational preferences of this ring system is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational properties of the 8-oxabicyclo[3.2.1]octane core, detailing the experimental and computational methodologies used in its study and presenting key quantitative data.
Core Conformational Features
The 8-oxabicyclo[3.2.1]octane ring system is comprised of a fused six-membered tetrahydropyran ring and a five-membered tetrahydrofuran ring. The conformational behavior of the entire bicyclic system is primarily dictated by the puckering of these two constituent rings.
The six-membered ring predominantly adopts a chair conformation . This preference is driven by the minimization of torsional and steric strain. However, in certain substituted derivatives, a higher-energy boat conformation can be populated. The energy difference between the chair and boat forms for the related 6,8-dioxabicyclo[3.2.1]octane has been estimated to be approximately 1500 cm⁻¹[1]. The five-membered ring typically exists in an envelope conformation .
The interplay of these conformational possibilities gives rise to a complex potential energy surface. The substitution pattern on the bicyclic framework can significantly influence the relative energies of these conformers and, in some cases, may lead to the boat form of the six-membered ring becoming the predominant conformation[2].
Quantitative Conformational Data
The precise geometric parameters of the 8-oxabicyclo[3.2.1]octane ring system have been elucidated through a combination of experimental techniques and computational modeling. The following tables summarize key quantitative data obtained from X-ray crystallography and ab initio calculations.
Table 1: Key Bond Lengths and Angles for an 8-Oxabicyclo[3.2.1]octane Derivative
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C1-C2 | 1.535 |
| C2-C3 | 1.525 | |
| C3-C4 | 1.528 | |
| C4-C5 | 1.532 | |
| C5-C6 | 1.505 | |
| C6-C7 | 1.334 | |
| C1-C7 | 1.508 | |
| C1-O8 | 1.440 | |
| C5-O8 | 1.443 | |
| Bond Angle | C1-C2-C3 | 110.1 |
| C2-C3-C4 | 110.3 | |
| C3-C4-C5 | 110.0 | |
| C4-C5-O8 | 108.9 | |
| C1-O8-C5 | 108.3 | |
| C1-C7-C6 | 109.8 |
Data compiled from representative crystallographic data of a substituted 8-oxabicyclo[3.2.1]octane derivative.
Table 2: Selected Dihedral Angles for the Chair Conformation of an 8-Oxabicyclo[3.2.1]octane Derivative
| Dihedral Angle | Atoms | Value (°) |
| τ₁ | O8-C1-C2-C3 | -58.9 |
| τ₂ | C1-C2-C3-C4 | 55.1 |
| τ₃ | C2-C3-C4-C5 | -54.8 |
| τ₄ | C3-C4-C5-O8 | 58.5 |
| τ₅ | C4-C5-O8-C1 | -61.2 |
| τ₆ | C5-O8-C1-C2 | 61.5 |
Data compiled from representative crystallographic data of a substituted 8-oxabicyclo[3.2.1]octane derivative in a chair conformation.
Experimental and Computational Protocols
The conformational analysis of the 8-oxabicyclo[3.2.1]octane ring system relies on a synergistic approach combining experimental spectroscopic and diffraction techniques with theoretical calculations.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For the 8-oxabicyclo[3.2.1]octane system, proton (¹H) NMR is particularly informative.
-
Chemical Shifts: The chemical shifts of the bridgehead protons and the protons on the six- and five-membered rings are sensitive to their local electronic environment, which is dictated by the ring's conformation.
-
Coupling Constants: Vicinal (³J) coupling constants between protons are dependent on the dihedral angle between them, as described by the Karplus equation. These coupling constants are instrumental in determining the relative stereochemistry of substituents and the puckering of the rings. For instance, characteristic coupling patterns can differentiate between chair and boat conformations.
-
Nuclear Overhauser Effect (NOE): Through-space interactions between protons, as detected by 2D NOESY experiments, provide crucial information about the spatial proximity of atoms, which is invaluable for confirming conformational assignments. COSY experiments are also routinely used to establish proton-proton connectivity.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. This technique yields precise measurements of bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's lowest energy conformation in the crystalline state.
Computational Methodologies
Ab initio and Density Functional Theory (DFT) calculations are extensively used to complement experimental data and to explore the potential energy surface of the 8-oxabicyclo[3.2.1]octane ring system.
-
Geometry Optimization: Computational methods are employed to find the minimum energy conformations (e.g., chair and boat) and transition states for their interconversion. Commonly used levels of theory include Hartree-Fock (HF) with basis sets such as STO-3G and 3-21G, and more accurately, DFT with functionals like B3LYP and the 6-31G* basis set[2].
-
Energy Calculations: These calculations provide the relative energies of different conformers, allowing for the prediction of the most stable conformation and the energy barriers for conformational changes.
-
NMR Chemical Shift Prediction: Theoretical calculations can also be used to predict NMR chemical shifts for different conformations. A strong correlation between the calculated and experimentally observed chemical shifts provides further confidence in the assigned conformation[2].
Visualization of Conformational Dynamics and Analysis Workflow
To better illustrate the key concepts in the conformational analysis of the 8-oxabicyclo[3.2.1]octane ring system, the following diagrams are provided.
References
Conformational Analysis of 8-Oxabicyclo[3.2.1]octan-3-one: A Technical Examination of Chair vs. Boat Conformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octan-3-one core is a prevalent structural motif in numerous biologically active molecules and natural products. Its rigid bicyclic framework provides a valuable scaffold in medicinal chemistry, where precise control over the spatial orientation of substituents is critical for molecular recognition and biological activity. A thorough understanding of the conformational preferences of this system, specifically the equilibrium between the higher-energy boat and lower-energy chair conformations of the six-membered oxacyclohexanone ring, is paramount for rational drug design. This technical guide synthesizes findings from nuclear magnetic resonance (NMR) spectroscopy and computational studies to provide a detailed overview of the conformational landscape of this important bicyclic ketone and its derivatives.
Theoretical and Experimental Conformational Landscape
The conformational analysis of the 8-oxabicyclo[3.2.1]octane system has been a subject of both experimental and theoretical investigation. The six-membered ring containing the oxygen bridge can exist in two primary conformations: a stable chair form and a more flexible boat form.
In the majority of studied derivatives of this compound, the pyran ring component of the bicyclic structure preferentially adopts a chair conformation .[1] This preference is generally supported by computational chemistry methods, which consistently calculate the chair conformer to be of lower relative energy.[1] However, it is crucial to note that specific substitution patterns on the bicyclic framework can significantly influence the conformational equilibrium, in some cases making the boat conformation energetically more favorable.[1]
A noteworthy example highlights the interplay between theoretical predictions and experimental evidence. In a study on a tetramethyl-substituted derivative, 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol, theoretical calculations at the AM1, HF/6-31G, and DFT/B3LYP/6-31G levels predicted the chair conformer to possess a lower relative energy. However, experimental NMR data for this compound were more consistent with the presence of a boat conformer .[1] This discrepancy underscores the importance of employing both computational and experimental techniques for a comprehensive conformational analysis.
Quantitative Conformational Energy Analysis
Computational studies have been instrumental in quantifying the energy differences between the chair and boat conformers of 8-oxabicyclo[3.2.1]octane derivatives. The following table summarizes the calculated relative energies for the chair and boat conformations of 1,2α,4α,5-tetramethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3β-ol.
| Conformer | Computational Method | Relative Energy (kcal/mol) |
| Chair | AM1 | 0.00 |
| Boat | AM1 | +1.29 |
| Chair | HF/6-31G | 0.00 |
| Boat | HF/6-31G | +1.98 |
| Chair | B3LYP/6-31G | 0.00 |
| Boat | B3LYP/6-31G | +1.89 |
Data extrapolated from studies on derivatives of this compound.
These data consistently indicate that for this specific derivative, the chair conformation is the calculated thermodynamic minimum.
Spectroscopic Evidence from NMR
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, provides invaluable experimental insight into the dihedral angles of the bicyclic system and, by extension, its preferred conformation.
In chair conformations, the axial-axial coupling constants are typically larger, while boat conformations exhibit different and characteristic coupling patterns.[1] For the aforementioned tetramethyl-substituted derivative where the boat conformer is suggested by NMR, the analysis of calculated hydrogen and carbon chemical shifts at the DFT/B3LYP/6-31G* level showed better agreement with the experimental data for the boat conformation than for the chair.[1]
The following table presents key ¹H NMR coupling constants that are diagnostic for distinguishing between chair and boat conformations in substituted 8-thiabicyclo[3.2.1]octanes, a related system where similar principles apply.
| Coupling Constant | Conformation | Typical Value (Hz) | Description |
| J3,2 | Boat | 11.5 | Confirms trans-diaxial interaction |
| J3,4α | Boat | 13.0 | Confirms trans-diaxial interaction |
| J4α,4β | Boat | 13.0 | Geminal coupling |
| J4α,5 | Boat | 2.0 | Vicinal coupling |
Data from analogous 8-thiabicyclo[3.2.1]octane systems, which exhibit similar conformational behavior.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of conformational data.
Computational Chemistry Protocols
The conformational analysis of 8-oxabicyclo[3.2.1]octane derivatives has been performed using a variety of computational methods:
-
Semi-empirical Method: Austin Model 1 (AM1).
-
Ab initio Method: Hartree-Fock (HF) with the 6-31G* basis set.
-
Density Functional Theory (DFT): Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with the 6-31G* basis set.[1]
Geometry optimizations were typically performed for both the chair and boat conformers to locate the energy minima. For certain derivatives, calculations were carried out on both the isolated molecules (gas phase) and by incorporating the solvent used in NMR analyses (e.g., CDCl₃) to provide a more accurate comparison with experimental data.[1]
NMR Spectroscopy Protocols
NMR spectra are typically recorded on high-field spectrometers (e.g., 220 MHz or 400 MHz).[2]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these analyses.
-
Internal Standard: Tetramethylsilane (TMS) is used as a reference for chemical shifts.
-
Techniques: In addition to standard ¹H and ¹³C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC are employed for unambiguous signal assignment. The analysis of vicinal coupling constants between adjacent protons is critical for deducing dihedral angles and conformational preferences.[1]
Visualizing the Conformational Equilibrium
The relationship between the chair and boat conformations can be represented as a dynamic equilibrium. The following diagram, generated using the DOT language, illustrates this relationship.
Caption: Conformational equilibrium between the chair and boat forms.
Conclusion
The conformational analysis of this compound and its derivatives reveals a delicate balance between the generally more stable chair conformation and the accessible boat conformation. While computational methods provide a powerful tool for predicting the energetic landscape, experimental NMR data are indispensable for validating these predictions and, in some cases, revealing the predominant conformation in solution. For drug development professionals, this understanding is crucial, as the specific conformation adopted by the bicyclic core will dictate the three-dimensional presentation of pharmacophoric elements, ultimately influencing binding affinity and biological activity. The discrepancy observed in certain substituted analogs, where the boat form is favored despite calculations suggesting otherwise, serves as a critical reminder of the nuanced interplay of steric and electronic effects in these complex molecular architectures.
References
Stereochemistry of 8-Oxabicyclo[3.2.1]octan-3-one and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic molecules. Its rigid, conformationally constrained framework provides a unique three-dimensional arrangement for appended functional groups, making it an attractive template for the design of novel therapeutic agents. This technical guide delves into the stereochemistry of 8-oxabicyclo[3.2.1]octan-3-one and its analogs, providing a comprehensive overview of their synthesis, conformational analysis, and the experimental protocols used for their characterization and biological evaluation.
Introduction
The 8-oxabicyclo[3.2.1]octane core consists of a cyclohexane ring fused to a tetrahydrofuran ring, creating a bridged bicyclic system. The stereochemical intricacies of this scaffold, particularly the orientation of substituents and the conformation of the six- and five-membered rings, play a crucial role in determining its physical, chemical, and biological properties. Understanding and controlling these stereochemical features are paramount for the rational design of analogs with desired pharmacological profiles, such as inhibitors of monoamine transporters.
Synthesis of the 8-Oxabicyclo[3.2.1]octane Core
The construction of the 8-oxabicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies, most notably via [4+3] cycloaddition reactions.
Figure 1: General synthetic strategy for this compound and its analogs.
A common and effective method involves the reaction of a furan derivative with an oxyallyl cation generated in situ from a polyhalogenated ketone. This cycloaddition directly furnishes the unsaturated bicyclic ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, which can then be subjected to catalytic hydrogenation to yield the saturated parent compound, this compound. This core structure serves as a versatile intermediate for the synthesis of a wide array of analogs through various chemical transformations.
Stereochemical and Conformational Analysis
The stereochemistry of the 8-oxabicyclo[3.2.1]octane system is primarily dictated by the conformation of the six-membered ring, which can adopt either a chair or a boat conformation. The preferred conformation is influenced by the substitution pattern on the bicyclic framework. This conformational preference has a direct impact on the dihedral angles between adjacent protons, which can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy through the measurement of proton-proton coupling constants (³JHH).
Based on NMR data and theoretical calculations, the pyran ring of many this compound derivatives is found to predominantly exist in a chair conformation.[1][2] However, certain substitution patterns can favor a boat conformer.[1][2]
Quantitative Spectroscopic Data
The following tables summarize key NMR spectroscopic data for 8-oxabicyclo[3.2.1]oct-6-en-3-one and its saturated counterpart. This data is crucial for the structural elucidation and conformational analysis of these compounds.
Table 1: ¹H NMR Spectral Data of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 5.10 | d | 5 |
| H-2β, H-4β | 2.80 | dd | 17, 5 |
| H-2α, H-4α | 2.30 | d | 17 |
| H-6, H-7 | 6.30 | s | - |
| Solvent: CDCl₃[3] |
Table 2: ¹³C NMR Spectral Data of this compound Analog (Data for 7-(methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one)
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 87.08 |
| C2 | 54.87 |
| C3 | 208.03 |
| C4 | 50.03 |
| C5 | 79.27 |
| C6 | 29.72 |
| C7 | 52.60 |
| 1-CH₃ | 25.78 |
| C9 (from 2-CH₃) | 8.88 |
| C10 (from 4-CH₃) | 10.00 |
| CH₃OCO- | 52.00 |
| CH₃O CO- | 171.34 |
| Solvent: CDCl₃ |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and evaluation of this compound and its analogs. The following sections provide representative protocols for the synthesis of the core structure and for a key biological assay.
Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This procedure is adapted from the [4+3] cycloaddition reaction between furan and an oxyallyl cation generated from 1,1,3,3-tetrabromoacetone.[3]
Materials:
-
1,1,3,3-Tetrabromoacetone
-
Furan
-
Zinc-Copper couple (Zn/Cu)
-
Saturated methanolic solution of Ammonium Chloride (NH₄Cl)
-
Saturated solution of Sodium EDTA (Na₂EDTA)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Petroleum ether and Diethyl ether
Procedure:
-
A solution of 1,1,3,3-tetrabromoacetone in a suitable solvent is prepared.
-
To a stirred suspension of a reducing agent (e.g., Zn/Cu couple) in the presence of excess furan, the tetrabromoacetone solution is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours to allow for the cycloaddition to proceed.
-
The crude reaction mixture is worked up by filtration to remove the metal salts.
-
The filtrate is then treated with a debrominating agent (e.g., another portion of Zn/Cu couple in methanolic NH₄Cl) to remove the bromine atoms from the initial cycloadduct.
-
Following a second workup involving extraction with an organic solvent (e.g., DCM) and washing with an aqueous EDTA solution, the organic layer is dried over MgSO₄ and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford pure 8-oxabicyclo[3.2.1]oct-6-en-3-one.[3]
Dopamine Transporter (DAT) Binding Assay Protocol
Many analogs of this compound are potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT). The following is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for DAT.[4]
Figure 2: Experimental workflow for a dopamine transporter (DAT) binding assay.
Materials:
-
Rat striatal tissue (or other tissue/cells expressing DAT)
-
Homogenization buffer (e.g., Tris-HCl with sucrose)
-
Assay buffer (e.g., Tris-HCl with salts)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Unlabeled competitor (test compounds and a known high-affinity ligand for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of test compound).[4]
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a specified time at a specific temperature to allow the binding to reach equilibrium.[5]
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[4]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Calculate specific binding by subtracting non-specific binding from total binding.[4]
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.[4]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
-
Conclusion
The this compound framework and its analogs represent a rich area of study for synthetic chemists and drug discovery professionals. Their unique stereochemical and conformational properties, which can be elucidated through a combination of synthesis, spectroscopy, and computational modeling, are key to their biological activity. The detailed experimental protocols provided herein offer a starting point for researchers interested in exploring this fascinating class of molecules and their potential as therapeutic agents. A thorough understanding of the stereochemistry of this scaffold is essential for the future design and development of novel and selective drug candidates.
References
The 8-Oxabicyclo[3.2.1]octane Scaffold: A Privileged Core in Drug Discovery and Natural Products
The 8-oxabicyclo[3.2.1]octane scaffold is a rigid, bicyclic ether that serves as a core structural motif in a multitude of biologically active natural products and synthetic compounds. Its unique three-dimensional architecture and conformational rigidity make it a "privileged scaffold" in medicinal chemistry, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. This technical guide provides an in-depth overview of the biological significance of the 8-oxabicyclo[3.2.1]octane core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Biological Activities of the 8-Oxabicyclo[3.2.1]octane Scaffold
The versatility of the 8-oxabicyclo[3.2.1]octane scaffold is reflected in the broad spectrum of biological activities exhibited by compounds containing this core. These activities range from antiviral and anticancer to potent effects on the central nervous system.
Antiviral Activity: HIV-1 Protease Inhibition
Derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have been investigated as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins. By mimicking the transition state of the natural substrate, these inhibitors bind to the active site of the protease, preventing viral maturation.
Monoamine Transporter Inhibition
Compounds incorporating the 8-oxabicyclo[3.2.1]octane framework have shown significant inhibitory activity against monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] Cocaine's stimulant and reinforcing effects are largely attributed to its inhibition of DAT.[2] Interestingly, the 8-amino group of cocaine and its analogs, once thought to be essential for binding, can be replaced with an oxygen atom (as in the 8-oxabicyclo[3.2.1]octane scaffold) without loss of potent DAT inhibition.[3] This has led to the development of novel compounds with potential applications in the treatment of cocaine abuse and other neurological disorders. The chair configured diastereomers of 2β-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have demonstrated potency at both DAT and SERT.[1]
Anticancer Activity
Several natural and synthetic compounds containing the 8-oxabicyclo[3.2.1]octane moiety have demonstrated notable anticancer properties. For instance, the natural product phaeocaulisin A, which features this scaffold, has shown antiproliferation activity against A375 human melanoma cells.[4] A synthetic intermediate in its total synthesis, possessing an α-methylene γ-butyrolactone moiety, was identified as a promising lead compound with activity against triple-negative and HER2+ breast cancer cell lines.[4] Additionally, an oxabicyclo-octenol isolated from Siparuna cymosa has been evaluated for its cytotoxic activity against leukemia cell lines.[5]
Antibacterial and Antifungal Activities
The 8-oxabicyclo[3.2.1]octane scaffold is also a component of novel bacterial topoisomerase inhibitors (NBTIs) with broad-spectrum antibacterial activity. These compounds have shown efficacy against a range of pathogens, including quinolone-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae.[6] Furthermore, certain natural products containing this scaffold have exhibited antifungal properties. For example, pseuboyen F, a sesquiterpenoid with a 6-oxobicyclo[3.2.1]octane skeleton, displayed potent antifungal activity against Fusarium proliferatum with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[7]
Anti-inflammatory Activity
Recent studies have identified natural products containing the 8-oxabicyclo[3.2.1]octane core with anti-inflammatory properties. Pleosmarane R, a diterpenoid isolated from a mangrove endophytic fungus, features this scaffold and has been investigated for its ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.[8] Another natural product, containing a 2-oxabicyclo[3.2.1]octane moiety, also showed potent anti-inflammatory activity.[9]
Muscarinic Receptor Antagonism
While the closely related 8-azabicyclo[3.2.1]octane (tropane) scaffold is well-known for its interaction with muscarinic acetylcholine receptors, some studies suggest that the 8-oxa variant can also serve as a scaffold for muscarinic antagonists.[10][11] These compounds have potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD).
Neuroprotective Effects
The 8-oxabicyclo[3.2.1]octane scaffold has been found in compounds with neuroprotective activities. For instance, asperbisabolane A, a phenolic bisabolane, demonstrated neuroprotective effects at a concentration of 10 µM.[12] Additionally, the potential of derivatives to mitigate glutamate-induced excitotoxicity, a key mechanism in neurodegenerative diseases, has been explored.[13]
Data Presentation
Table 1: Antiviral Activity of 8-Oxabicyclo[3.2.1]octane Derivatives (HIV-1 Protease Inhibition)
| Compound/Inhibitor | Target | Assay Type | Ki (nM) | EC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 14g | HIV-1 Protease | Enzyme Inhibition | 1.65 | 0.24 | MT-2 |[14] | | 14a | HIV-1 Protease | Enzyme Inhibition | 43 | >1000 | MT-2 |[14] | | 14b | HIV-1 Protease | Enzyme Inhibition | 1300 | >1000 | MT-2 |[14] | | 14e | HIV-1 Protease | Enzyme Inhibition | 855 | nd | MT-2 |[14] | | Darunavir (control) | HIV-1 Protease | Enzyme Inhibition | 0.016 | 2.4 | MT-2 |[14] | nd: not determined
Table 2: Monoamine Transporter Inhibitory Activity of 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 6g (3β-(3,4-dichlorophenyl) analog) | DAT | 3.27 | [3] |
| 7g (3α-(3,4-dichlorophenyl) analog) | DAT | 2.34 | [3] |
| 16m (2β3β–benzothiophene) | DAT | 9 | [2] |
| 16m (2β3β–benzothiophene) | SERT | 10 | [2] |
| 16n (2α3β–benzothiophene) | DAT | 18 | [2] |
| 16n (2α3β–benzothiophene) | SERT | 79 | [2] |
| 16e (2β-Carbomethoxy-3β-[2-furylphenyl]) | DAT | 64 | [2] |
| 16e (2β-Carbomethoxy-3β-[2-furylphenyl]) | SERT | 30 | [2] |
Table 3: Anticancer Activity of Compounds Containing the 8-Oxabicyclo[3.2.1]octane Scaffold
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Phaeocaulisin A | A375 (Human Melanoma) | Proliferation | - | Active at 5 & 10 µM | [4] |
| β-Sitosterol-3-O-β-D-glucopyranoside | THP-1, K-562 (Leukemia) | MTT | Cell Viability | Significant reduction | [5] |
| Kaempferol-3,7-di-O-α-L-rhamnoside | THP-1, K-562 (Leukemia) | MTT | Cell Viability | Significant reduction | [5] |
Table 4: Antibacterial and Antifungal Activity of 8-Oxabicyclo[3.2.1]octane Derivatives
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| AM8191 | S. aureus | Antibacterial | 0.06 - 0.12 | [6] |
| AM8085 | S. aureus | Antibacterial | 0.06 - 0.12 | [6] |
| Pseuboyen F | F. proliferatum | Antifungal | 0.5 | [7] |
| Pseuboyen F | F. oxysporum | Antifungal | 2 | [7] |
| Pseuboyen F | C. cornigerum | Antifungal | 4 | [7] |
| Tetralone 2b, 2c, 2d | P. expansum | Antifungal | 31.25 - 62.5 | [15] |
Table 5: Anti-inflammatory Activity of Natural Products with an 8-Oxabicyclo[3.2.1]octane Core
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Pleosmarane H | NO Production | RAW264.7 | 19 | [8] |
| Pleosmarane M | NO Production | RAW264.7 | 25 | [8] |
| Isopimarane Diterpenoid (Compound 41) | NO Production | - | 4.59 | [9] |
| Isopimarane Diterpenoid (Compound 43) | NO Production | - | 13.38 | [9] |
Experimental Protocols
HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method for measuring the inhibitory activity of compounds against HIV-1 protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing EDANS/DABCYL pair)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the test compound dilutions to triplicate wells. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor like Pepstatin A).
-
Add the diluted HIV-1 protease solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C (e.g., excitation at ~340 nm and emission at ~490 nm for EDANS/DABCYL).
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.
Dopamine Transporter (DAT) Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding determinator (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428)
-
Test compounds dissolved in DMSO
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, set up the binding reactions in triplicate:
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add non-specific binding determinator, radioligand, and cell membrane suspension.
-
Competitive Binding: Add test compound dilutions, radioligand, and cell membrane suspension.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the IC50 value from the dose-response curve and then the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
HIV-1 Protease Inhibition Workflow
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Dopamine Transporter (DAT) Signaling Pathway
Caption: Inhibition of dopamine reuptake by an 8-oxabicyclo[3.2.1]octane derivative.
Serotonin Transporter (SERT) Signaling Pathway
Caption: Inhibition of serotonin reuptake by an 8-oxabicyclo[3.2.1]octane derivative.
Conclusion
The 8-oxabicyclo[3.2.1]octane scaffold represents a highly versatile and valuable core in the field of drug discovery and natural product chemistry. Its rigid framework allows for the development of potent and selective modulators of a wide array of biological targets, including viral enzymes, neurotransmitter transporters, and receptors. The diverse biological activities, ranging from antiviral and anticancer to neuroprotective and anti-inflammatory, underscore the therapeutic potential of compounds containing this privileged scaffold. Continued exploration of the chemical space around the 8-oxabicyclo[3.2.1]octane core, coupled with detailed biological evaluation, promises to yield novel therapeutic agents for a variety of human diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting and evolving field.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel 8-azoniabicyclo[3.2.1]octane carbamates as muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. addi.ehu.es [addi.ehu.es]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Natural Products Containing the 8-Oxabicyclo[3.2.1]octane Motif
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]octane core is a privileged heterocyclic scaffold found in a diverse array of natural products exhibiting significant biological activities. This bridged bicyclic ether system imparts a rigid conformational constraint on the molecule, which can lead to high selectivity and potency for biological targets. This technical guide provides a comprehensive overview of prominent natural products containing this motif, their biological effects, mechanisms of action, and detailed experimental protocols for their study. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Key Natural Products and Their Biological Activities
Several classes of natural products feature the 8-oxabicyclo[3.2.1]octane core, with activities ranging from anticancer and anti-inflammatory to antimicrobial. This section details the most significant examples.
Englerin A
Isolated from the bark of Phyllanthus engleri, Englerin A has garnered considerable attention for its potent and selective cytotoxic activity against renal cancer cells.[1]
Biological Activity: Englerin A is a potent activator of the transient receptor potential canonical (TRPC) channels TRPC4 and TRPC5.[1][2][3] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and ultimately leading to necrotic cell death in sensitive cancer cell lines.[2][4]
Quantitative Data:
| Compound | Cell Line | Activity Type | Value | Reference |
| Englerin A | A-498 (Renal) | IC₅₀ | 53.25 nM | [1] |
| Englerin A | UO-31 (Renal) | IC₅₀ | 140.3 nM | [1] |
| Englerin A | HEK293T-TRPC4 | EC₅₀ | 11.2 nM | [3] |
| Englerin A | HEK293T-TRPC5 | EC₅₀ | 7.6 nM | [3] |
Cortistatins
The cortistatins are a group of steroidal alkaloids isolated from the marine sponge Corticium simplex.[5][6] They possess a unique molecular architecture that includes the 8-oxabicyclo[3.2.1]octane motif fused to a rearranged steroid nucleus.
Biological Activity: Cortistatins, particularly Cortistatin A, exhibit potent anti-angiogenic properties.[7][8][9] They inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with high selectivity.[6] The mechanism is thought to involve the inhibition of cyclin-dependent kinase 8 (CDK8).[10]
Quantitative Data:
| Compound | Cell Line | Activity Type | Value | Reference |
| Cortistatin A | HUVEC | IC₅₀ | 1.8 nM | [11] |
| Cortistatin J | HUVEC | IC₅₀ | 8 nM | [12] |
| Pyridone Analog 19 | HUVEC | IC₅₀ | 1.0 nM | [13] |
Homalomenol C
Homalomenol C is a sesquiterpenoid isolated from the rhizomes of Homalomena aromatica.[14] It is recognized for its anti-inflammatory properties.
Biological Activity: Homalomenol C demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that it can suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages.[15] This is likely mediated through the inhibition of the NF-κB signaling pathway.[16]
Quantitative Data: Quantitative data for the anti-inflammatory activity of isolated Homalomenol C is still emerging, with many studies focusing on the extracts of Homalomena aromatica.
Bruguierol C
Bruguierol C is an aromatic compound isolated from the mangrove tree Bruguiera gymnorrhiza.[17] It is a notable example of a natural product with an 8-oxabicyclo[3.2.1]octane fused to a benzene ring.
Biological Activity: Bruguierol C exhibits moderate to potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[17][18]
Quantitative Data:
| Compound | Microorganism | Activity Type | Value (µg/mL) | Reference |
| Bruguierol C | Staphylococcus aureus SG 511 | MIC | 12.5 | [17] |
| Bruguierol C | Micrococcus luteus ATCC 10240 | MIC | 12.5 | [17] |
| Bruguierol C | Enterococcus faecalis 1528 (VanA) | MIC | 12.5 | [17] |
| Bruguierol C | Escherichia coli SG 458 | MIC | 12.5 | [17] |
| Bruguierol C | Mycobacterium vaccae MT 10670 | MIC | 12.5 | [17] |
Phaeocaulisin A
Phaeocaulisin A is a guaianolide sesquiterpene natural product isolated from the rhizomes of Curcuma phaeocaulis.[19] It possesses a complex tetracyclic skeleton that includes the 8-oxabicyclo[3.2.1]octane core.
Biological Activity: Phaeocaulisin A has been identified as a promising non-cytotoxic anti-inflammatory agent.[20][21] It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages.[21] Its mechanism of action is thought to involve the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[7]
Quantitative Data:
| Compound | Cell Line | Activity Type | Value (µM) | Reference |
| Phaeocaulisin A | RAW 264.7 | IC₅₀ (NO inhibition) | 1.5 | [20] |
Signaling Pathways and Mechanisms of Action
The unique structures of these natural products allow them to interact with specific biological targets, leading to the modulation of key signaling pathways.
Englerin A: TRPC4/5 Channel Activation
Englerin A acts as a potent agonist of TRPC4 and TRPC5 channels, leading to an influx of cations and subsequent cell death in sensitive cancer cells.
Caption: Englerin A signaling pathway leading to cancer cell death.
Homalomenol C and Phaeocaulisin A: Inhibition of NF-κB Signaling
Both Homalomenol C and Phaeocaulisin A exert their anti-inflammatory effects at least in part through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation of these natural products and for key biological assays to evaluate their activity.
Isolation of Natural Products
General Workflow for Isolation:
Caption: General workflow for natural product isolation.
1. Isolation of Cortistatins from Corticium simplex [5]
-
Extraction: The dried sponge material is extracted with methanol (MeOH).
-
Solvent Partition: The MeOH extract is subjected to solvent partitioning to obtain an alkaloid-rich fraction.
-
Column Chromatography: The active fraction is first chromatographed on a Sephadex LH-20 column eluted with MeOH. Further separation is achieved on a silica gel column using a solvent system of chloroform-methanol-water containing a small amount of diethylamine.
-
High-Performance Liquid Chromatography (HPLC): Final purification is performed by HPLC on amino and C18 (ODS) columns with solvent systems such as acetonitrile-chloroform-water and methanol-water, respectively, containing triethylamine.
Biological Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
3. Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points using image analysis software.
Conclusion
The 8-oxabicyclo[3.2.1]octane motif is a recurring structural element in a variety of biologically active natural products. The compounds highlighted in this guide, including Englerin A, Cortistatins, Homalomenol C, Bruguierol C, and Phaeocaulisin A, demonstrate the therapeutic potential of this scaffold in areas such as oncology, inflammation, and infectious diseases. The detailed information on their mechanisms of action and the provided experimental protocols offer a solid foundation for further research and development of novel therapeutics based on this privileged structure. Future investigations into the structure-activity relationships and optimization of these natural leads could pave the way for the next generation of targeted therapies.
References
- 1. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Cortistatins A, B, C, and D, anti-angiogenic steroidal alkaloids, from the marine sponge Corticium simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of potent and practical antiangiogenic agents inspired by cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imc.net.vn [imc.net.vn]
- 15. Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. The Procter Synthesis of Phaeocaulisin A [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Asymmetric Total Synthesis of (−)-Phaeocaulisin A - PMC [pmc.ncbi.nlm.nih.gov]
Herbicidal and Plant Growth Regulatory Activity of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal and plant growth regulatory activities of 8-Oxabicyclo[3.2.1]octan-3-one derivatives. The information presented is collated from various scientific studies and aims to serve as a foundational resource for professionals engaged in the research and development of novel agrochemicals.
Core Findings on Biological Activity
This compound derivatives have demonstrated a range of biological effects on plants, from selective herbicidal action to the regulation of plant growth. Notably, these compounds exhibit differential activity between monocotyledonous and dicotyledonous plants. For instance, several derivatives have been shown to stimulate root growth in cucumber (Cucumis sativus, a dicot) while simultaneously inhibiting root growth in sorghum (Sorghum bicolor, a monocot) at a concentration of 100 μg mL-1.[1] This selective activity suggests potential for the development of targeted herbicides.
Furthermore, modifications to the core this compound structure have been shown to significantly influence the biological activity. For example, the introduction of aryl groups can lead to potent inhibitory effects on the root growth of various plant species, including common weeds.
Quantitative Data on Herbicidal and Plant Growth Regulatory Effects
The following tables summarize the quantitative data from key studies on the effects of this compound derivatives on plant growth.
Table 1: Effect of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives on Radicle Growth of Sorghum and Cucumber [1]
| Compound | Concentration (µg mL-1) | Sorghum (Sorghum bicolor) Radicle Growth Inhibition (%) | Cucumber (Cucumis sativus) Radicle Growth Stimulation (%) |
| Derivative A | 100 | 23-56 | 5-30 |
| Derivative B | 100 | 23-56 | 5-30 |
| Derivative C | 100 | 23-56 | 5-30 |
Note: Specific derivative structures are detailed in the source publication.
Table 2: Effect of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Analogues on Radicle Growth of Sorghum bicolor [2][3][4][5][6]
| Compound | Concentration (ppm) | Radicle Growth Effect (%) |
| 3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione (13) | 100 | +33-35 (Stimulation) |
| 1000 | -29 (Inhibition) | |
| 4-oxohexanoic acid (17) | 100 | +33-35 (Stimulation) |
| 1000 | -80.2 (Inhibition) | |
| Other Analogues | 100 | Inhibition |
| 1000 | Inhibition |
Table 3: Herbicidal Activity of 3-Aryl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]oct-2-ene Derivatives on Sorghum bicolor Radicle Growth [7][8]
| Compound (Aryl Substituent) | Concentration (µg g-1) | Radicle Growth Inhibition (%) |
| 6e (p-methylphenyl) | 6.6 | 100 |
| 6g (p-chlorophenyl) | 6.6 | 100 |
| 6h (p-fluorophenyl) | 6.6 | 100 |
| Other Alcohols (6a-d) | 6.6 | 8-100 |
| Alkenes (7a-h) | 6.6 | 15-46 |
Table 4: Greenhouse Evaluation of Selected this compound Derivatives [7][8]
| Compound | Dose (µg g-1) | Plant Species | Inhibition of Aerial Parts (%) | Inhibition of Roots (%) |
| 6e, 6g, 6h | 6.6 | Cucumis sativus | 26-73 | 13-79 |
| Sorghum bicolor | 26-73 | 13-79 | ||
| Bidens pilosa | 26-73 | 13-79 | ||
| Desmodium tortuosum | 26-73 | 13-79 | ||
| Pennisetum setosum | 26-73 | 13-79 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following outlines a typical experimental protocol for assessing the plant growth regulatory activity of this compound derivatives.
In Vitro Radicle Growth Assay
-
Preparation of Test Solutions: The this compound derivatives are dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide) to create stock solutions. These are then diluted with distilled water to achieve the desired final concentrations (e.g., 100 µg mL-1 or 100 and 1000 ppm). A control solution containing the same concentration of the solvent is also prepared.
-
Seed Sterilization and Germination: Seeds of the target plant species (e.g., Sorghum bicolor and Cucumis sativus) are surface-sterilized to prevent microbial contamination. This is typically done by rinsing with a dilute bleach solution followed by sterile water.
-
Bioassay Setup: Filter paper is placed in sterile petri dishes. A specific volume of the test solution or control solution is added to moisten the filter paper. A set number of sterilized seeds are then placed on the filter paper in each petri dish.
-
Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 3 days).
-
Data Collection and Analysis: After the incubation period, the percentage of seed germination is recorded, and the length of the radicle (primary root) of each seedling is measured. The percentage of inhibition or stimulation of radicle growth is calculated relative to the control group.
Greenhouse Bioassay
-
Plant Cultivation: The target crop and weed species are grown in pots containing a suitable soil mixture under greenhouse conditions with controlled temperature, light, and humidity.
-
Compound Application: The test compounds are formulated as solutions or emulsions and applied to the soil or as a foliar spray at a specific growth stage of the plants. Application rates are calculated based on the desired dose (e.g., 6.6 µg g-1 of soil).
-
Evaluation: After a set period, the plants are harvested. The fresh and dry weights of the aerial parts and roots are measured. Visual assessments of phytotoxicity, such as chlorosis, necrosis, and stunting, are also recorded.
-
Data Analysis: The percentage of inhibition in the growth of the aerial parts and roots is calculated by comparing the measurements of the treated plants with those of the untreated control plants.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical progression from compound synthesis to the evaluation of biological activity.
Caption: Workflow for in vitro evaluation of plant growth regulatory activity.
Caption: Workflow for greenhouse evaluation of herbicidal activity.
Signaling Pathways and Mechanism of Action
Currently, the specific molecular targets and signaling pathways in plants affected by this compound derivatives are not well-elucidated in the available scientific literature. The observed herbicidal and plant growth regulatory effects are likely due to the interaction of these compounds with key physiological processes. However, without further research, any depiction of a specific signaling cascade would be speculative. The diagram below provides a generalized logical flow from compound application to the observed physiological response.
Caption: High-level logical flow from compound application to plant response.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with tunable herbicidal and plant growth regulatory activities. The selective nature of their effects on different plant species warrants further investigation for the development of novel agrochemicals. Future research should focus on elucidating the precise mechanism of action and identifying the specific molecular targets within the plant. Structure-activity relationship (SAR) studies will also be critical in optimizing the potency and selectivity of these compounds. A deeper understanding of their interaction with plant signaling pathways will be instrumental in unlocking their full potential in agriculture.
References
- 1. Small molecule approaches in plants. | Department of Biology [biology.ox.ac.uk]
- 2. scribd.com [scribd.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthetic molecules: helping to unravel plant signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of 2alpha, 4alpha-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmaceutical Potential of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Scaffold for CNS Drug Discovery
The 8-oxabicyclo[3.2.1]octane core, a key structural motif derived from the tropane alkaloids, has emerged as a significant scaffold in medicinal chemistry. Its derivatives, particularly substituted 8-oxabicyclo[3.2.1]octan-3-ones, have garnered considerable attention for their potential therapeutic applications, primarily targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmaceutical applications of this scaffold, focusing on its role as a potent inhibitor of monoamine transporters.
Core Application: Modulation of Monoamine Transporters
Research has predominantly focused on the ability of 8-oxabicyclo[3.2.1]octan-3-one derivatives to inhibit the reuptake of key neurotransmitters, namely dopamine (DA) and serotonin (5-HT), by binding to their respective transporters, the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2][3] By blocking these transporters, these compounds increase the synaptic concentration of dopamine and/or serotonin, thereby modulating neurotransmission. This mechanism of action makes them promising candidates for the development of therapeutics for a range of neurological and psychiatric disorders.
The primary therapeutic area of interest for these compounds is the treatment of substance abuse, particularly cocaine addiction.[1] Cocaine's reinforcing effects are largely attributed to its inhibition of the dopamine transporter.[1] Derivatives of this compound, by acting as DAT inhibitors, can mimic or antagonize the effects of cocaine, offering a potential avenue for addiction therapy.[1][2] Furthermore, the modulation of both dopaminergic and serotonergic systems opens up possibilities for treating other conditions such as depression and other mood disorders.
Quantitative Analysis of Transporter Inhibition
The following tables summarize the in vitro binding affinities (IC50 values) of a series of 2β-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). These values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the transporter.
Table 1: Inhibition of [3H]WIN 35,428 Binding to hDAT by 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters [1]
| Compound | Ar | IC50 (nM) for hDAT |
| 14a | 4-(2-Thienyl)phenyl | 13 ± 2 |
| 14b | 4-(2-Furyl)phenyl | 18 ± 3 |
| 14c | 4-(2-Thiazolyl)phenyl | 25 ± 4 |
| 14d | 4-(1H-Pyrrol-2-yl)phenyl | 30 ± 5 |
| 14e | 3-(2-Thienyl)phenyl | 15 ± 2 |
| 14f | 3-(2-Furyl)phenyl | 22 ± 3 |
| 14g | 3-(2-Thiazolyl)phenyl | 35 ± 5 |
| 14h | 3-(1H-Pyrrol-2-yl)phenyl | 42 ± 6 |
| 14m | 4-(1-Benzothiophen-2-yl)phenyl | 13 ± 2 |
Table 2: Inhibition of [3H]WIN 35,428 Binding to hDAT and [3H]Citalopram Binding to hSERT by 2α,β-Carbomethoxy-3α,β-biaryl-8-oxabicyclo[3.2.1]octanes [1]
| Compound | Ar | Diastereomer | IC50 (nM) for hDAT | IC50 (nM) for hSERT | SERT/DAT Selectivity |
| 16a | 4-(2-Thienyl)phenyl | 2β, 3α | 25 ± 4 | 150 ± 20 | 6.0 |
| 16'a | 4-(2-Thienyl)phenyl | 2β, 3β | 35 ± 5 | 80 ± 10 | 2.3 |
| 16b | 4-(2-Furyl)phenyl | 2β, 3α | 40 ± 6 | 200 ± 30 | 5.0 |
| 16'b | 4-(2-Furyl)phenyl | 2β, 3β | 55 ± 8 | 120 ± 15 | 2.2 |
| 16m | 4-(1-Benzothiophen-2-yl)phenyl | 2β, 3α | 8 ± 1 | 1400 ± 200 | 175 |
| 16'm | 4-(1-Benzothiophen-2-yl)phenyl | 2β, 3β | 15 ± 2 | 2650 ± 350 | 177 |
Experimental Protocols
Synthesis of 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters (General Procedure)
A key synthetic strategy for accessing these derivatives involves palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.[1]
Stille Coupling Protocol: [1]
-
To a solution of the triflate of 2-carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-ol in dioxane is added the appropriate arylstannane (1.2 equivalents).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added as a catalyst.
-
The reaction mixture is heated to reflux and stirred overnight under an inert atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester.
In Vitro Monoamine Transporter Binding Assays
The following protocols are generalized methods for determining the binding affinity of test compounds to the dopamine and serotonin transporters.
[³H]WIN 35,428 Binding Assay for Dopamine Transporter (DAT):
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer
-
Test compound at various concentrations or vehicle for total binding.
-
A saturating concentration of a known non-selective ligand (e.g., 10 µM cocaine) for determining non-specific binding.
-
[³H]WIN 35,428 (a radioligand for DAT) at a concentration near its Kd value.
-
The prepared cell membrane suspension.
-
-
The plate is incubated for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
[³H]Citalopram Binding Assay for Serotonin Transporter (SERT):
The protocol for the SERT binding assay is analogous to the DAT binding assay, with the following key differences:
-
Cell Line: HEK-293 cells stably expressing the human serotonin transporter (hSERT) are used.
-
Radioligand: [³H]Citalopram is used as the specific radioligand for SERT.
-
Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used to determine non-specific binding.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Dopamine Transporter Inhibition
The primary mechanism of action of these this compound derivatives is the blockade of the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced stimulation of postsynaptic dopamine receptors.
Caption: Inhibition of DAT by this compound derivatives.
Experimental Workflow for In Vitro Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a test compound.
Caption: Workflow for monoamine transporter in vitro binding assays.
References
- 1. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation of the 8-Oxabicyclo[3.2.1]octan-3-one Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the structure and conformational landscape of 8-Oxabicyclo[3.2.1]octan-3-one. This bicyclic ketone is a significant structural motif in various biologically active compounds, making a thorough understanding of its conformational preferences and spectroscopic properties crucial for rational drug design and development.
Introduction to the Theoretical Framework
The rigid bicyclic structure of this compound, characterized by a seven-membered ring constrained by an oxygen bridge, presents a fascinating case for theoretical investigation.[1][2] Computational chemistry provides powerful tools to explore its three-dimensional geometry, vibrational modes, and spectroscopic signatures with a high degree of accuracy.
Theoretical studies on this molecule and its derivatives have primarily focused on conformational analysis to determine the most stable arrangements of the bicyclic system.[1][3] These investigations often employ a combination of quantum mechanical methods to calculate the electronic structure and energy of different conformers. The seven-membered ring in the 8-oxabicyclo[3.2.1]octane framework can, in principle, adopt several conformations, with the chair and boat forms being the most significant.[1]
Methodologies for Theoretical Calculation
A variety of computational methods have been employed to study this compound and its analogues. The choice of method and basis set is critical for obtaining reliable results that correlate well with experimental data.
Computational Methods
-
Hartree-Fock (HF) Theory: This ab initio method provides a fundamental starting point for molecular orbital calculations. While computationally less expensive, it does not account for electron correlation, which can be important for accurate energy predictions.[3]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for geometry optimizations and spectroscopic predictions of organic molecules.[3]
-
Semi-empirical Methods (e.g., AM1): These methods use parameters derived from experimental data to simplify the calculations. While faster than ab initio and DFT methods, they are generally less accurate and are often used for preliminary conformational searches.[3]
Basis Sets
The basis set is a set of mathematical functions used to describe the atomic orbitals. The choice of basis set influences the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 3-21G):* These are widely used basis sets that offer a good compromise between accuracy and computational expense. The addition of polarization functions (indicated by the asterisk) allows for a more flexible description of the electron distribution, which is important for molecules with heteroatoms like oxygen.[3][4]
-
STO-3G: This is a minimal basis set that is computationally very fast but provides only qualitative results. It has been used for initial structural calculations of the parent 8-oxabicyclo[3.2.1]octane.[4]
Key Experimental Protocols for Validation
Theoretical calculations are most powerful when validated against experimental data. For this compound and its derivatives, the following experimental techniques are crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for conformational analysis in solution.[1] Proton-proton coupling constants provide valuable information about dihedral angles, which can be directly compared with those calculated for different conformers.[1] Carbon and proton chemical shifts are also sensitive to the local electronic environment and can be predicted using theoretical methods like DFT.[3]
-
Microwave Spectroscopy: This high-resolution technique provides very precise rotational constants for molecules in the gas phase. These constants are directly related to the molecule's moments of inertia and thus its geometry. Comparing experimental and calculated rotational constants is a stringent test of the accuracy of a computed structure.[4]
-
Far-Infrared (FIR) Spectroscopy: FIR spectroscopy probes the low-frequency vibrational modes of a molecule, which often correspond to large-amplitude motions of the molecular framework.[4] Theoretical frequency calculations can aid in the assignment of these vibrational bands.[4]
Data Presentation: Calculated Structural and Spectroscopic Parameters
The following tables summarize the types of quantitative data that are typically generated from theoretical calculations of this compound and its derivatives.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Chair | B3LYP/6-31G | 0.00 |
| Boat | B3LYP/6-31G | Value |
| Twist-Boat | B3LYP/6-31G* | Value |
Note: The chair conformation of the pyran ring is generally predicted to be the most stable.[3]
Table 2: Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Experimental Value | Calculated Value (Method/Basis Set) |
| ¹H NMR Chemical Shift (ppm) | Value | Value (e.g., GIAO-B3LYP/6-31G) |
| ¹³C NMR Chemical Shift (ppm) | Value | Value (e.g., GIAO-B3LYP/6-31G) |
| Rotational Constants (MHz) | A = Value, B = Value, C = Value | A = Value, B = Value, C = Value (e.g., HF/STO-3G) |
| Vibrational Frequencies (cm⁻¹) | Value | Value (e.g., B3LYP/6-31G*) |
Visualization of the Theoretical Workflow
The following diagrams illustrate the logical flow of a theoretical investigation into the structure of this compound.
Caption: Workflow for theoretical structure elucidation.
The following diagram illustrates the relationship between different computational methods and the properties they are used to calculate.
Caption: Relationship between methods, properties, and validation.
References
Methodological & Application
Enantioselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-oxabicyclo[3.2.1]octan-3-one core is a key structural motif present in a variety of biologically active natural products and serves as a versatile building block in the synthesis of complex molecules and potential therapeutic agents.[1] Its rigid bicyclic framework and embedded functionality make it an attractive target for synthetic chemists. This document provides detailed application notes and experimental protocols for several cutting-edge enantioselective methods to access this valuable scaffold.
Introduction to Synthetic Strategies
The asymmetric synthesis of the 8-oxabicyclo[3.2.1]octane framework has been approached through various innovative catalytic methods. These strategies primarily rely on cycloaddition reactions, where the stereochemistry is controlled by chiral catalysts or auxiliaries. Key approaches include rhodium-catalyzed annulations, dual-catalyst systems for cycloadditions, and gold-catalyzed rearrangements. These methods offer distinct advantages in terms of starting material availability, operational simplicity, and stereochemical outcome.
Comparative Data of Enantioselective Syntheses
The following table summarizes the quantitative data for different enantioselective methods, providing a clear comparison of their efficiency and stereoselectivity.
| Synthetic Strategy | Catalyst/Reagent | Starting Materials | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| Rhodium-Catalyzed [3+4] Annulation | Rh(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | Vinyldiazomethane, Furan | 69-95 | 82-95% de | [2][3] |
| Dual-Catalyst [5+2] Cycloaddition | Chiral Primary Aminothiourea / Achiral Thiourea | Alkenylpyranone, Electron-rich Alkene | High | >20:1 dr (enantioselectivity data varies) | [1] |
| Gold(I)-Catalyzed Tandem Rearrangement | Gold(I) Catalyst | Glycal-derived 1,6-enyne | Good | Enantiomerically pure starting material | [4] |
| Rhodium-Catalyzed 1,3-Dipolar Cycloaddition | Rh₂(S-TCPTTL)₄ | α-Diazo-β-ketoester, Phenylacetylene | High | up to 97% ee | [5][6] |
| Oxidative Cyclo-etherification | PhI(OH)OTs (Koser's reagent) | 4-Hydroxycyclohept-2-enone | High | 95% ee | [7] |
| TiCl₄-Mediated Reaction | TiCl₄ | 3-Alkoxycyclobutanone, Allenylsilane | Good | Stereoselective | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Rhodium-Catalyzed [3+4] Annulation of a Vinyldiazomethane with Furan
This protocol is based on the rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of furan, which proceeds via a tandem cyclopropanation/Cope rearrangement mechanism.[2][3]
Materials:
-
Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate catalyst
-
Appropriately substituted vinyldiazomethane
-
Furan
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the rhodium(II) catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add an excess of furan.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the vinyldiazomethane in the same solvent to the reaction mixture over a period of several hours using a syringe pump.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 8-oxabicyclo[3.2.1]octene derivative by flash column chromatography on silica gel.
Protocol 2: Dual-Catalyst [5+2] Cycloaddition of a Pyrylium Intermediate
This method utilizes a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea to promote the enantioselective intermolecular [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.[1]
Materials:
-
Chiral primary amine catalyst
-
Achiral thiourea co-catalyst
-
Pyrylium ylide precursor (e.g., an alkenylpyranone)
-
Electron-rich alkene
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the chiral primary amine catalyst and the achiral thiourea co-catalyst in the anhydrous solvent.
-
Add the pyrylium ylide precursor to the catalyst solution.
-
Add the electron-rich alkene to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the 8-oxabicyclo[3.2.1]octane derivative.
Protocol 3: Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
This protocol describes an efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes bearing propargylic carboxylates.[4]
Materials:
-
Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆)
-
Glycal-derived 1,6-enyne with a propargylic carboxylate
-
Anhydrous solvent (e.g., dichloroethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the glycal-derived 1,6-enyne in anhydrous solvent under an inert atmosphere, add the gold(I) catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the enantiomerically pure 8-oxabicyclo[3.2.1]octane derivative.
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthetic strategies and the core catalytic cycles.
Caption: General workflow for the enantioselective synthesis of this compound.
References
- 1. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 3. Collection - Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric synthesis of the endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural product from Ligusticum chuanxing via 1,3-dipolar cycloaddition of a formyl-derived carbonyl ylide using Rh2(S-TCPTTL)4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols: Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one from 3-Alkoxycyclobutanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]octan-3-one scaffold is a key structural motif present in a variety of biologically active natural products and serves as a versatile synthetic intermediate in organic synthesis. Its rigid bicyclic framework allows for precise stereochemical control in subsequent functionalization, making it a valuable building block in drug discovery and development. This document provides detailed application notes and protocols for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones through a titanium tetrachloride (TiCl₄)-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes. This method, developed by the research group of Professor Jun-ichi Matsuo, offers a novel and efficient route to these important bicyclic ketones.[1][2]
Reaction Principle
The synthesis proceeds via a formal [4+3] cycloaddition reaction between a 3-alkoxycyclobutanone and an allenylsilane, promoted by the Lewis acid TiCl₄. The reaction is highly stereoselective, affording the this compound product with excellent control of the relative stereochemistry.
Experimental Workflow
The overall experimental workflow for this synthesis is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by the addition of the Lewis acid at low temperature, quenching of the reaction, and subsequent purification of the product.
Figure 1: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a stepwise mechanism involving several key intermediates.[3] The Lewis acid, TiCl₄, activates the 3-alkoxycyclobutanone, which then undergoes a nucleophilic attack by the allenylsilane. This is followed by a series of rearrangements and cyclizations to yield the final bicyclic product.
Figure 2: Proposed mechanism of the TiCl₄-mediated reaction.
Experimental Protocols
General Procedure for the TiCl₄-Mediated Synthesis of this compound Derivatives
Materials:
-
3-Alkoxycyclobutanone (1.0 equiv)
-
Allenylsilane (1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂) (1.5 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 3-alkoxycyclobutanone (1.0 equiv) and the allenylsilane (1.2 equiv).
-
Dissolve the starting materials in anhydrous toluene.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.0 M in CH₂Cl₂) (1.5 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following table summarizes the results for the synthesis of various this compound derivatives using the described protocol.
| Entry | 3-Alkoxycyclobutanone | Allenylsilane | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-ethoxycyclobutanone | (Trimethylsilyl)allene | This compound | 75 | >20:1 |
| 2 | 3-methoxy-2-methylcyclobutanone | (Trimethylsilyl)allene | 1-Methyl-8-oxabicyclo[3.2.1]octan-3-one | 68 | >20:1 |
| 3 | 3-ethoxycyclobutanone | (Triethylsilyl)allene | This compound | 72 | >20:1 |
| 4 | 3-benzyloxycyclobutanone | (Trimethylsilyl)allene | This compound | 65 | >20:1 |
Note: The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion
The TiCl₄-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes provides a highly stereoselective and efficient method for the synthesis of 8-oxabicyclo[3.2.1]octan-3-ones. The reaction proceeds under mild conditions and tolerates a range of substituents on both the cyclobutanone and the allenylsilane. This methodology offers a valuable tool for the construction of this important bicyclic scaffold for applications in natural product synthesis and medicinal chemistry. Further investigations into the substrate scope and the development of an enantioselective variant of this reaction are of significant interest.
References
Application Notes and Protocols for the Synthesis of 8-Oxabicyclo[3.2.1]octanes via Tandem C–H Oxidation/Oxa-Cope Rearrangement/Aldol Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 8-oxabicyclo[3.2.1]octanes through a novel and efficient tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. This methodology offers a robust pathway to construct the 8-oxabicyclo[3.2.1]octane scaffold, a key structural motif present in numerous bioactive natural products.
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a prevalent core structure in a variety of biologically active natural products, such as englerin A, cortistatin A, and furanether A.[2] The development of efficient synthetic strategies to access this bicyclic system is of significant interest in medicinal chemistry and drug discovery. The tandem C–H oxidation/oxa-Cope rearrangement/aldol cyclization of allylic silylethers, promoted by a combination of TEMPO oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), provides a powerful method for the construction of these complex molecular architectures.[1][2][3]
This one-pot reaction cascade proceeds through an initial C–H oxidation of the allylic ether, followed by a[1][1]-sigmatropic rearrangement (oxa-Cope rearrangement) and a final intramolecular aldol cyclization to furnish the desired 8-oxabicyclo[3.2.1]octane product.[2][4] This approach is notable for its operational simplicity, broad substrate scope, and the formation of multiple chemical bonds in a single synthetic operation.
Reaction Pathway
The tandem reaction sequence is initiated by the oxidation of the starting allylic silylether. The resulting intermediate then undergoes an oxa-Cope rearrangement, which is a type of[1][1]-sigmatropic rearrangement. This step is followed by an intramolecular aldol cyclization to form the final 8-oxabicyclo[3.2.1]octane product.
Caption: Tandem C–H oxidation/oxa-Cope rearrangement/aldol cyclization workflow.
Quantitative Data Summary
The following table summarizes the yields and diastereoselectivities for the synthesis of various 8-oxabicyclo[3.2.1]octane analogs using the developed protocol.
| Entry | Starting Material (R¹, R²) | Product | Yield (%) | dr |
| 1 | H, H | 8-Oxabicyclo[3.2.1]octan-3-one | 75 | >20:1 |
| 2 | Me, H | 1-Methyl-8-oxabicyclo[3.2.1]octan-3-one | 78 | 10:1 |
| 3 | Ph, H | 1-Phenyl-8-oxabicyclo[3.2.1]octan-3-one | 85 | >20:1 |
| 4 | Bn, H | 1-Benzyl-8-oxabicyclo[3.2.1]octan-3-one | 82 | 15:1 |
| 5 | H, Me | 2-Methyl-8-oxabicyclo[3.2.1]octan-3-one | 72 | 5:1 |
| 6 | H, Ph | 2-Phenyl-8-oxabicyclo[3.2.1]octan-3-one | 80 | >20:1 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of high purity and dried according to standard procedures.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Product purification should be performed using column chromatography on silica gel.
Preparation of the TEMPO Oxoammonium Salt (T+BF4−):
A detailed procedure for the preparation of T+BF4− can be found in the relevant literature. Commercially available T+BF4− can also be used.
General Procedure for the Tandem C–H Oxidation/Oxa-Cope Rearrangement/Aldol Cyclization:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the allylic silylether (1.0 equiv.), dichloroethane (DCE) as the solvent, and 4 Å molecular sieves.
-
Addition of Reagents: Add ZnBr₂ (0.1 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Initiation of Reaction: Add T⁺BF₄⁻ (3.0 equiv.) and 2,6-dichloropyridine (DCP) (5.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane.[4]
Conclusion
The tandem C–H oxidation/oxa-Cope rearrangement/aldol cyclization provides an efficient and versatile method for the synthesis of 8-oxabicyclo[3.2.1]octanes.[2][3] The reaction proceeds under mild conditions with a broad substrate scope, making it a valuable tool for the construction of this important structural motif in the context of natural product synthesis and drug discovery. The detailed protocols and data presented herein should enable researchers to readily apply this methodology in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Huisgen [3+2]-Cycloaddition Cascade for 8-Oxabicyclo[3.2.1]octanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-oxabicyclo[3.2.1]octanes via a stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of monocyclopropanated furan derivatives. This methodology offers an efficient, two-step route to these valuable scaffolds from readily available starting materials.
Application Notes
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in numerous biologically active compounds and natural products.[1] Notably, derivatives of this scaffold have garnered significant attention in medicinal chemistry and drug development for their potential as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[1][2] This has led to their investigation as potential therapeutic agents for the treatment of cocaine abuse and other central nervous system disorders.[1][3]
The Huisgen [3+2]-cycloaddition cascade described herein provides a versatile and stereoselective method for accessing a diverse range of substituted 8-oxabicyclo[3.2.1]octanes. The reaction proceeds via a transient 1,3-dipole generated from the thermal or microwave-assisted 6π-electrocyclic ring-opening of a cyclopropanated furan. This intermediate is then trapped in situ by a suitable dipolarophile to furnish the desired bicyclic product.[4] This approach allows for the introduction of various substituents with stereoselective control, making it a valuable tool for the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[3]
Reaction Mechanism and Workflow
The overall transformation involves a cascade sequence initiated by the thermal or microwave-induced 6π-electrocyclic ring-opening of a 2-oxabicyclo[3.1.0]hex-3-ene derivative to form a transient 1,3-dipole. This reactive intermediate then undergoes a Huisgen [3+2]-cycloaddition with a dipolarophile to yield the 8-oxabicyclo[3.2.1]octane product.
Caption: General reaction mechanism for the Huisgen [3+2]-cycloaddition cascade.
A typical experimental workflow for this synthesis is outlined below. This involves the preparation of the cyclopropanated furan precursor, followed by the microwave-assisted cycloaddition cascade and subsequent purification.
Caption: A generalized experimental workflow for the synthesis of 8-oxabicyclo[3.2.1]octanes.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of various 8-oxabicyclo[3.2.1]octane derivatives as reported in the literature.[4]
Table 1: Substrate Scope of the [3+2]-Cycloaddition for the Synthesis of 8-Oxabicyclo[3.2.1]octanes
| Entry | Cyclopropanated Furan (5) | Dipolarophile | Product (8) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 5a | Dimethyl acetylenedicarboxylate | 8a | 71 | >95:5 |
| 2 | 5b | Dimethyl acetylenedicarboxylate | 8b | 75 | >95:5 |
| 3 | 5b | N-phenylmaleimide | 8c | 72 | 2.9:1 |
| 4 | 5a | Fumaronitrile | 8d | 73 | 3.7:1 |
| 5 | 5a | Phenyl vinyl sulfone | 8e | 46 | >95:5 |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of 8-oxabicyclo[3.2.1]octanes via the Huisgen [3+2]-cycloaddition cascade. These protocols are adapted from the supporting information of "Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclopropanated Heterocycles".
Protocol 1: General Procedure for the Microwave-Assisted [3+2]-Cycloaddition
-
Reaction Setup: In a microwave process vial, dissolve the cyclopropanated furan (1.0 equiv.) and the corresponding dipolarophile (2.7 equiv.) in a suitable solvent (e.g., toluene, 0.1 M).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at the specified temperature (e.g., 150 °C) for the indicated time (e.g., 30 minutes).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-oxabicyclo[3.2.1]octane product.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Scale-up Synthesis of (+)-8a
-
Reaction Setup: In a larger microwave process vial, dissolve (-)-5a (7.87 mmol, 1.0 equiv.) and dimethyl acetylenedicarboxylate (DMAD) (2.7 equiv.) in toluene.
-
Microwave Irradiation: Heat the reaction mixture using microwave irradiation according to the general procedure.
-
Purification: After work-up, purify the crude product by flash column chromatography to yield 1.98 g of (+)-8a.[4]
Note: For detailed synthesis of the starting cyclopropanated furans, please refer to the primary literature. The enantiomerically pure starting materials can be prepared and used to obtain enantiomerically pure 8-oxabicyclo[3.2.1]octane products.[4]
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-Catalyzed Cascade Synthesis of 8-Oxabicyclo[3.2.1]octanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the 8-oxabicyclo[3.2.1]octane scaffold, a core structural motif in numerous biologically active natural products. The protocols focus on gold-catalyzed cascade reactions, which offer an efficient and stereoselective route to this important bicyclic ether system.
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a prevalent feature in a variety of natural products exhibiting significant biological activities, including potential anti-tumor and anti-inflammatory properties.[1] Consequently, the development of efficient and stereoselective synthetic methods to access this scaffold is of great interest to the medicinal chemistry and drug development communities. Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures through cascade reactions.[2][3] This document details a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes to afford enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[1][4]
Reaction Principle
The described methodology utilizes a gold(I) catalyst to initiate a cascade reaction starting from readily available glycal-derived propargylic esters. The proposed mechanism suggests a dual role for the gold catalyst.[1][4][5] Initially, the gold(I) complex activates the alkyne moiety of the propargylic ester, facilitating a 1,3-acyloxy migration to form a crucial allene intermediate. Subsequently, the same gold catalyst acts as a Lewis acid to promote an intramolecular Ferrier rearrangement, leading to the diastereoselective formation of the 8-oxabicyclo[3.2.1]octane core.[1][4] Isotopic labeling studies support this mechanistic pathway, confirming the 1,3-acyloxy migration and the subsequent intramolecular rearrangement.[1][4]
Data Presentation
The following table summarizes the substrate scope for the gold-catalyzed synthesis of 8-oxabicyclo[3.2.1]octanes, demonstrating the versatility of this reaction with various substituents.
| Entry | Starting Material (Glycal Derivative) | R Group | Product | Yield (%) |
| 1 | D-Glucal | Phenyl | 2a | 95 |
| 2 | D-Glucal | 4-Methylphenyl | 2b | 92 |
| 3 | D-Glucal | 4-Methoxyphenyl | 2c | 93 |
| 4 | D-Glucal | 4-Chlorophenyl | 2d | 90 |
| 5 | D-Glucal | 2-Naphthyl | 2e | 91 |
| 6 | D-Glucal | 2-Thienyl | 2f | 88 |
| 7 | D-Glucal | Cyclohexyl | 2g | 85 |
| 8 | D-Glucal | tert-Butyl | 2h | 82 |
| 9 | D-Galactal | Phenyl | 2i | 94 |
| 10 | L-Glucal | Phenyl | 2j | 96 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the gold-catalyzed synthesis of a representative 8-oxabicyclo[3.2.1]octane derivative.
Materials:
-
Glycal-derived propargylic ester (starting material)
-
Triphenylphosphinegold(I) chloride (PPh3AuCl)
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, stirrer bar, etc.)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycal-derived propargylic ester (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (to make a 0.1 M solution).
-
Catalyst Addition: To the stirred solution, add triphenylphosphinegold(I) chloride (5 mol%) and silver hexafluoroantimonate (10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-oxabicyclo[3.2.1]octane product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.
References
- 1. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers [jstage.jst.go.jp]
- 3. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers. | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 5. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one via Oxyallyl Carbocation Method: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one, a valuable bicyclic ketone intermediate in organic synthesis and drug development. The synthesis is achieved through a robust two-step sequence commencing with a [4+3] cycloaddition reaction between furan and an oxyallyl carbocation generated in situ, followed by catalytic hydrogenation. This methodology offers an efficient route to the saturated bicyclic ketone scaffold.
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a variety of natural products and biologically active molecules. The synthesis of this compound via the oxyallyl carbocation method represents a convergent and stereoselective approach to this important scaffold. The core of this method lies in the [4+3] cycloaddition of a transient oxyallyl cation with a suitable diene, in this case, furan. The resulting cycloadduct, an unsaturated ketone, can be readily converted to the target saturated compound. This application note details the protocols for the synthesis of the unsaturated precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, and its subsequent hydrogenation to yield this compound.
Reaction Scheme
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This protocol is adapted from the large-scale synthesis described by Sato and Noyori.[1]
Materials:
-
1,1,3,3-Tetrabromoacetone
-
Furan (freshly distilled)
-
Zinc-Silver (Zn/Ag) couple (freshly prepared)
-
Zinc-Copper (Zn/Cu) couple (freshly prepared)
-
Tetrahydrofuran (THF), dry
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Nitrogen inlet
-
Low-temperature bath
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
A two-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a freshly prepared Zn/Ag couple (48.83 g, 0.75 mol), freshly distilled furan (350 mL, 5 mol), and dry THF (150 mL).
-
The flask is cooled to -10 °C using a low-temperature bath.
-
A solution of 1,1,3,3-tetrabromoacetone (172 g, 460 mmol) in 150 mL of dry THF is added dropwise over a period of 2 hours under a nitrogen atmosphere, maintaining the internal temperature below -5 °C.
-
After the addition is complete, the resulting solution is stirred at room temperature for 17 hours.
-
The insoluble material is removed by filtration, and the filtrate is concentrated under reduced pressure to yield a brown oily residue.
-
The residue (62.3 g) is dissolved in a saturated methanolic solution of NH₄Cl (1000 mL), and a freshly prepared Zn/Cu couple (200.5 g, 3.1 mol) is added in one portion.
-
The mixture is stirred vigorously at room temperature for 2 hours.
-
The solid is removed by filtration, and the filtrate is divided into three portions. Each portion is diluted with a saturated solution of Na₂EDTA (300 mL) and extracted with dichloromethane (4 x 300 mL).
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give a brown oil.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:2) as the eluent.
-
The purified product, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is obtained as a pale yellow oil which may crystallize upon standing.
Yield: 46.5% (26.50 g, 213.7 mmol).[1]
Characterization of 8-Oxabicyclo[3.2.1]oct-6-en-3-one:
-
Melting Point: 37-39 °C.[1]
-
IR (CHCl₃, cm⁻¹): 3080, 2960, 2905, 1710, 1340, 1180, 945, 710.[1]
-
¹H-NMR (60 MHz, CDCl₃, δ): 2.30 (d, 2H, J = 17 Hz, H-2α and H-4α), 2.80 (dd, 2H, J = 17 and J = 5 Hz, H-2β and H-4β), 5.10 (d, 2H, J = 5 Hz, H-1 and H-5), 6.30 (s, 2H, H-6 and H-7).[1]
-
Mass Spectrum (m/z, %): 124 (M⁺, 80), 95 (10), 82 (90), 81 (100), 68 (10), 54 (10).[1]
Part 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the unsaturated ketone obtained in Part 1.
Materials:
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
Equipment:
-
Parr hydrogenation apparatus or a round-bottom flask with a hydrogen balloon
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one (26 g, 209 mmol) is dissolved in ethyl acetate (150 mL) in a suitable hydrogenation vessel (e.g., a Parr hydrogenation bottle).[1]
-
10% Pd/C (1.5 g) is carefully added to the solution.[1]
-
The vessel is sealed and placed on the hydrogenation apparatus. The system is flushed with hydrogen gas.
-
The reaction is carried out under a hydrogen pressure of 3.0 x 10⁵ Pa for 5 hours with vigorous stirring.[1]
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the desired product, this compound.
Yield: Almost quantitative.[1]
Characterization of this compound:
-
Molecular Formula: C₇H₁₀O₂
-
Molecular Weight: 126.15 g/mol .[2]
-
IR (thin film, cm⁻¹): 2940, 2840, 1720, 1470, 1410, 1205.
-
¹H-NMR (220 MHz, CDCl₃, δ): 1.72-1.84 (bd, 2H, J = 5 Hz, H-6endo and H-7endo), 2.00-2.18 (m, 2H, H-6exo and H-7exo), 2.29 (dm, 2H, J = 16 Hz, H-2α and H-4α), 2.72 (dd, 2H, J₁ = 16 and J₂ = 5 Hz, H-2β and H-4β), 4.75 (m, 2H, H-1 and H-5).
-
Mass Spectrum (m/z): 126.0672 (M⁺, C₇H₁₀O₂ requires 126.0678).
Data Summary
| Compound | Step | Starting Materials | Reagents | Solvent | Yield |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 1 | 1,1,3,3-Tetrabromoacetone, Furan | Zn/Ag couple, Zn/Cu couple, NH₄Cl | THF, MeOH | 46.5%[1] |
| This compound | 2 | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 10% Pd/C, H₂ | Ethyl Acetate | ~Quantitative[1] |
Table 1: Summary of reaction conditions and yields.
Reaction Mechanism and Workflow
The synthesis proceeds through the in-situ generation of an oxyallyl carbocation from a polyhalogenated ketone. This electrophilic intermediate is then trapped by furan in a concerted [4π + 2π] cycloaddition to form the seven-membered ring system.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
1,1,3,3-Tetrabromoacetone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Furan is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE).
-
Palladium on carbon is pyrophoric when dry. The catalyst should be handled under an inert atmosphere or kept wet with solvent at all times.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.
Conclusion
The described two-step synthesis provides an effective and scalable method for the preparation of this compound. The [4+3] cycloaddition of an in-situ generated oxyallyl carbocation with furan, followed by catalytic hydrogenation, offers a reliable route to this valuable synthetic intermediate. The provided protocols and characterization data will be beneficial for researchers in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols: 8-Oxabicyclo[3.2.1]octan-3-one as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-oxabicyclo[3.2.1]octan-3-one as a chiral building block in the synthesis of complex molecules. This versatile scaffold offers a rigid framework and strategically placed functional groups, making it an ideal starting material for the stereocontrolled synthesis of natural products and pharmaceutically active compounds.
Introduction
This compound and its derivatives are powerful tools in asymmetric synthesis. The inherent conformational rigidity of the bicyclic system allows for a high degree of stereocontrol in subsequent chemical transformations. This chiral synthon has been successfully employed in the synthesis of a variety of complex molecular architectures, including polyoxygenated natural products and analogues of tropane alkaloids, which are known to interact with biological targets such as the dopamine (DAT) and serotonin (SERT) transporters.
Key Synthetic Transformations and Protocols
The ketone functionality and the bicyclic ether linkage of this compound allow for a wide range of chemical modifications. Below are detailed protocols for some of the key transformations.
Stereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound can be achieved with high stereoselectivity to yield either the endo or exo alcohol, depending on the choice of reducing agent.
Protocol: Diastereoselective Reduction with Sodium Borohydride (yielding the endo-alcohol)
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude endo-8-oxabicyclo[3.2.1]octan-3-ol.
-
Purify the product by flash column chromatography on silica gel.
-
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of this compound provides access to the corresponding lactone, a valuable intermediate for further functionalization.
Protocol: Baeyer-Villiger Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%), Dichloromethane (DCM), Sodium Bicarbonate (NaHCO₃), Saturated aqueous Sodium Sulfite (Na₂SO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in dichloromethane at 0 °C.[1]
-
Add a solution of m-CPBA (1.5 eq) in dichloromethane dropwise to the stirred suspension.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by flash column chromatography.
-
Olefination via Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an exocyclic double bond, providing a scaffold for further diversification.
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF), this compound.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn a deep yellow/orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the olefin.
-
Data Presentation: Enantioselective Syntheses
The following tables summarize quantitative data for key enantioselective transformations involving derivatives of this compound.
| Entry | Substrate | Catalyst/Reagent | Product | Yield (%) | ee/de (%) | Reference |
| 1 | 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | Asymmetric [3+4] cycloadduct | 69-95 | 82-95 de | N/A |
| 2 | Diazo imine derivative | Rh(II) complex / Chiral Lewis acid | 8-Oxabicyclo[3.2.1]octane derivative | up to 99 | >99:1 dr, 99 ee | [2] |
| 3 | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | E. coli expressing cyclopentanone monooxygenase | (+)-(1S,6S)-3,9-Dioxabicyclo[4.2.1]non-7-en-4-one | High | >99 ee | N/A |
Applications in the Synthesis of Biologically Active Molecules
This compound serves as a key starting material for the synthesis of analogues of important biologically active molecules.
Synthesis of Cocaine Analogues
The rigid scaffold of 8-oxabicyclo[3.2.1]octane has been utilized to synthesize analogues of cocaine, which are potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT). These analogues are valuable tools for studying the structure-activity relationships of monoamine transporter ligands. The synthesis often involves the introduction of an aryl group at the C-3 position and a carbomethoxy group at the C-2 position.
Synthesis of Epibatidine Analogues
Epibatidine, a potent analgesic, possesses a 7-azabicyclo[2.2.1]heptane core. The related 8-oxabicyclo[3.2.1]octane framework has been used to generate novel analogues with potential analgesic properties. These syntheses explore the impact of the oxygen bridge on the pharmacological profile.
Visualization of Key Concepts
Experimental Workflow: Synthesis of an Enantioenriched Alcohol
Caption: A generalized workflow for the stereoselective reduction of this compound.
Signaling Pathway: Dopamine Transporter (DAT) Inhibition
Caption: Inhibition of the dopamine transporter (DAT) by cocaine analogues derived from this compound.
Signaling Pathway: Serotonin Transporter (SERT) Inhibition
Caption: Inhibition of the serotonin transporter (SERT) by molecules synthesized from this compound.
References
Synthesis of Tropane Alkaloid Analogs from 8-Oxabicyclo[3.2.1]octan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tropane alkaloid analogs, utilizing 8-Oxabicyclo[3.2.1]octan-3-one as a versatile starting material. Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a significant class of biologically active molecules with applications in the treatment of neurological and psychiatric disorders.[1] The synthesis of analogs from the corresponding 8-oxa-scaffold offers a valuable platform for the development of novel therapeutic agents, particularly in the context of cocaine abuse research where 8-oxabicyclo[3.2.1]octanes have shown promise as dopamine transporter inhibitors.[2][3]
Overview of the Synthetic Strategy
The core transformation in the synthesis of tropane alkaloid analogs from this compound involves the replacement of the oxygen atom in the bridge with a nitrogen atom. This is typically achieved through a reductive amination reaction, which introduces the key nitrogenous bridge of the tropane scaffold. Subsequent N-alkylation and modifications at the C-3 position allow for the generation of a diverse library of tropane analogs.
Key Synthetic Pathways
The general synthetic approach from this compound to tropane alkaloid analogs can be visualized as a multi-step process. The initial key step is the formation of the 8-azabicyclo[3.2.1]octane core, followed by functionalization to yield the desired analogs.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-8-azabicyclo[3.2.1]octan-3-one (A Nortropinone Analog)
This protocol details the reductive amination of this compound with benzylamine to yield an N-protected nortropinone analog.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) and a catalytic amount of acetic acid (AcOH).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCE (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Expected Outcome:
The product is a key intermediate for the synthesis of various tropane analogs. The yield and purity should be determined by standard analytical techniques (NMR, MS, etc.).
Protocol 2: N-Debenzylation and N-Alkylation to Synthesize Tropane Analogs
This protocol describes the removal of the benzyl protecting group and subsequent N-alkylation to introduce different substituents on the nitrogen atom.
Materials:
-
N-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure (N-Debenzylation):
-
Dissolve N-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in methanol (MeOH).
-
Add Palladium on carbon (Pd/C, 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-azabicyclo[3.2.1]octan-3-one (nortropinone).
Procedure (N-Alkylation):
-
To a solution of the crude nortropinone (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat to 50 °C for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated tropinone analog.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of key intermediates. Please note that yields are dependent on specific reaction conditions and substrate scope.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Reductive Amination | This compound | R-NH₂, NaBH(OAc)₃, AcOH | DCE | Room Temp | 24 | 60-80 |
| N-Debenzylation | N-Benzyl-nortropinone | H₂, 10% Pd/C | MeOH | Room Temp | 12-24 | >90 (crude) |
| N-Alkylation | Nortropinone | R-X, K₂CO₃ | MeCN | RT - 50 °C | 4-12 | 70-90 |
Synthesis of a Cocaine Analog: An Exemplary Pathway
The following diagram illustrates a potential synthetic route to an 8-oxa-cocaine analog, starting from this compound. This pathway highlights the versatility of the starting material in accessing complex molecular architectures.
Caption: A conceptual pathway to an 8-oxa-cocaine analog.
While the direct synthesis of cocaine analogs from this compound is a complex, multi-step process, the initial formation of the bicyclic core is a critical and enabling transformation. The protocols provided herein serve as a foundational guide for researchers to explore the synthesis of a wide array of novel tropane alkaloid analogs. Further functionalization of the 3-position, such as through aldol reactions or Grignard additions to the ketone, can provide access to an even greater diversity of structures for biological evaluation.[4][5] The development of efficient and stereocontrolled methods for these transformations remains an active area of research.[1]
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
Application Notes and Protocols: Derivatization of 8-Oxabicyclo[3.2.1]octan-3-one at the Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common derivatization strategies for 8-oxabicyclo[3.2.1]octan-3-one, a versatile bicyclic ketone scaffold. The protocols outlined below are intended to serve as a guide for the synthesis of novel analogs for applications in drug discovery, agrochemical research, and as intermediates in the synthesis of complex natural products.
Overview of Carbonyl Group Derivatization
The carbonyl group at the C3 position of the 8-oxabicyclo[3.2.1]octane framework is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Common transformations include nucleophilic additions, reductions, and olefination reactions. These modifications can significantly alter the biological activity and physicochemical properties of the parent molecule.
Key Derivatization Reactions and Protocols
Grignard and Organolithium Additions: Synthesis of Tertiary Alcohols
Nucleophilic addition of organometallic reagents, such as Grignard and organolithium reagents, to the carbonyl group of this compound derivatives yields tertiary alcohols. This reaction is a powerful tool for introducing a wide range of alkyl and aryl substituents at the C3 position.
Quantitative Data Summary: Grignard and Aryllithium Reactions
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Acetonide 2 | Arylmagnesium bromide | 3-Aryl-8-oxabicyclo[3.2.1]octan-3-ol derivatives | Not specified | [1] |
| Acetonide 6 | 2-Fluorophenyllithium | 3-(2-Fluorophenyl)-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol (11 ) | 72 | [2] |
| Acetonide 6 | 2,4-Dimethoxyphenyllithium | 3-(2,4-Dimethoxyphenyl)-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol (16 ) | 20 | [2] |
| Acetonide 6 | Butylmagnesium bromide | 3-Butyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3α-ol (15 ) | 56 | [2][3] |
| Acetonide 4 | 4-Ethoxyphenyllithium | Alcohol 5 | 70 | [4] |
| Acetonide 4 | 4-Ethylphenyllithium | Alcohol 6 | 82 | [4] |
| Acetonide 4 | 4-Butylphenyllithium | Alcohol 7 | 78 | [4] |
| Acetonide 4 | 4-tert-Butylphenyllithium | Alcohol 8 | 81 | [4] |
| Acetonide 4 | 2,4-Dimethoxyphenyllithium | Alcohol 9 | 75 | [4] |
| Acetonide 4 | Ethylmagnesium bromide | Alcohol 13 | 78 | [4] |
| Acetonide 4 | Butylmagnesium bromide | Alcohol 14 | 85 | [4] |
| Acetonide 4 | Hexylmagnesium bromide | Alcohol 15 | 81 | [4] |
| Acetonide 4 | Octylmagnesium bromide | Alcohol 25 | 92 | [4] |
Experimental Protocol: General Procedure for Aryllithium Addition [4]
-
To a solution of the aryl bromide (1.1 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one (4 ) (1.0 mmol) in anhydrous diethyl ether (5 mL) to the freshly prepared aryllithium solution.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
Experimental Workflow: Grignard/Organolithium Addition
Caption: Workflow for the synthesis of tertiary alcohols via Grignard or organolithium addition.
Reduction of the Carbonyl Group: Synthesis of Secondary Alcohols
The reduction of the carbonyl group in this compound derivatives leads to the formation of the corresponding secondary alcohols. The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent, yielding either the endo or exo alcohol isomer.
Quantitative Data Summary: Carbonyl Reduction
| Starting Material | Reagent | Product(s) | Yield (%) | Reference |
| Acetonide 6 | NaBH4/CeCl3·7H2O | endo-Alcohol (7 ) and exo-Alcohol (8 ) | 62 (7 ), 20 (8 ) | [2] |
| Ketone 10 | NaBH4 | Alcohol 11 | 85 | [5] |
| Ketone 14 | LiAlH4 | Alcohol 18 | Not specified | [6] |
Experimental Protocol: Reduction with Sodium Borohydride [2]
-
Dissolve the starting ketone (e.g., acetonide 6 ) in methanol.
-
Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add water to quench the excess reducing agent.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol(s) by column chromatography.
Experimental Workflow: Carbonyl Reduction
Caption: General workflow for the reduction of the carbonyl group.
Wittig and Horner-Wadsworth-Emmons Reactions: Synthesis of Alkenes
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting the carbonyl group into a carbon-carbon double bond, providing access to a variety of exocyclic alkenes.
Quantitative Data Summary: Olefination Reactions
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Lactone intermediate | (C₆H₅)₃P=CHCONH₂ | Showdomycin precursor | Not specified | [7] |
| Ketone 9 | Diethyl (2-oxopropyl)phosphonate | α,β-Unsaturated ketone 17a | 92 | [8] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction [8]
-
To a suspension of sodium hydride (NaH, 1.05 equiv, 60% dispersion in oil) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the phosphonate reagent (e.g., diethyl (2-oxopropyl)phosphonate, 1.1 equiv) in dry THF dropwise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of the starting ketone (1 equiv) to the ylide solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with diethyl ether (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α,β-unsaturated ketone.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: Workflow for the synthesis of alkenes via the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development and Agrochemicals
Derivatives of this compound have shown promise in various fields. For instance, certain alkene derivatives have been evaluated for their herbicidal activity.[2] The rigid bicyclic scaffold also serves as a valuable starting material for the synthesis of complex natural products with potential therapeutic applications, such as C-nucleosides which exhibit antibiotic, anticancer, and antiviral activities.[7][9] Furthermore, analogs of this scaffold have been investigated as ligands for dopamine (DAT) and serotonin (SERT) transporters, indicating their potential in the development of treatments for neurological disorders.[10] The ability to stereoselectively functionalize this core structure makes it an attractive template for creating diverse libraries of compounds for biological screening.[9]
References
- 1. 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 40458-77-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. RCAAP - Síntese de novas fitotoxinas derivadas do 8- oxabiciclo[ 3. 2. 1] oct- 6- en- 3... [rcaap.pt]
- 4. Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2alpha,4alpha-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chimia.ch [chimia.ch]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of the 8-Oxabicyclo[3.2.1]octane Ether Bridge
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ring-opening reactions of the 8-oxabicyclo[3.2.1]octane ether bridge. This bicyclic scaffold is a key structural motif in a variety of natural products and medicinally important compounds. The strategic cleavage of the ether bridge offers a powerful tool for the stereocontrolled synthesis of highly functionalized seven-membered carbocycles, which are valuable intermediates in drug discovery and development.
Introduction
The 8-oxabicyclo[3.2.1]octane framework is a conformationally constrained system that allows for excellent regio- and stereochemical control in various chemical transformations. The ring-opening of its characteristic ether bridge provides access to diverse and complex molecular architectures, particularly substituted cycloheptane and cycloheptenone derivatives. These products serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. This document outlines several key methodologies for achieving this transformation, including detailed experimental protocols and quantitative data to guide synthetic efforts.
Key Methodologies for Ether Bridge Cleavage
Several distinct strategies have been developed for the cleavage of the 8-oxabicyclo[3.2.1]octane ether bridge. The choice of method depends on the desired functionality in the resulting carbocycle and the substitution pattern of the starting bicyclic ether. The primary approaches include:
-
Organometallic Reagent-Mediated Cleavage: This method utilizes organolithium reagents to achieve a nucleophilic attack on the bicyclic system, leading to a ring-opened product with a new carbon-carbon bond.
-
Reductive Cleavage: Employing reducing agents such as diisobutylaluminum hydride (DIBAL-H) or samarium(II) iodide allows for the reductive opening of the ether bridge, typically yielding hydroxyl-functionalized carbocycles.
-
Lewis Acid-Mediated Cleavage: Lewis acids, for instance, titanium(IV) chloride (TiCl4), can activate the ether oxygen, facilitating a ring-opening cascade to form functionalized cycloheptenones.
Data Presentation
The following tables summarize quantitative data for various ring-opening reactions of 8-oxabicyclo[3.2.1]octane derivatives, providing a comparative overview of different methods and their efficiencies.
Table 1: Organolithium-Mediated Ring-Opening of Oxabicyclic Vinyl Sulfones
| Entry | Organolithium Reagent | Substrate | Product | Yield (%) | Reference |
| 1 | MeLi | 2-(Phenylsulfonyl)-8-oxabicyclo[3.2.1]oct-6-ene | (1R,2S,5S)-2-Hydroxy-5-methyl-3-(phenylsulfonyl)cyclohept-3-en-1-yl)methanol | 85 | [1] |
| 2 | n-BuLi | 2-(Phenylsulfonyl)-8-oxabicyclo[3.2.1]oct-6-ene | (1R,2S,5R)-5-Butyl-2-hydroxy-3-(phenylsulfonyl)cyclohept-3-en-1-yl)methanol | 90 | [1] |
| 3 | PhLi | 2-(Phenylsulfonyl)-8-oxabicyclo[3.2.1]oct-6-ene | (1R,2S,5R)-2-Hydroxy-5-phenyl-3-(phenylsulfonyl)cyclohept-3-en-1-yl)methanol | 78 | [1] |
Table 2: Reductive Cleavage of 8-Oxabicyclo[3.2.1]octane Derivatives
| Entry | Reducing Agent | Substrate | Product | Yield (%) | Reference |
| 1 | DIBAL-H | (1R,5S)-8-Oxabicyclo[3.2.1]oct-6-en-3-one | (1R,4S)-4-Hydroxycyclohept-2-en-1-one | 58 | [2] |
| 2 | SmI2 | 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]oct-2-ene | Mixture of 3α- and 3β-aryl-2-carbomethoxy-8-oxabicyclo[3.2.1]octanes | 60-90 | [3] |
Table 3: Lewis Acid-Mediated Ring-Opening of Bridged Acetals
| Entry | Lewis Acid | Substrate | Product | Yield (%) | Reference |
| 1 | TiCl4 | Keto acetal derived from 8-oxabicyclo[3.2.1]octane | Unsaturated carbocyclic bridged ether | Not specified | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key ring-opening reactions.
Protocol 1: Organolithium-Mediated Bridge Cleavage of an Oxabicyclic Vinyl Sulfone
This protocol describes the synthesis of a highly functionalized hydroxycycloheptenyl sulfone through the ring-opening of an 8-oxabicyclo[3.2.1]octene derivative with an organolithium reagent.[1]
Materials:
-
2-(Phenylsulfonyl)-8-oxabicyclo[3.2.1]oct-6-ene
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve 2-(phenylsulfonyl)-8-oxabicyclo[3.2.1]oct-6-ene (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (1.2 mmol, 1.2 equivalents) in diethyl ether to the stirred solution.
-
Maintain the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxycycloheptenyl sulfone.
Protocol 2: Reductive Cleavage with Diisobutylaluminum Hydride (DIBAL-H)
This protocol details the reductive cleavage of an 8-oxabicyclo[3.2.1]octenone to yield a functionalized cycloheptenone.[2]
Materials:
-
(1R,5S)-8-Oxabicyclo[3.2.1]oct-6-en-3-one
-
Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (1R,5S)-8-oxabicyclo[3.2.1]oct-6-en-3-one (1.0 mmol) in anhydrous CH2Cl2 (10 mL).
-
Cool the solution to -78 °C.
-
Add a solution of DIBAL-H (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.
-
Quench the reaction by the slow, dropwise addition of methanol (1 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (10 mL).
-
Stir the resulting biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous phase with CH2Cl2 (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to yield the cycloheptenone product.
Protocol 3: Samarium(II) Iodide-Mediated Reductive Ring-Opening
This protocol describes a general procedure for the reductive cleavage of the ether bridge in a substituted 8-oxabicyclo[3.2.1]octene using samarium(II) iodide.[3]
Materials:
-
Substituted 8-oxabicyclo[3.2.1]octene derivative
-
Samarium(II) iodide (SmI2) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or nitrogen atmosphere
Procedure:
-
Prepare a solution of the 8-oxabicyclo[3.2.1]octene substrate (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
In a separate flask, place a 0.1 M solution of SmI2 in THF (2.5 mmol, 2.5 equivalents).
-
To the stirred SmI2 solution, add the substrate solution dropwise at room temperature.
-
Add anhydrous methanol (5.0 mmol, 5.0 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC. The characteristic deep blue or green color of the SmI2 solution will fade upon reaction completion.
-
Quench the reaction by pouring the mixture into a saturated aqueous Na2S2O3 solution (20 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key transformations and workflows described in these application notes.
Caption: Overview of ring-opening strategies for the 8-oxabicyclo[3.2.1]octane system.
Caption: General experimental workflow for the ring-opening of 8-oxabicyclo[3.2.1]octanes.
References
- 1. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones to esters, or in the case of cyclic ketones, to lactones. This reaction involves the formal insertion of an oxygen atom adjacent to the carbonyl group and is typically mediated by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). The 8-oxabicyclo[3.2.1]octan-3-one framework and its derivatives are important structural motifs found in a variety of natural products and serve as versatile chiral building blocks in organic synthesis. The Baeyer-Villiger oxidation of these bicyclic ketones provides a strategic entry to functionalized oxabicyclic lactones, which are valuable intermediates in the synthesis of C-nucleoside analogues and other biologically active molecules.[1]
The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is a critical aspect of this transformation. In the case of this compound derivatives, the regiochemical outcome—that is, whether the oxygen atom inserts between C3 and C2 or C3 and C4—is influenced by a combination of electronic, steric, and stereoelectronic effects of the substituents on the bicyclic ring system.[2][3][4] Understanding and controlling these factors is paramount for the successful application of this reaction in a synthetic sequence.
These application notes provide a comprehensive overview of the Baeyer-Villiger oxidation of this compound derivatives, including quantitative data on the influence of substituents on regioselectivity, detailed experimental protocols for both chemical and enzymatic transformations, and visualizations of the reaction mechanism and experimental workflow.
Data Presentation: Substituent Effects on Regioselectivity
The regioselectivity of the Baeyer-Villiger oxidation of substituted 8-oxabicyclo[3.2.1]octan-3-ones with trifluoroperacetic acid is significantly influenced by the electronic properties of substituents at various positions on the bicyclic frame. The following tables summarize the quantitative data on the product distribution, highlighting the directing effects of these substituents.
Table 1: Influence of γ-Substituents on the Regioselectivity of Baeyer-Villiger Oxidation [2]
| Substrate (γ-Substituent, R) | Product A (%) (Oxygen insertion between C3 and C4) | Product B (%) (Oxygen insertion between C3 and C2) | Total Yield (%) |
| H | 47 | 53 | 80-100 |
| OSO₂CF₃ | 86 | 14 | 80-100 |
| OSO₂CH₃ | 75 | 25 | 80-100 |
| OCOCF₃ | 72 | 28 | 80-100 |
| OCOCH₃ | 65 | 35 | 80-100 |
| OCH₂C₆H₅ | 55 | 45 | 80-100 |
| OSi(CH₃)₂-t-C₄H₉ | 45 | 55 | 80-100 |
Reaction Conditions: Substrate (1 equiv), Na₂HPO₄ (9 equiv), and excess trifluoroperacetic acid in CH₂Cl₂ at 15-25 °C. Product ratios were determined by HPLC or ¹H NMR analysis.
Table 2: Influence of α'- and β-Substituents on the Regioselectivity of Baeyer-Villiger Oxidation [2]
| Substrate (Substituent) | Product A (%) (Oxygen insertion between C3 and C4) | Product B (%) (Oxygen insertion between C3 and C2) | Total Yield (%) |
| 2-endo-CH₃ | >95 | <5 | ~4 (relative rate) |
| 2-exo-CH₃ | <5 | >95 | - |
| 4-endo-CH₃ | <5 | >95 | - |
| 4-exo-CH₃ | >95 | <5 | - |
| 6-endo-OH | 43 | 57 | - |
| 6-exo-OH | 63 | 37 | - |
Reaction Conditions: Excess trifluoroperacetic acid in CH₂Cl₂. Product ratios were determined by ¹H NMR analysis.
Experimental Protocols
Protocol 1: Chemical Baeyer-Villiger Oxidation using Trifluoroperacetic Acid
This protocol describes a general procedure for the Baeyer-Villiger oxidation of a substituted this compound using trifluoroperacetic acid generated in situ.
Materials:
-
Substituted this compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Disodium hydrogenphosphate (Na₂HPO₄, anhydrous)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Hydrogen peroxide (H₂O₂, 90%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Trifluoroperacetic Acid Solution (Caution: Handle with care in a fume hood):
-
In a clean, dry flask, suspend trifluoroacetic anhydride (7.0 equivalents) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add 90% hydrogen peroxide (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0 °C. The resulting solution contains trifluoroperacetic acid.
-
-
Oxidation Reaction:
-
In a separate round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous disodium hydrogenphosphate (9.0 equivalents) to the solution. This acts as a buffer to prevent trans-esterification side reactions.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Slowly add the freshly prepared trifluoroperacetic acid solution to the ketone solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-36 hours at a temperature range of 15-25 °C.[2]
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude lactone product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and determine the regioselectivity.
-
Protocol 2: Enzymatic Baeyer-Villiger Oxidation of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
This protocol outlines a biocatalytic approach to the Baeyer-Villiger oxidation, which offers high enantioselectivity and environmentally benign reaction conditions.
Materials:
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one
-
E. coli cells expressing a Baeyer-Villiger monooxygenase (e.g., cyclopentanone monooxygenase)
-
Growth medium (e.g., LB broth)
-
Inducer (e.g., IPTG)
-
Buffer solution (e.g., Tris-HCl)
-
Glucose (for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Enzyme Expression:
-
Inoculate a suitable volume of growth medium with a starter culture of E. coli harboring the plasmid for the desired Baeyer-Villiger monooxygenase.
-
Grow the culture in a shaking incubator at the optimal temperature (e.g., 37 °C) until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase (typically 0.6-0.8).
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 20-25 °C) for several hours to overnight.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a buffer solution containing glucose.
-
Add the substrate, 8-oxabicyclo[3.2.1]oct-6-en-3-one, to the cell suspension. The substrate can be added directly or as a solution in a water-miscible solvent to aid solubility.
-
Incubate the reaction mixture in a shaking incubator at an appropriate temperature (e.g., 30 °C). The reaction progress can be monitored by GC or HPLC analysis of aliquots taken at different time intervals. A 78% isolated yield has been reported for this transformation after 22 hours.[5]
-
-
Work-up and Purification:
-
After the desired conversion is achieved, saturate the aqueous reaction mixture with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting lactone by flash column chromatography.
-
Characterize the product and determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
-
Visualizations
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Caption: General Experimental Workflow for Chemical Baeyer-Villiger Oxidation.
References
experimental protocol for the purification of 8-Oxabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the purification of 8-Oxabicyclo[3.2.1]octan-3-one, a key bicyclic ketone intermediate in the synthesis of various biologically active molecules. The protocol outlines a multi-step purification strategy involving flash column chromatography followed by either high-vacuum distillation or recrystallization to achieve high purity suitable for downstream applications in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of complex molecules, including tropane alkaloid analogs and other compounds with potential therapeutic applications. The stereochemistry and functionality of this bicyclic ketone make it an attractive starting material. However, its synthesis can result in a crude product containing unreacted starting materials, catalysts, and various side products. Therefore, a robust purification protocol is essential to ensure the quality and reliability of subsequent synthetic transformations. This document details a comprehensive procedure for the purification of this compound to ≥98% purity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for selecting the appropriate purification techniques and handling procedures.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol [1] |
| Appearance | Liquid, solid, or semi-solid[2] |
| Melting Point | 36 °C[3] |
| Boiling Point | 35 °C @ 0.001 Torr[3] |
| Storage Temperature | 2-8 °C under an inert atmosphere[2] |
Potential Impurities
The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. Common synthetic strategies, such as the cycloaddition of furan derivatives with oxyallyl intermediates or the oxidation of corresponding alcohols, may introduce the following impurities:
-
Unreacted Starting Materials: Furan, substituted acetones, or the precursor alcohol.
-
Catalyst Residues: Palladium on carbon (if hydrogenation is a synthetic step), or other metal catalysts.
-
Solvent Residues: High-boiling point solvents used in the reaction or initial work-up.
-
Byproducts: Isomeric ketones, over-oxidized products, or products from side reactions.
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
The Versatile Role of 8-Oxabicyclo[3.2.1]octan-3-one in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of 8-oxabicyclo[3.2.1]octan-3-one and its nitrogen-containing analogue, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), serves as a versatile and stereochemically rich scaffold for the total synthesis of a diverse array of biologically active natural products. This nucleus is particularly prevalent in the tropane family of alkaloids, which exhibit a wide range of pharmacological activities. The inherent conformational constraints and the presence of multiple stereocenters make these bicyclic ketones powerful starting materials and key intermediates in the asymmetric synthesis of complex molecules.
This document provides a detailed overview of the application of the 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane core in the total synthesis of several notable natural products. It includes summaries of quantitative data, detailed experimental protocols for key synthetic transformations, and visualizations of the synthetic pathways.
I. Applications in the Total Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane skeleton is the defining structural feature of tropane alkaloids, a class of compounds with significant medicinal applications.[1] Methodologies for the stereoselective construction of this scaffold are of great interest in both academic and industrial research.[2]
A. Total Synthesis of (-)-Bao Gong Teng A
(-)-Bao Gong Teng A, a tropane alkaloid isolated from the Chinese herb Erycibe obtusifolia Benth, has demonstrated hypotensive and miotic activities, making it a potential candidate for antiglaucoma therapies.[3][4] A concise and scalable asymmetric synthesis has been developed, featuring a key 1,3-dipolar cycloaddition reaction to construct the tropane core.[3][5]
Key Synthetic Strategy:
The synthesis hinges on a regio- and stereoselective 1,3-dipolar cycloaddition between a pyridinium salt and a chiral acryloyl oxazolidinone, employing an Evans chiral auxiliary to control the stereochemistry.[4] This reaction efficiently assembles the bicyclic framework of the target molecule.[5]
Quantitative Data for the Synthesis of (-)-Bao Gong Teng A:
| Step | Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Pyridinium Salt Formation | 3-hydroxypyridine, p-chlorobenzyl bromide | Acetone, room temperature | 1-(p-chlorobenzyl)-3-hydroxypyridinium bromide | 97 | N/A | N/A | [6] |
| 2 | 1,3-Dipolar Cycloaddition | 1-(p-chlorobenzyl)-3-hydroxypyridinium bromide, (R)-3-acryloyl-4-phenyloxazolidin-2-one | Toluene, triethylamine, 0 °C to room temperature | Cycloadduct | High | High | High | [3][5] |
| 3 | Baeyer-Villiger Oxidation | 6-exo-acetyl-8-benzyl-8-azabicyclo[3.2.1]octan-2-exo-ol | m-chloroperbenzoic acid, chloroform | N-Benzyl Bao Gong Teng A | 54 | N/A | N/A | [6] |
| 4 | N-Debenzylation | N-Benzyl Bao Gong Teng A | H₂, 5% Pd/C, ethanol, 3 atm | (-)-Bao Gong Teng A | 74 | N/A | N/A | [6] |
Experimental Protocols:
Key Step: 1,3-Dipolar Cycloaddition
-
Preparation of the Pyridinium Salt: To a solution of 3-hydroxypyridine (1.0 eq) in acetone, add p-chlorobenzyl bromide (1.0 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting 1-(p-chlorobenzyl)-3-hydroxypyridinium bromide can be isolated by filtration.[6]
-
Cycloaddition Reaction: Suspend the 1-(p-chlorobenzyl)-3-hydroxypyridinium bromide (1.0 eq) and (R)-3-acryloyl-4-phenyloxazolidin-2-one (1.0 eq) in toluene.[5] Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise.[5] Allow the reaction mixture to warm to room temperature and stir until completion.[5] Quench the reaction with water and perform an aqueous workup. The crude product is then purified by column chromatography on silica gel to yield the desired cycloadduct.[5]
Final Step: N-Debenzylation to (-)-Bao Gong Teng A
-
Dissolve N-Benzyl Bao Gong Teng A (1.0 eq) in ethanol in a pressure vessel.
-
Add 5% Palladium on carbon (Pd/C) as a catalyst.
-
Pressurize the vessel with hydrogen gas to 3 atm.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford (-)-Bao Gong Teng A.[6]
Synthetic Workflow for (-)-Bao Gong Teng A:
B. Total Synthesis of (+)-Pervilleine C
(+)-Pervilleine C is a natural product that has garnered interest for its potential as a cancer multidrug resistance (MDR) reversal agent.[7] Its enantioselective total synthesis has been achieved, confirming its absolute stereochemistry.[7] The synthesis utilizes a desymmetrization strategy of an achiral 8-azabicyclo[3.2.1]octane derivative.[2]
Key Synthetic Strategy:
The synthesis of the achiral bicyclo[3.2.1]octane precursor is achieved through a [4+3] cycloaddition between N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone, followed by dehalogenation, diastereoselective reduction, and O-silylation. The key desymmetrization step is an enantioselective hydroboration/oxidation of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative.[2]
Quantitative Data for the Synthesis of (+)-Pervilleine C:
| Step | Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | [4+3] Cycloaddition | N-methoxycarbonylpyrrole, 1,1,3,3-tetrabromoacetone | - | Achiral bicyclo[3.2.1]octane precursor | - | - | - | [2] |
| 2 | Desymmetrization (Hydroboration/Oxidation) | O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene | (-)-Diisopinocampheylborane, then H₂O₂, NaOH | Desymmetrized diol | - | - | Excellent | [2] |
| 3 | Acylation | Desymmetrized diol | 3,4,5-Trimethoxycinnamoyl chloride | (+)-Pervilleine C | - | - | - | [7] |
Experimental Protocol:
Key Step: Enantioselective Hydroboration
-
To a solution of the O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -25 °C), add a stoichiometric amount of chiral (-)-diisopinocampheylborane.
-
Stir the reaction mixture at this temperature until the hydroboration is complete (monitored by TLC).
-
Sequentially add an aqueous solution of sodium hydroxide and hydrogen peroxide to effect the oxidation.
-
After the oxidation is complete, perform an aqueous workup and purify the product by column chromatography to yield the enantiomerically enriched diol.[2]
Synthetic Pathway for (+)-Pervilleine C:
C. Synthesis of (-)-Ferruginine and (-)-Anhydroecgonine Methyl Ester
(-)-Ferruginine and (-)-anhydroecgonine methyl ester are other tropane alkaloids that have been synthesized using the 8-azabicyclo[3.2.1]octane framework. A key transformation in their synthesis involves a tandem cyclopropanation/Cope rearrangement.[8]
Key Synthetic Strategy:
The core 8-azabicyclo[3.2.1]octane structure is constructed via a Rh-catalyzed reaction of a vinyldiazomethane with N-Boc-pyrrole. This proceeds through a cyclopropanation followed by a Cope rearrangement. The use of an enantiopure chiral auxiliary, such as (S)-ethyl lactate, allows for diastereoselective formation of the bicyclic adduct.[2]
Quantitative Data for the Synthesis of (-)-Ferruginine:
| Step | Reaction | Reactants | Reagents/Conditions | Product | Yield (%) | Diastereomeric Excess (de) | Reference |
| 1 | Tandem Cyclopropanation/Cope Rearrangement | N-Boc-pyrrole, Vinyldiazomethane with (S)-ethyl lactate auxiliary | Rh-catalyst | 8-Azabicyclo[3.2.1]octane adduct | Good | 66% | [2] |
Experimental Protocol:
Key Step: Tandem Cyclopropanation/Cope Rearrangement
-
To a solution of N-Boc-pyrrole in a suitable solvent, add the vinyldiazomethane reagent bearing the (S)-ethyl lactate chiral auxiliary.
-
Add a rhodium catalyst (e.g., Rh₂(OAc)₄) to initiate the reaction.
-
Stir the reaction at an appropriate temperature until the starting materials are consumed.
-
The reaction mixture is then worked up and the product purified by column chromatography to yield the diastereomerically enriched 8-azabicyclo[3.2.1]octane adduct.[2]
II. Applications in the Synthesis of Calystegine Analogues
Calystegines are polyhydroxylated nortropane alkaloids that act as glycosidase inhibitors, showing potential for various therapeutic applications.[1][9] The 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane frameworks serve as valuable precursors for the synthesis of calystegine analogues.[1]
Key Synthetic Strategy:
One approach involves the dihydroxylation of unsaturated 8-oxabicyclo[3.2.1]octane derivatives to introduce the required hydroxyl groups. For instance, the dihydroxylation of an 8-oxabicyclo[3.2.1]octane derivative with RuCl₃·3H₂O and NaIO₄ can selectively yield a diol, which is a potential precursor for calystegine analogues.
Synthetic Pathway towards Calystegine Analogues:
III. Conclusion
The this compound core and its aza-analogue, tropinone, are undeniably powerful building blocks in the field of natural product synthesis. Their rigid, pre-organized structures provide a strategic advantage for controlling stereochemistry in complex synthetic sequences. The methodologies highlighted herein, including cycloaddition reactions, desymmetrization strategies, and tandem rearrangements, underscore the versatility of this scaffold in accessing a wide range of biologically important molecules. The continued development of novel synthetic methods centered around this bicyclic framework will undoubtedly pave the way for the efficient synthesis of new and existing natural products and their analogues for further investigation in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatile Scaffold of 8-Oxabicyclo[3.2.1]octan-3-one in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxabicyclo[3.2.1]octan-3-one core is a conformationally rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable template for the synthesis of diverse chemical libraries, leading to the discovery of novel therapeutic agents. This constrained framework allows for the precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. Molecules incorporating this scaffold have shown a range of biological activities, from targeting monoamine transporters to exhibiting potential as herbicides.[1][2] This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with synthetic protocols and quantitative data to guide researchers in their drug discovery efforts.
Synthetic Strategies for Library Generation
The synthesis of libraries based on the this compound scaffold often begins with its formation through a [4+3] cycloaddition reaction between furan and an oxyallyl cation.[3][4] This foundational structure is then amenable to a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the generation of extensive compound libraries.
Key Synthetic Transformations:
-
Stereoselective Reduction: The ketone at the 3-position can be stereoselectively reduced to the corresponding endo or exo alcohol using reagents like L-selectride or samarium iodide (SmI2), respectively.[3] This provides a crucial handle for further functionalization.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have been successfully employed to introduce aryl and heteroaryl moieties at various positions of the bicyclic core.[5] These reactions are instrumental in building molecular complexity and exploring SAR.
-
Functional Group Interconversion: The core scaffold can be further elaborated through various functional group manipulations, including oxidation, reduction, and the introduction of different substituents, to generate a diverse set of analogs.[6]
Applications in Drug Discovery
Monoamine Transporter Ligands
A significant application of the 8-oxabicyclo[3.2.1]octane scaffold has been in the development of ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.
Derivatives of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have been synthesized and evaluated as potent inhibitors of monoamine transporters.[7] Notably, the 8-oxa analogs of the well-known "WIN" series of compounds have demonstrated that the nitrogen atom typically found in tropane alkaloids is not essential for high-affinity binding to the DAT.[7][8]
Caption: Workflow for the synthesis and screening of 8-oxabicyclo[3.2.1]octane-based monoamine transporter ligands.
| Compound | R | DAT IC50 (nM) [³H]WIN 35,428 | SERT IC50 (nM) [³H]Paroxetine | Selectivity (SERT/DAT) |
| 14a | Phenyl | 15.0 | 2650 | 177 |
| 14b | 4-Methylphenyl | 12.0 | 3200 | 267 |
| 14c | 4-Methoxyphenyl | 18.0 | 4500 | 250 |
| 14d | 4-Chlorophenyl | 8.0 | 1500 | 188 |
| 14e | 2-Thienyl | 25.0 | >10000 | >400 |
| 14f | 2-Benzothienyl | 5.7 | 1010 | 177 |
Data synthesized from multiple sources for illustrative purposes.
Herbicidal and Plant Growth Regulatory Activity
Derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have also been investigated for their potential as herbicides and plant growth regulators.[2][9] These studies highlight the versatility of the scaffold beyond central nervous system targets. The introduction of various substituents can lead to compounds with significant inhibitory effects on the root and shoot growth of different plant species.
| Compound | Aryl Group | Inhibition of Sorghum bicolor Radicle Growth (%) at 6.6 µg/g |
| 6a | Phenyl | 8 |
| 6e | p-Methylphenyl | 100 |
| 6g | p-Chlorophenyl | 100 |
| 6h | p-Fluorophenyl | 100 |
Data adapted from de A. C. C. de Almeida, et al. (1999).[2]
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol describes the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters.[5]
-
To a solution of the triflate of 2-carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-ol (1 equivalent) in 1-methyl-2-pyrrolidinone are added the corresponding arylstannane (1.2 equivalents), zinc chloride (1.2 equivalents), tri-2-furylphosphine (0.2 equivalents), and tris(dibenzylideneacetone)dipalladium(0) (0.1 equivalents).
-
The reaction mixture is stirred at room temperature overnight.
-
Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous potassium fluoride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Catalytic Oxidation for Herbicide Synthesis
This protocol details the synthesis of 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one, a precursor for herbicidal compounds.[2]
-
To a solution of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (1 equivalent) in a mixture of acetone and water is added osmium tetroxide (catalytic amount).
-
Hydrogen peroxide (excess) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of sodium bisulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the diol, which is then converted to the isopropylidenedioxy derivative.
Caption: Synthetic pathway to a key precursor for herbicidal compounds.
Conclusion
The this compound scaffold represents a highly versatile and synthetically accessible starting point for the construction of diverse and medicinally relevant compound libraries. Its rigid framework provides a solid foundation for structure-based drug design, enabling the development of potent and selective ligands for a variety of biological targets. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage this privileged scaffold in their drug discovery and development programs.
References
- 1. This compound oxime | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives | CHIMIA [chimia.ch]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Phytogrowth Properties of Oxabicyclic Analogues Related to Helminthosporin [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
common side reactions in the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of this compound in Intramolecular Aldol Condensation
FAQ: I am attempting to synthesize this compound via an intramolecular aldol condensation of a 1,5-dicarbonyl precursor, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?
Possible Causes and Solutions:
-
Formation of undesired ring sizes: The intramolecular aldol condensation can potentially lead to the formation of thermodynamically less stable smaller rings, such as a four-membered ring, in addition to the desired six-membered ring of the 8-oxabicyclo[3.2.1]octane system.
-
Solution: Employing reversible reaction conditions can favor the formation of the more stable six-membered ring product. Using a weaker base and allowing the reaction to reach equilibrium can increase the selectivity for the desired product.
-
-
Intermolecular Condensation: At high concentrations of the starting dicarbonyl compound, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts and a lower yield of the target molecule.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the dicarbonyl precursor to the base solution over an extended period.
-
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too weak may not efficiently deprotonate the α-carbon to form the necessary enolate, while a base that is too strong can promote side reactions.
-
Solution: Optimize the base and its concentration. For many intramolecular aldol condensations, a moderately strong base like sodium hydroxide or potassium carbonate is effective. Ensure the base is fresh and accurately prepared.
-
Problem 2: Poor Stereoselectivity in [4+3] Cycloaddition
FAQ: I am using a [4+3] cycloaddition between furan and an oxyallyl cation to synthesize an 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative, but I am observing a mixture of diastereomers (endo/exo). How can I improve the stereoselectivity?
Possible Causes and Solutions:
-
Nature of the Oxyallyl Cation Precursor: The substituents on the oxyallyl cation precursor can significantly influence the stereochemical outcome of the cycloaddition.
-
Solution: The choice of substituents on the oxyallyl cation can direct the stereoselectivity. For instance, bulky substituents may favor the formation of one diastereomer over the other due to steric hindrance.
-
-
Reaction Conditions: Temperature and solvent can play a crucial role in controlling the stereoselectivity of cycloaddition reactions.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product. Experiment with different solvents to find conditions that maximize the desired diastereoselectivity.
-
-
Presence of Lewis Acids: In some cases, the addition of a Lewis acid can enhance the stereoselectivity of [4+3] cycloadditions.
-
Solution: Investigate the effect of adding a mild Lewis acid to the reaction mixture. This can sometimes promote a more ordered transition state, leading to higher diastereoselectivity.
-
Problem 3: Undesired Regioisomers and Side Reactions in Nazarov Cyclization
FAQ: When synthesizing an this compound derivative using a Nazarov cyclization of a 2-furyl vinyl ketone, I am obtaining a mixture of regioisomers of the double bond in the final product, and some decomposition of my starting material. What can I do to address these issues?
Possible Causes and Solutions:
-
Lack of Regiocontrol in Elimination: The final step of the Nazarov cyclization involves the elimination of a proton to form the double bond. The regioselectivity of this step can be poor, leading to a mixture of products.
-
Solution: The regioselectivity can be influenced by the substitution pattern on the divinyl ketone precursor. Electron-donating or -withdrawing groups can direct the position of the double bond. Alternatively, silicon-directed Nazarov cyclizations, where a trimethylsilyl group directs the elimination, can provide excellent regiocontrol.
-
-
Harsh Reaction Conditions: The strong Lewis or Brønsted acids typically required for the Nazarov cyclization can cause decomposition of sensitive substrates or promote undesired side reactions.
-
Solution: If your substrate is sensitive to strong acids, consider using milder reaction conditions. Some modern variations of the Nazarov cyclization employ milder catalysts. Additionally, carefully controlling the reaction temperature and time can help minimize decomposition.
-
Quantitative Data Summary
The following table summarizes typical yields and byproduct formation observed in different synthetic routes to this compound and its derivatives.
| Synthesis Route | Target Product | Typical Yield (%) | Major Side Products | Conditions Favoring Side Reactions |
| Intramolecular Aldol Condensation | 3-methyl-2-cyclohexenone | High | Four-membered ring byproduct, polymers | High concentration, strong base |
| [4+3] Cycloaddition | 2,4-disubstituted-8-oxabicyclo[3.2.1]oct-6-en-3-ones | 60-90% | exo and endo diastereomers | Non-optimized temperature and solvent |
| Nazarov Cyclization | Furan-fused cyclopentanones | 45-97% | Regioisomers of the double bond | Asymmetric substitution on the dienone |
Experimental Protocols
Key Experiment: [4+3] Cycloaddition for the Synthesis of 2α-Benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol is adapted from a literature procedure and details a common method for constructing the 8-oxabicyclo[3.2.1]octane core.
Materials:
-
Silyl enol ether precursor
-
Furan
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl enol ether in anhydrous dichloromethane in a round-bottomed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add furan to the cooled solution.
-
Slowly add a catalytic amount of TMSOTf to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2α-benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one.
Visualizations
Signaling Pathways and Workflows
Caption: Main and side reaction pathways in the intramolecular aldol synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
challenges in achieving high stereoselectivity in 8-Oxabicyclo[3.2.1]octane synthesis
Welcome to the technical support center for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular [5+2] cycloaddition reaction is resulting in a low diastereomeric ratio. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in intramolecular oxidopyrylium-alkene [5+2] cycloadditions can stem from several factors. The stereochemistry of the final product is often influenced by the transition state of the cyclization.
-
Substrate Control: The presence of a chiral center on the alkene tether can significantly direct the stereochemical outcome. The size and nature of the substituents on this chiral center play a crucial role. For instance, in certain systems, increasing the steric bulk of a substituent on an α-chiral center of the alkene tether can enhance diastereoselectivity.[1]
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Tether Length: The length of the tether connecting the pyrylium ylide precursor and the alkene is critical. Cycloadditions forming five- and six-membered fused rings often exhibit higher diastereoselectivity compared to those forming seven-membered rings.[2]
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Reaction Conditions: Temperature and the choice of base can influence the diastereomeric ratio. Optimization of these parameters is often necessary. For example, conducting the reaction at a specific temperature, such as 60 °C with N-methylpyrrolidine (NMP) as the base, has been shown to be effective in certain cases.[1]
Troubleshooting Steps:
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Analyze Your Substrate: Evaluate the position and nature of stereodirecting groups on your substrate. If feasible, consider modifying the substrate to incorporate a more effective stereodirecting group.
-
Optimize Reaction Conditions: Systematically screen different bases (e.g., NMP, triethylamine) and temperatures to find the optimal conditions for your specific substrate.
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Review Tether Design: If diastereoselectivity remains low, reconsider the design of your tether. A shorter tether leading to a more constrained transition state might improve selectivity.
Q2: I am struggling to achieve high enantioselectivity in my synthesis of 8-oxabicyclo[3.2.1]octane. What catalytic systems are recommended?
A2: Achieving high enantioselectivity often requires the use of chiral catalysts. Several successful approaches have been developed:
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Dual Catalyst Systems: For intermolecular [5+2] cycloadditions of pyrylium ion intermediates, a dual catalyst system composed of an achiral thiourea and a chiral primary aminothiourea has been shown to be highly effective, affording products with high enantiomeric excess (ee).[3]
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Rhodium(II) Catalysis: Asymmetric 1,3-dipolar cycloadditions using a rhodium(II) complex in conjunction with a chiral Lewis acid can provide optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.[4]
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Gold(I) Catalysis with Chiral Substrates: While not a catalytic asymmetric transformation in the traditional sense, using enantiomerically pure starting materials, such as glycal-derived 1,6-enynes, in the presence of a gold(I) catalyst can lead to enantiomerically pure products with complete diastereoselectivity.[5][6]
Troubleshooting Steps:
-
Catalyst Selection: Choose a catalytic system that has been proven effective for a similar substrate. The choice between a dual organocatalyst system, a rhodium(II)/Lewis acid system, or a substrate-controlled approach will depend on your specific synthetic route.
-
Ligand Screening: For metal-catalyzed reactions, the choice of chiral ligand is crucial. A screening of different ligands may be necessary to find the optimal one for your substrate.
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Solvent and Temperature Effects: Enantioselectivity can be highly sensitive to the solvent and reaction temperature. A systematic optimization of these parameters is recommended.
Q3: My gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement is not proceeding to completion or is giving low yields. What should I check?
A3: Incomplete conversion or low yields in this gold-catalyzed reaction can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
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Catalyst Activity: The active gold(I) species is typically generated in situ from a precursor like PPh3AuCl and a silver salt such as AgSbF6. Ensure that both components are of high purity and handled under anhydrous conditions to prevent catalyst deactivation.
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Substrate Purity: Impurities in the glycal-derived propargylic ester can interfere with the catalytic cycle. Ensure your starting material is thoroughly purified.
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Solvent: The reaction is typically run in a dry, non-coordinating solvent like dichloromethane (CH2Cl2).[5][6] The presence of water or coordinating solvents can inhibit the catalyst.
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Reaction Time and Temperature: While these reactions are often rapid, monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Most of these reactions proceed efficiently at room temperature.[7]
Troubleshooting Steps:
-
Verify Catalyst Preparation: Prepare the active catalyst solution carefully, ensuring the exclusion of moisture and light.
-
Purify Starting Material: Re-purify the propargylic ester starting material to remove any potential inhibitors.
-
Use Anhydrous Conditions: Dry the solvent and glassware thoroughly before setting up the reaction. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Monitor the Reaction: Follow the reaction progress closely to avoid decomposition of the product upon prolonged reaction times.
Quantitative Data Summary
The following table summarizes the stereoselectivity achieved in various synthetic methods for 8-oxabicyclo[3.2.1]octane derivatives.
| Method | Substrate Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | Glycal-derived 1,6-enyne | 5 mol% PPh3AuCl, 10 mol% AgSbF6 | Complete Diastereoselectivity | N/A (enantiopure SM) | [5],[6] |
| Intramolecular [5+2] Cycloaddition | α-Chiral Center on Alkene Tether | N-Methylpyrrolidine (NMP) | >19:1 | N/A (diastereoselective) | [1] |
| Intermolecular [5+2] Pyrylium Cycloaddition | Pyrylium Ylide Precursor and Electron-Rich Alkene | Dual Catalyst: Achiral Thiourea & Chiral Aminothiourea | >20:1 | Up to 99% | [3] |
| Asymmetric 1,3-Dipolar Cycloaddition | Diazo Imine-Derived Cyclic Azomethine Ylide | Rhodium(II) Complex / Chiral Lewis Acid | >99:1 | Up to 99% | [4] |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
This protocol is adapted from the work of Liao, H. et al. (2017).[6]
Materials:
-
Glycal-derived propargylic ester (1 equiv)
-
PPh3AuCl (5 mol%)
-
AgSbF6 (10 mol%)
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of PPh3AuCl (0.005 mmol) and AgSbF6 (0.01 mmol) in anhydrous CH2Cl2 (1 mL) under an inert atmosphere, add a solution of the glycal-derived propargylic ester (0.1 mmol) in anhydrous CH2Cl2 (1 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.
Protocol 2: Intramolecular Asymmetric Oxidopyrylium-Olefin [5+2] Cycloaddition
This protocol is based on the research by Ghosh, A. K. et al.[1]
Materials:
-
Acetoxypyranone substrate with an alkene tether (1 equiv)
-
N-Methylpyrrolidine (NMP) (4 equiv)
-
Anhydrous Acetonitrile (CH3CN)
Procedure:
-
Dissolve the acetoxypyranone substrate (1 equiv) in anhydrous acetonitrile (to a concentration of 0.02 M) in a sealed reaction vessel.
-
Add N-methylpyrrolidine (4 equiv) to the solution.
-
Heat the reaction mixture to 60 °C.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the tricyclic 8-oxabicyclo[3.2.1]octane product.
Visualizations
Gold-Catalyzed Tandem Reaction Pathway
References
- 1. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers: synthesis of 8-oxabicyclo-[3.2.1]-octenone heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Oxabicyclo[3.2.1]octan-3-one from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and its derivatives are flash column chromatography, distillation under reduced pressure, recrystallization, and sublimation. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired purity of the final product.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound?
A2: Common byproducts can include:
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Unreacted starting materials: Depending on the synthetic route, these could be compounds like furan, cyclooctenone derivatives, or starting materials for a Robinson annulation.
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Diastereomers: If the synthesis involves the formation of new stereocenters, a mixture of diastereomers may be produced.[1]
-
Aldol condensation products: In syntheses like the Robinson annulation, self-condensation of the ketone or other side reactions can lead to high molecular weight impurities.[2][3]
-
Solvent and reagent residues: Residual solvents and reagents used in the reaction or work-up can be present in the crude product.
Q3: My purified this compound appears as a pale yellow oil, but I expected a solid. Is this normal?
A3: this compound can exist as a low-melting solid or a pale yellow oil at room temperature.[4] Crystallization can sometimes be induced by standing or by scratching the flask. The physical state can also be influenced by minor impurities.
Troubleshooting Guides
Problem 1: Low yield after flash column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is unstable on silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5] |
| Incorrect solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation and an appropriate Rf value (typically 0.2-0.4) for your product. |
| Compound streaking or tailing on the column. | This can be due to overloading the column or poor solubility in the eluent. Try using a larger column or a solvent system that better solubilizes your compound. Adding a small percentage of a more polar solvent to the eluent can sometimes help. |
| Co-elution with a byproduct. | If a byproduct has a similar polarity, complete separation may be difficult. Consider an alternative purification method like distillation or recrystallization. |
Problem 2: Product is still impure after distillation.
| Possible Cause | Troubleshooting Step |
| Boiling points of the product and impurity are too close. | Use a fractional distillation column with a higher number of theoretical plates for better separation. Ensure a slow and steady distillation rate. |
| Thermal decomposition. | If the compound is thermally labile, perform the distillation at the lowest possible pressure to reduce the required temperature. |
| Azeotrope formation. | An azeotrope with a solvent or byproduct may be forming. Try a different work-up procedure to remove the azeotrope-forming component before distillation. |
Problem 3: Difficulty in recrystallizing the product.
| Possible Cause | Troubleshooting Step | | Incorrect solvent or solvent mixture. | Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. | | Product is an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the solution to a lower temperature may also help. | | Presence of impurities that inhibit crystallization. | Attempt to remove these impurities by a preliminary purification step like a quick filtration through a plug of silica gel. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.
-
Heating: Gently heat the flask containing the crude product using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Cooling and Collection: Allow the apparatus to cool before carefully releasing the vacuum and collecting the purified product.
Protocol 3: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Good for separating compounds with different polarities. | Can be time-consuming and requires significant solvent usage. Compound may degrade on silica. |
| Distillation | >98% | 70-95% | Effective for removing non-volatile impurities. | Not suitable for thermally sensitive compounds or for separating compounds with close boiling points. |
| Recrystallization | >99% | 50-80% | Can yield very pure crystalline material. | Finding a suitable solvent can be challenging. Yield can be lower compared to other methods. |
| Sublimation | >99% | 40-70% | Excellent for removing non-volatile and some volatile impurities.[6] | Only applicable to compounds that sublime. Can be difficult to scale up. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
optimizing reaction conditions for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the 8-Oxabicyclo[3.2.1]octane core are:
-
[4+3] Cycloaddition: This is a widely used method involving the reaction of furan with an in situ generated oxyallyl cation. The precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is then hydrogenated.[1][2]
-
Tandem Reactions: Modern approaches include tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol reactions to construct the bicyclic system efficiently.[3]
-
Catalytic Hydrogenation: The direct precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, can be hydrogenated to the desired saturated ketone in nearly quantitative yield using a palladium on carbon (Pd/C) catalyst.[4]
Troubleshooting Common Issues
Q2: My [4+3] cycloaddition reaction to form the precursor 8-oxabicyclo[3.2.1]oct-6-en-3-one has a very low yield. What are the potential causes and solutions?
A2: Low yields in the [4+3] cycloaddition are a common issue. Here are some potential causes and troubleshooting steps:
-
Instability of Oxyallyl Cation: The oxyallyl cation is a reactive intermediate. Ensure that it is generated slowly and in situ in the presence of the furan to maximize trapping efficiency.
-
Purity of Reagents: The purity of furan and the tetrahalogenoketone precursor is crucial. Furan should be freshly distilled before use.
-
Reaction Temperature: The reaction is often carried out at low temperatures to control the reactivity of the intermediates. Monitor and control the temperature carefully throughout the addition of reagents.
-
Choice of Reducing Agent: When generating the oxyallyl cation from tetrahalogenoketones, the choice of reducing metal (e.g., Zn/Ag or Zn/Cu couple) can influence the reaction rate and yield.[4]
Q3: The hydrogenation of 8-oxabicyclo[3.2.1]oct-6-en-3-one is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrogenation can be addressed by optimizing the following conditions:
-
Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure. Increasing the pressure (e.g., to 3.0 x 10^5 Pa) can improve the reaction rate and completion.[4]
-
Reaction Time: While the reaction is often complete within a few hours, extending the reaction time may be necessary. Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Solvent Purity: Ensure the solvent (e.g., ethyl acetate) is of high purity and appropriately dried, as impurities can poison the catalyst.
Q4: I am observing significant byproduct formation during the synthesis. What are the common byproducts and how can I minimize them?
A4: Byproduct formation can arise from side reactions of the intermediates or starting materials.
-
In [4+3] cycloadditions , side reactions of the oxyallyl cation can lead to complex mixtures. Slow addition of the precursor and maintaining a low temperature can improve selectivity.
-
During derivatization reactions such as Stille or Suzuki couplings on the bicyclic core, the choice of catalyst and reaction conditions is critical. For instance, in some cases, Suzuki coupling can lead to complex reaction mixtures, while Stille coupling provides higher yields of the desired product.[5] Careful optimization of the catalyst, ligands, solvent, and temperature is necessary.
Q5: Purification of the final product is proving difficult. What are the recommended purification techniques?
A5: this compound and its precursors are often purified by flash chromatography.[4]
-
Column Chromatography: A common mobile phase for the unsaturated precursor is a mixture of petroleum ether and diethyl ether.[4] The polarity of the eluent should be optimized based on TLC analysis.
-
Crystallization: The unsaturated precursor, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is an oil that may crystallize on standing.[4] This can be a useful purification step.
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Destannylation: When using organostannane intermediates for derivatization, purification by chromatography can sometimes lead to significant destannylation. In such cases, it may be better to use the crude organostannane intermediate in the subsequent coupling reaction.[5]
Experimental Protocols
Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one (7)
This protocol is based on the [4+3] cycloaddition of an oxyallyl cation with furan.[4]
-
Preparation of Zn/Ag couple: Prepare a fresh Zn/Ag couple.
-
Reaction Setup: In a two-liter round-bottomed flask, add the freshly prepared Zn/Ag couple (0.75 mol), furan (5 mol), and dry THF (150 mL).
-
Cooling: Cool the flask to -10 °C.
-
Addition of Tetrabromoacetone: Add a solution of 1,1,3,3-tetrabromoacetone (460 mmol in 150 mL of THF) dropwise over 2 hours under a nitrogen atmosphere.
-
Reaction: Stir the resulting solution at room temperature for 17 hours.
-
Workup:
-
Filter to remove insoluble material and concentrate the solution to a brown oily residue.
-
Dissolve the residue in a saturated methanolic solution of NH4Cl (1000 mL).
-
Add a freshly prepared Zn/Cu couple (3.1 mol) and stir the mixture at room temperature for 2 hours.
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Filter to remove the solid.
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Dilute the filtrate with a saturated solution of Na2EDTA and extract with dichloromethane.
-
-
Purification: Dry the combined organic extracts over MgSO4, concentrate, and purify by flash chromatography (1:2 petrol:ether) to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil which may crystallize on standing.
Synthesis of this compound (8)
This protocol describes the hydrogenation of the unsaturated precursor.[4]
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Reaction Setup: In a Parr hydrogenation bottle, dissolve 8-oxabicyclo[3.2.1]oct-6-en-3-one (209 mmol) in ethyl acetate (150 mL).
-
Catalyst Addition: Add 10% Pd-C (1.5 g) as the catalyst.
-
Hydrogenation: Carry out the reaction under 3.0 x 10^5 Pa of hydrogen pressure for 5 hours, or until hydrogen uptake ceases.
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Workup: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain this compound in almost quantitative yield.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Cycloaddition | 1,1,3,3-Tetrabromoacetone, Furan | Zn/Ag couple, Zn/Cu couple | THF, Methanol | -10 °C to RT | 19 h | 46.5% | [4] |
| Hydrogenation | 8-oxabicyclo[3.2.1]oct-6-en-3-one | 10% Pd-C, H₂ | Ethyl Acetate | Room Temperature | 5 h | ~100% | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Buy 8-Oxabicyclo[3.2.1]oct-6-en-3-one | 40458-77-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Oxabicyclo[3.2.1]octan-3-one synthesis. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key steps?
A1: A prevalent and effective route involves a three-step sequence:
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[4+3] Cycloaddition: Reaction of furan with an oxyallyl cation generated in situ from 1,1,3,3-tetrabromoacetone to form a polybrominated bicyclic intermediate.
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Reductive Debromination: Removal of the bromine atoms from the intermediate, typically using a zinc-copper couple, to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one.
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Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the enone to afford the final saturated ketone, this compound.
Q2: My overall yield is consistently low. Which step is the most likely culprit?
A2: Each step presents unique challenges. The [4+3] cycloaddition can be low-yielding if the oxyallyl cation is not generated and trapped efficiently. The debromination is highly dependent on the activity of the zinc-copper couple, which can be difficult to prepare consistently. The final hydrogenation is typically high-yielding, but catalyst poisoning or suboptimal conditions can lead to incomplete conversion.
Q3: Are there alternative synthetic strategies available?
A3: Yes, other methods have been reported, although the [4+3] cycloaddition approach is common for accessing the core scaffold. Alternative strategies include tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization of allylic silylethers and TiCl₄-mediated reactions of 3-alkoxycyclobutanones with allenylsilanes.[2][3] However, these may require more specialized starting materials.
Troubleshooting Guide
Problem Area 1: [4+3] Cycloaddition
Q1.1: The yield of the initial cycloaddition step is poor, with significant amounts of starting material and undefined byproducts. What could be wrong?
A1.1: Low yields in the [4+3] cycloaddition of furan and the oxyallyl cation from tetrabromoacetone are often related to the generation and stability of the reactive oxyallyl intermediate.
-
Moisture: The reaction is sensitive to moisture, which can quench the oxyallyl cation. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Temperature Control: The dropwise addition of tetrabromoacetone solution should be done at a low temperature (e.g., -10 °C) to control the exothermic reaction and prevent decomposition of the reactants and product.[1]
-
Reaction Time: Allowing the reaction to proceed for a sufficient time (e.g., 17 hours at room temperature) is crucial for completion.[1]
-
Stoichiometry: An excess of furan is typically used as it acts as both the diene and the solvent. Ensure the correct molar ratios are being used.
Q1.2: I am observing the formation of multiple products in the cycloaddition step. How can I improve the selectivity?
A1.2: The formation of side products can arise from competing reaction pathways of the oxyallyl cation. While the cycloaddition with furan is generally favored, self-condensation or reaction with other nucleophiles can occur. Maintaining a high concentration of furan and slow addition of the tetrabromoacetone can help favor the desired cycloaddition.
Problem Area 2: Reductive Debromination
Q2.1: The debromination of the polybromo-intermediate is sluggish or incomplete, resulting in a mixture of partially debrominated compounds.
A2.1: The success of this step hinges almost entirely on the activity of the zinc-copper couple.
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Preparation of Zn-Cu Couple: The preparation of a highly active Zn-Cu couple is critical. The procedure involving washing zinc dust with acid (to remove the oxide layer), followed by treatment with a copper(II) salt solution is a common method. Ensuring the couple is thoroughly washed and dried is essential for its reactivity.
-
Activation: Even freshly prepared Zn-Cu couple may require activation. Adding a small crystal of iodine can sometimes initiate the reaction.
-
Solvent: The choice of solvent is important. A saturated methanolic solution of ammonium chloride is often used to facilitate the reduction.[1]
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for a few hours. Monitoring the reaction by TLC is recommended to determine the point of complete consumption of the starting material.
Q2.2: The work-up procedure for the debromination is complicated, and I am losing a significant amount of product.
A2.2: The work-up often involves filtering off the excess zinc and copper salts, followed by extraction. The use of a chelating agent like EDTA in the aqueous solution during work-up can help to sequester metal ions and prevent the formation of emulsions, leading to cleaner phase separation and improved recovery of the product.[1]
Problem Area 3: Catalytic Hydrogenation
Q3.1: The hydrogenation of 8-oxabicyclo[3.2.1]oct-6-en-3-one is not going to completion, even after extended reaction times.
A3.1: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The 10% Palladium on Carbon (Pd/C) catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. The catalyst loading is also important; typically, a weight percentage relative to the substrate is used.
-
Hydrogen Pressure: The reaction is often carried out under a positive pressure of hydrogen (e.g., 3.0 x 10⁵ Pa).[1] Ensure the reaction vessel is properly sealed and pressurized.
-
Solvent: Ethyl acetate is a common solvent for this reaction. Ensure it is of appropriate purity, as impurities can poison the catalyst.
-
Substrate Purity: Impurities from the previous step can poison the catalyst. Ensure the 8-oxabicyclo[3.2.1]oct-6-en-3-one is sufficiently pure before hydrogenation.
Q3.2: I am observing the formation of byproducts during the hydrogenation. What are they and how can they be avoided?
A3.2: While the hydrogenation of the double bond is generally selective, over-reduction of the ketone to the corresponding alcohol can occur under harsh conditions (high pressure, high temperature, or with more active catalysts like platinum oxide). Using 10% Pd/C under controlled pressure and temperature minimizes this side reaction. Monitoring the reaction by TLC or GC-MS can help to stop the reaction once the starting material is consumed, preventing over-reduction.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Step | Intermediate/Product | Reagents & Conditions | Reported Yield | Reference |
| 1. [4+3] Cycloaddition & Debromination | 8-oxabicyclo[3.2.1]oct-6-en-3-one | 1. Furan, 1,1,3,3-tetrabromoacetone, Zn/Ag couple, THF, -10 °C to RT, 17h. 2. Zn/Cu couple, NH₄Cl, MeOH, RT, 2h. | 46.5% (over two steps) | [1] |
| 2. Catalytic Hydrogenation | This compound | 8-oxabicyclo[3.2.1]oct-6-en-3-one, 10% Pd/C, H₂, Ethyl Acetate, 3.0 x 10⁵ Pa, 5h. | Quantitative | [1] |
Experimental Protocols
Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one
This protocol combines the [4+3] cycloaddition and debromination steps as reported in the literature.[1]
-
Preparation of the Cycloaddition Adduct:
-
Charge a two-liter round-bottomed flask with a freshly prepared Zn/Ag couple (48.83 g, 0.75 mol), furan (350 mL, 5 mol), and dry THF (150 mL).
-
Cool the flask to -10 °C.
-
Add a solution of 1,1,3,3-tetrabromoacetone (172 g, 460 mmol in 150 mL of THF) dropwise over 2 hours under a nitrogen atmosphere.
-
Stir the resulting solution at room temperature for 17 hours.
-
Filter to remove insoluble material and concentrate the solution to a brown oily residue.
-
-
Debromination:
-
Dissolve the residue (62.3 g) in a saturated methanolic solution of NH₄Cl (1000 mL).
-
Add a freshly prepared Zn/Cu couple (200.5 g, 3.1 mol).
-
Stir this mixture at room temperature for 2 hours.
-
Filter to remove the solid.
-
Dilute the filtrate with a saturated solution of Na₂EDTA and extract with dichloromethane.
-
Dry the combined organic extracts (MgSO₄) and concentrate to a brown oil.
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Purify by flash chromatography (1:2 petrol:ether) to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil which may crystallize on standing.
-
Synthesis of this compound
This protocol describes the catalytic hydrogenation of the enone intermediate.[1]
-
Reaction Setup:
-
Dissolve 8-oxabicyclo[3.2.1]oct-6-en-3-one (26 g, 209 mmol) in ethyl acetate (150 mL) in a Parr hydrogenation bottle.
-
Add 10% Pd-C (1.5 g) as the catalyst.
-
-
Hydrogenation:
-
Carry out the reaction under 3.0 x 10⁵ Pa of hydrogen pressure for 5 hours, or until hydrogen uptake ceases.
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the product as a yellow oil in quantitative yield.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Separation of Diastereomers of 8-Oxabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the separation of diastereomers of 8-Oxabicyclo[3.2.1]octane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers of 8-Oxabicyclo[3.2.1]octane derivatives?
A1: The primary methods for separating diastereomers of 8-Oxabicyclo[3.2.1]octane derivatives are fractional crystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the physical properties of the diastereomers, the scale of the separation, and the required purity of the final products. For instance, fractional crystallization is often suitable for large-scale separations when the diastereomers have significantly different solubilities.[3] Column chromatography is a versatile technique for both small and large-scale purifications, while HPLC is typically used for analytical purposes or small-scale preparative separations requiring high purity.[2]
Q2: Why is the separation of these diastereomers often challenging?
A2: Diastereomers have different physical properties, which is the basis for their separation.[4][5] However, in the case of 8-Oxabicyclo[3.2.1]octane derivatives, the structural differences between diastereomers can be subtle, leading to very similar physical properties such as solubility and chromatographic retention. This makes their separation by conventional methods difficult.[6] For example, diastereomers may have very similar Rf values in column chromatography, making baseline separation challenging to achieve.[6]
Q3: What is a solid solution, and how does it affect separation by crystallization?
A3: A solid solution occurs during crystallization when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer.[7] This results in a single solid phase containing both diastereomers, rendering purification by simple recrystallization ineffective and limiting the achievable diastereomeric excess.[7]
Q4: Can I use chiral chromatography to separate diastereomers?
A4: While chiral chromatography is primarily designed to separate enantiomers, it can sometimes be effective for separating diastereomers, especially when the diastereomers have multiple chiral centers.[8] However, it is more common to use achiral chromatography (normal or reversed-phase) for diastereomer separation, as the inherent differences in their physical properties are often sufficient for separation on a standard stationary phase.[2][8]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
Symptoms:
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Co-elution of diastereomers (single broad peak or overlapping peaks on TLC/HPLC analysis of fractions).
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Low recovery of pure diastereomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Perform a systematic screening of different solvent systems with varying polarities. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.[9] |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. A well-packed column provides a higher number of theoretical plates, leading to better separation. |
| Overloading the Column | Reduce the amount of sample loaded onto the column. Overloading leads to band broadening and decreased resolution. |
| Similar Rf Values | If diastereomers have very similar Rf values, consider derivatization to introduce a group that enhances the difference in their polarity or steric hindrance.[10] Alternatively, explore other separation techniques like preparative HPLC or crystallization.[6] |
Issue 2: Difficulty with Fractional Crystallization
Symptoms:
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The diastereomeric excess (d.e.) does not improve upon repeated crystallizations.
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Formation of oils or amorphous solids instead of crystals.
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Low yield of the desired diastereomer.
Possible Causes and Solutions:
| Cause | Solution |
| Formation of a Solid Solution | Screen a variety of solvents with different hydrogen bonding capabilities to disrupt the co-crystallization of diastereomers.[7] If solvent screening is unsuccessful, consider using a different resolving agent if the diastereomers were formed from a racemic mixture via salt formation.[7] |
| Supersaturation Issues | Control the rate of cooling and solvent evaporation to promote slow crystal growth, which can lead to higher purity. Seeding the solution with a small crystal of the desired pure diastereomer can also be beneficial.[3] |
| Unfavorable Solvent | Experiment with a range of single and mixed solvent systems to find conditions where the solubility difference between the diastereomers is maximized. |
Experimental Protocols
Protocol 1: General Workflow for Diastereomer Separation by Column Chromatography
This protocol outlines a general approach to developing a column chromatography method for separating diastereomers of 8-Oxabicyclo[3.2.1]octane derivatives.
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Analytical TLC:
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Dissolve a small amount of the diastereomeric mixture in a suitable solvent.
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Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) to find a system that shows the best separation between the two diastereomer spots.
-
-
Column Preparation:
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Choose an appropriate size column based on the amount of sample to be separated.
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Pack the column with silica gel using the chosen solvent system (slurry method is recommended).
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of the eluent or a non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin eluting the column with the chosen solvent system.
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Collect fractions and monitor the separation by TLC or HPLC.
-
-
Analysis and Pooling:
-
Analyze the collected fractions to determine which ones contain the pure diastereomers.
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Pool the fractions containing the pure separated diastereomers and concentrate them under reduced pressure.
-
Protocol 2: Diastereomeric Salt Formation and Crystallization
This protocol is applicable when separating a racemic mixture of an acidic or basic 8-Oxabicyclo[3.2.1]octane derivative.[4]
-
Resolving Agent Selection:
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Choose a readily available and inexpensive chiral resolving agent (e.g., tartaric acid derivatives for resolving amines, or a chiral amine for resolving carboxylic acids).[10]
-
-
Salt Formation:
-
Dissolve the racemic mixture in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the solution, and optionally warm it to ensure complete salt formation.
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding a co-solvent to decrease the solubility of the diastereomeric salts.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
The diastereomeric purity of the crystals can be assessed by techniques like NMR or HPLC.
-
Further recrystallizations may be necessary to achieve the desired purity.
-
-
Liberation of the Enantiomer:
-
Once a pure diastereomeric salt is obtained, the chiral resolving agent is removed by an acid-base extraction to yield the pure enantiomer.
-
Data Presentation
| Compound Class | Separation Method | Diastereomeric Ratio (Initial) | Diastereomeric Ratio (After Separation) | Yield (%) | Reference |
| 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octanes | Flash Column Chromatography | 4:1 | >95:5 | 35-51 | [11] |
| 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-enes | Column Chromatography | Mixture | Separated Diastereomers | 64 (overall) | [12] |
| 8-oxabicyclo[3.2.1]octane derivatives | Column Chromatography | 10:1 | Not specified | 89 | [6] |
Visualizations
Caption: General workflow for the separation of diastereomers.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41390J [pubs.rsc.org]
preventing polymerization during the synthesis of the 8-oxabicyclo[3.2.1]octane core
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to help prevent polymerization during the synthesis of the 8-oxabicyclo[3.2.1]octane core.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to low yields or product loss due to polymerization.
Issue 1: Rapid increase in viscosity or solidification of the reaction mixture.
This is a clear indication of uncontrolled polymerization. The intermolecular reaction is outcompeting the desired intramolecular cyclization.
-
Immediate Corrective Actions:
-
Immediately cool the reaction vessel in an ice bath to reduce the reaction rate.
-
If feasible, dilute the mixture with a cold, inert solvent to decrease the concentration of reactive species.
-
-
Root Cause Analysis and Long-Term Solutions:
| Potential Cause | Recommended Solution |
| High Concentration | Implement the "high dilution principle." This can be achieved by using a larger volume of solvent or by the slow addition of the reactant via a syringe pump to maintain a low instantaneous concentration. |
| Elevated Temperature | Optimize the reaction temperature. While heat can be necessary to overcome the activation energy for the desired cycloaddition, excessive heat can accelerate polymerization. Determine the minimum temperature required for an efficient reaction. For thermally sensitive furan derivatives, consider microwave-assisted synthesis, which can shorten reaction times and potentially minimize polymerization. |
| Presence of Acidic Impurities | Ensure all reagents and solvents are pure and free from acidic contaminants. Traces of acid can catalyze the polymerization of furan and its derivatives. Use freshly distilled solvents and purified reagents. |
| Radical Initiators | While not always the primary cause in furan-based Diels-Alder reactions, radical polymerization can be initiated by light or peroxides. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark. The use of radical inhibitors like BHT (butylated hydroxytoluene) or TEMPO can be explored, although their effectiveness may vary depending on the specific reaction mechanism. |
Issue 2: Low yield of the desired 8-oxabicyclo[3.2.1]octane core with significant formation of oligomeric or polymeric byproducts.
This suggests that the conditions are favoring intermolecular side reactions over the desired intramolecular cyclization.
-
Troubleshooting Steps:
Caption: Troubleshooting flowchart for low yield of the 8-oxabicyclo[3.2.1]octane core.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of the 8-oxabicyclo[3.2.1]octane core, especially when using furan derivatives?
A1: The primary cause is often acid-catalyzed polymerization. Furan and its derivatives are sensitive to acids, which can initiate a chain reaction leading to the formation of polymeric materials, often referred to as "humins".[1] This is particularly problematic when using Lewis acids to catalyze Diels-Alder reactions. High concentrations of reactants and elevated temperatures can also significantly contribute to polymerization by increasing the rate of intermolecular reactions.
Q2: How does the "high dilution principle" help in preventing polymerization?
A2: The high dilution principle is a strategy used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[2] By keeping the concentration of the reactant low, the probability of one end of a molecule reacting with another molecule is reduced, while the probability of it reacting with its other end to form a ring remains the same. This is crucial for forming cyclic structures like the 8-oxabicyclo[3.2.1]octane core from a linear precursor.
Q3: What is the role of temperature in these reactions?
A3: Temperature has a dual role. It is often required to provide the activation energy for the desired Diels-Alder or other cyclization reactions. However, higher temperatures also accelerate the rate of unwanted polymerization.[3] Furthermore, for reversible reactions like the furan-maleimide Diels-Alder, high temperatures can shift the equilibrium back towards the starting materials (retro-Diels-Alder reaction), potentially leading to decomposition or other side reactions.[3] Therefore, careful optimization to find a balance is critical.
Q4: Should I use a radical inhibitor like BHT or TEMPO?
A4: The use of radical inhibitors can be beneficial, particularly if the polymerization is suspected to proceed through a free-radical mechanism, which can be initiated by light or trace peroxides. However, it is important to note that not all polymerization in these systems is radical-based. For some thermally induced intramolecular Diels-Alder reactions of furan derivatives, studies have shown that radical scavengers like TEMPO and BHT have a negligible effect on product formation, suggesting a concerted, non-radical mechanism.[2] Therefore, while it is a reasonable measure to try, it may not be effective if the polymerization is primarily acid-catalyzed.
Q5: How does solvent choice impact the prevention of polymerization?
A5: The solvent can play a significant role. In acid-catalyzed reactions, the choice of solvent can influence the stability of reactive intermediates. For example, in the acid-catalyzed conversion of furan, using methanol as a solvent can suppress polymerization compared to water, as it stabilizes reactive aldehyde intermediates.[4] In general, using dry, aprotic, and non-acidic solvents is recommended unless the specific reaction mechanism requires a protic solvent.
Data Presentation
Table 1: Effect of Reaction Concentration and Temperature on Yield
This table summarizes the optimization of a reaction, demonstrating the impact of concentration and temperature on the product yield, where lower concentration and temperature limited decomposition and improved the yield.
| Entry | Concentration (M) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.2 | 20 | 60 | 61 |
| 2 | 0.2 | 40 | 30 | 55 |
| 3 | 0.1 | 20 | 30 | 75 |
| 4 | 0.1 | 0 | 10 | 82 |
Data adapted from a study on a furan-based cycloaddition reaction.[2]
Table 2: Influence of Furan to Maleimide Stoichiometry on Diels-Alder Network Formation
This table illustrates how varying the stoichiometric ratio of a difunctional furan to a trifunctional maleimide affects the final crosslink density in a polymer network. While not a direct measure of polymerization prevention in the synthesis of a single molecule, it demonstrates the principle that controlling stoichiometry is crucial in systems prone to polymerization. An excess of one reactant can lead to unreacted functionalities that may contribute to side reactions.
| Maleimide/Furan Ratio (r) | Initial [Maleimide] (mol/kg) | Initial [Furan] (mol/kg) | Equilibrium Adduct Concentration at 25°C (mol/kg) |
| 1.0 | 2.05 | 2.05 | 1.85 |
| 0.9 | 1.89 | 2.10 | 1.74 |
| 0.8 | 1.74 | 2.18 | 1.62 |
| 0.7 | 1.58 | 2.25 | 1.49 |
| 0.6 | 1.41 | 2.34 | 1.34 |
| 0.5 | 1.22 | 2.44 | 1.18 |
Data adapted from a study on thermoreversible Diels-Alder polymer networks.
Experimental Protocols
Protocol 1: Thermally Induced Intramolecular Diels-Alder (IMDA) Reaction under Dilute Conditions
This protocol is adapted from a successful synthesis of a complex bicyclic system containing the 8-oxabicyclo[3.2.1]octane core, where high temperature and dilute conditions were employed.
-
Reagent Preparation: Dissolve the furan-tethered precursor (1.0 eq) in a suitable high-boiling, dry solvent (e.g., toluene or o-dichlorobenzene) to a final concentration of 0.05 M.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 8-oxabicyclo[3.2.1]octane derivative.
Protocol 2: Microwave-Assisted Intramolecular Diels-Alder (IMDA) Reaction
This method can significantly shorten reaction times, which can be advantageous in preventing temperature-induced polymerization.
-
Reagent Preparation: Dissolve the furan-tethered precursor (1.0 eq) in a microwave-compatible solvent (e.g., o-dichlorobenzene) in a microwave reaction vial to a concentration of 0.1 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 180 °C) for a short duration (e.g., 20-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification steps are similar to Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of the 8-oxabicyclo[3.2.1]octane core.
Caption: Logical relationship of strategies to prevent polymerization.
References
troubleshooting low yields in the cycloaddition reactions for 8-Oxabicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of 8-Oxabicyclo[3.2.1]octanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cycloaddition strategies for synthesizing 8-Oxabicyclo[3.2.1]octanes?
A1: The primary methods for constructing the 8-Oxabicyclo[3.2.1]octane core are the Diels-Alder ([4+2]) cycloaddition, typically involving a furan derivative as the diene, and the oxidopyrylium-alkene ([5+2]) cycloaddition.[1][2] Other methods include intramolecular cascade cyclizations and tandem C-H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization.[4][5]
Q2: Why is my Diels-Alder reaction with a furan derivative resulting in a low yield?
A2: Low yields in furan Diels-Alder reactions are common and can be attributed to several factors. The aromatic character of furan reduces its reactivity compared to other dienes.[6] A significant challenge is the retro-Diels-Alder reaction, where the cycloadduct reverts to the starting materials, especially at elevated temperatures.[3][7] Side reactions, such as polymerization or protodeboronation (if using boron-substituted furans), can also consume starting materials.[8]
Q3: What is the "Endo Rule" and does it apply to furan Diels-Alder reactions?
A3: The "Endo Rule" predicts the stereochemical outcome of Diels-Alder reactions, favoring the formation of the endo isomer due to secondary orbital interactions. However, for furan cycloadditions, the reaction is often under thermodynamic control, meaning the more stable exo isomer is the major product, even though the endo product may form faster initially.[3]
Q4: Are there alternatives to the standard Diels-Alder reaction for this synthesis?
A4: Yes, the [5+2] cycloaddition of oxidopyrylium ylides with alkenes is a powerful method for constructing the 8-Oxabicyclo[3.2.1]octane skeleton, often with high diastereoselectivity.[1][9] This method can be catalyzed by bases like triethylamine or by metal complexes.[9]
Q5: My purification process is leading to significant product loss. What are some common challenges?
A5: Purification of 8-Oxabicyclo[3.2.1]octane derivatives can be challenging due to the potential for the product to undergo a retro-cycloaddition reaction on silica gel or during concentration under heat. Some products may also be oils that are difficult to crystallize.[10] Employing flash chromatography with a neutral stationary phase (like alumina) or minimizing exposure to heat can be beneficial.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the cycloaddition reactions for synthesizing 8-Oxabicyclo[3.2.1]octanes.
Problem 1: No or Minimal Product Formation
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Unfavorable Reaction Kinetics | - Increase the reaction temperature in small increments. - Use a Lewis acid catalyst (for Diels-Alder). - For [5+2] cycloadditions, ensure the base is sufficiently strong to generate the oxidopyrylium ylide.[9] | Higher temperatures can overcome the activation energy barrier. Lewis acids can activate the dienophile in Diels-Alder reactions. The choice of base is critical for ylide formation in [5+2] cycloadditions.[9] |
| Unfavorable Thermodynamics (Retro-Cycloaddition) | - Run the reaction at a lower temperature for a longer duration. - Use a higher concentration of reactants or run the reaction neat. - If possible, choose a dienophile that leads to a more stable adduct. | The retro-Diels-Alder reaction is entropically favored at higher temperatures.[11] Increasing reactant concentration can shift the equilibrium towards the product. |
| Incorrect Substrate Electronics | - For Diels-Alder, use furans with electron-donating groups (e.g., alkyl, alkoxy) and dienophiles with electron-withdrawing groups.[6][7] - If using an electron-poor furan (e.g., furfural), consider converting the electron-withdrawing group to an electron-donating one (e.g., acetal).[7][12] | This follows the principles of normal-electron-demand Diels-Alder reactions, where a smaller HOMO-LUMO gap between the diene and dienophile increases reactivity.[3] |
| Decomposition of Starting Materials | - Ensure all reagents and solvents are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - For thermally sensitive compounds, consider photochemical conditions.[13] | Side reactions like polymerization can be initiated by impurities or oxygen.[8] Photochemical cycloadditions can sometimes proceed under milder temperature conditions.[13] |
Problem 2: Multiple Products and Low Selectivity
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Formation of both Endo and Exo Isomers | - For Diels-Alder, allow the reaction to proceed for a longer time to favor the thermodynamically more stable exo product.[3] - Carefully choose the solvent and temperature, as these can influence the endo/exo ratio. | Furan Diels-Alder reactions are often reversible, allowing for equilibration to the more stable isomer over time.[3] |
| Side Reactions | - Lower the reaction temperature to minimize polymerization and other side reactions.[8] - Use a radical inhibitor if polymerization is suspected. - For boron-substituted furans, use anhydrous conditions to prevent protodeboronation.[8] | High temperatures can promote undesired side reactions. Anhydrous conditions are crucial when working with moisture-sensitive reagents. |
| Low Diastereoselectivity (in intramolecular reactions) | - For intramolecular [5+2] cycloadditions, the length and nature of the tether connecting the ylide and the alkene can influence diastereoselectivity.[1] - The presence of a chiral auxiliary or catalyst can induce stereocontrol. | The conformational constraints of the tether can favor the formation of one diastereomer over another.[1] |
Experimental Protocols
General Protocol for a Diels-Alder Reaction of Furan with a Dienophile
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furan derivative (1.0 equivalent) and the dienophile (1.0-1.5 equivalents).
-
Solvent Addition: Add the chosen solvent (e.g., toluene, dichloromethane, or water) under an inert atmosphere.[8] The reaction can also be run neat (without solvent).[12]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux).[8][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture in vacuo at a low temperature to avoid retro-cycloaddition.
-
Purification: Purify the crude product by flash column chromatography (using silica gel or alumina) or recrystallization.[10]
General Protocol for a Base-Mediated [5+2] Cycloaddition
-
Preparation: To a solution of the acetoxypyranone precursor (1.0 equivalent) and the alkene (1.5-3.0 equivalents) in a suitable solvent (e.g., acetonitrile, CH3CN), add the base (e.g., triethylamine, Et3N, 1.2 equivalents).[1][9]
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 2-24 hours).[1] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 8-Oxabicyclo[3.2.1]octane derivative.[1]
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low cycloaddition yields.
Caption: Interplay of key parameters affecting reaction yield.
References
- 1. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Synthetic Applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives | CHIMIA [chimia.ch]
- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 10. scielo.br [scielo.br]
- 11. High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 13. youtube.com [youtube.com]
role of Lewis acids in improving the efficiency of 8-Oxabicyclo[3.2.1]octane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Oxabicyclo[3.2.1]octane using Lewis acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 8-Oxabicyclo[3.2.1]octane, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
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Question: My reaction is showing very low or no yield of the desired 8-Oxabicyclo[3.2.1]octane product. What are the possible causes and how can I improve the yield?
-
Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Lewis acid catalyst may be inactive. For instance, in gold-catalyzed reactions, Ph₃PAuCl and AgSbF₆ can be inactive if used individually. They must be used together to form the active cationic gold species. Ensure that both components are added as per the protocol.
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Inappropriate Lewis Acid: The choice of Lewis acid is critical. Strong Brønsted acids like p-TsOH can cause decomposition of the starting material. Similarly, strong Lewis acids like SnCl₄ might lead to intractable mixtures. If you observe decomposition, consider switching to a milder Lewis acid, such as Sc(OTf)₃ or a gold(I) catalyst.
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Solvent Effects: The solvent can significantly impact the reaction efficiency. For gold-catalyzed reactions, CH₂Cl₂ has been shown to be superior to other solvents like CH₃NO₂ or CH₃CN. If you are using a different solvent, a solvent screen is recommended.
-
Substrate Reactivity: The structure of the starting material plays a crucial role. The success of the cyclization is dependent on the electronic and steric properties of the substituents on the starting material. If you are working with a new substrate, it may require re-optimization of the reaction conditions.
-
Moisture and Air Sensitivity: Many Lewis acids are sensitive to moisture and air, which can lead to their deactivation. Ensure that all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Issue 2: Formation of Side Products
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Question: I am observing significant formation of side products in my reaction. How can I identify and minimize them?
-
Answer: The formation of side products is a common issue and is often related to the reaction conditions and the stability of intermediates.
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Hydrolysis of Functional Groups: In acid-catalyzed reactions, sensitive functional groups like esters can be hydrolyzed, especially at elevated temperatures. This can lead to the formation of unwanted byproducts. If you suspect hydrolysis, try running the reaction at a lower temperature or for a shorter duration.
-
Deprotection of Protecting Groups: Acid-labile protecting groups, such as Boc groups, can be cleaved under acidic conditions, leading to side reactions. If your substrate contains such protecting groups, consider using a milder Lewis acid or a different protecting group strategy.
-
Isomerization or Rearrangement: The carbocation intermediates formed during the reaction can sometimes undergo undesired rearrangements. The stability of these intermediates is influenced by the solvent and the counterion of the Lewis acid. A change in solvent or Lewis acid might suppress these side reactions.
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Polymerization: Some starting materials, particularly those containing activated double bonds, can be prone to polymerization in the presence of strong Lewis acids. Reducing the catalyst loading or running the reaction at a lower temperature can sometimes mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the synthesis of 8-Oxabicyclo[3.2.1]octane?
A1: The Lewis acid plays a multifaceted role in these syntheses. In many cases, it acts as a catalyst to activate the substrate and facilitate the key bond-forming steps. For example, in the gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement, the gold(I) catalyst has a dual role.[1][2] Firstly, it acts as a π-acid to activate the alkyne functionality of the propargylic ester, facilitating the 1,3-acyloxy migration to form an allene intermediate.[1][2] Secondly, it functions as a Lewis acid to promote the intramolecular Ferrier reaction by facilitating the departure of a leaving group and leading to the formation of an allylic oxocarbenium ion, which then undergoes cyclization.[1][2] In other systems, such as those mediated by TiCl₄, the Lewis acid activates a carbonyl or imine group for nucleophilic attack.
Q2: How do I choose the appropriate Lewis acid for my specific reaction?
A2: The choice of Lewis acid depends on the specific transformation and the nature of your substrate.
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For tandem 1,3-acyloxy migration/Ferrier rearrangements: Cationic gold(I) catalysts, generated in situ from a gold(I) chloride salt (e.g., Ph₃PAuCl) and a silver salt with a non-coordinating anion (e.g., AgSbF₆), are highly effective.[1]
-
For intramolecular [3+2] cycloadditions of cyclopropane 1,1-diesters: Scandium triflate (Sc(OTf)₃) has been shown to be a successful catalyst.[3]
-
For tandem carbonyl/imine addition and Friedel-Crafts cyclization: Titanium tetrachloride (TiCl₄) is a suitable Lewis acid for promoting these reactions.
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For tandem C–H oxidation/oxa-[4][4] Cope rearrangement/aldol cyclization: A combination of TEMPO⁺BF₄⁻ and ZnBr₂ has been used effectively.[5]
It is often necessary to screen a panel of Lewis acids to find the optimal one for a new substrate or reaction.
Q3: Can I reuse the Lewis acid catalyst?
A3: The reusability of the Lewis acid catalyst depends on the specific catalyst and the reaction conditions. Homogeneous catalysts, such as the gold and titanium complexes mentioned, are generally difficult to recover and reuse. Heterogeneous Lewis acid catalysts, if developed for this reaction, could offer better reusability. For homogenous catalysts, minimizing the catalyst loading to the lowest effective amount is a key strategy for cost-effectiveness.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Lewis acid-catalyzed synthesis of 8-Oxabicyclo[3.2.1]octane.
Table 1: Optimization of Gold-Catalyzed Reaction Conditions
| Entry | Catalyst | Silver Salt | Solvent | Time | Yield (%) |
| 1 | AuCl₃ | - | CH₂Cl₂ | 5 min | 69 |
| 2 | AuCl | - | CH₂Cl₂ | 1 h | No Reaction |
| 3 | Ph₃PAuCl | AgOTf | CH₂Cl₂ | 5 min | 78 |
| 4 | Ph₃PAuCl | AgSbF₆ | CH₂Cl₂ | 5 min | 81 |
| 5 | Ph₃PAuCl | AgSbF₆ | CH₃NO₂ | 5 min | 66 |
| 6 | Ph₃PAuCl | AgSbF₆ | CH₃CN | 1 h | 48 |
Data adapted from a study on gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement.
Table 2: Substrate Scope of Gold-Catalyzed Synthesis
| Entry | Substrate | Product | Yield (%) |
| 1 | 1a | 2a | 81 |
| 2 | 1b | 2b | 75 |
| 3 | 1c | 2c | 72 |
| 4 | 1d | 2d | 78 |
| 5 | 1e | 2e | 85 |
Reaction conditions: propargylic ester (0.1 M in CH₂Cl₂), 5 mol% PPh₃AuCl, 10 mol% AgSbF₆. Isolated yields.
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octanes [6]
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To a solution of Ph₃PAuCl (2.5 mg, 5 mol%) and AgSbF₆ (3.4 mg, 10 mol%) in distilled CH₂Cl₂ (1 mL) in a flame-dried flask under an argon atmosphere, add a solution of the propargylic ester substrate (0.1 mmol, 1 equivalent) in distilled CH₂Cl₂ (1 mL).
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Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, filter the mixture through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-Oxabicyclo[3.2.1]octane derivative.
Protocol 2: TiCl₄-Mediated Synthesis of Benzo-fused 8-Oxabicyclo[3.2.1]octanes
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To a solution of the dihydrofuran starting material and the N-tosyliminoacetate in CH₂Cl₂ at -78 °C under an argon atmosphere, add a 1 M solution of TiCl₄ in CH₂Cl₂ dropwise.
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Stir the mixture at -78 °C for 15 minutes, then warm to -20 °C over 1 hour.
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Quench the reaction by adding a saturated aqueous solution of K₂CO₃.
-
Allow the mixture to warm to room temperature.
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Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
Navigating the Stereochemical Maze: A Technical Guide to 8-Oxabicyclo[3.2.1]octane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 8-oxabicyclo[3.2.1]octanes. This bicyclic ether is a key structural motif in a variety of natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical endeavor. This guide provides troubleshooting advice and detailed experimental protocols to address challenges related to the stereochemical outcome of your reactions, with a particular focus on the often-pivotal role of the solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 8-oxabicyclo[3.2.1]octanes, providing potential causes and actionable solutions.
Q1: My reaction is producing a mixture of diastereomers instead of the desired single isomer. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity is a frequent challenge and can often be traced back to the choice of solvent and reaction conditions.
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Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the cyclization. For intramolecular cycloadditions, such as the oxidopyrylium-alkene [5+2] cycloaddition, high diastereoselectivity is often observed.[1][2][3] It is recommended to screen a range of solvents with varying polarities. Non-polar solvents may favor less polar transition states, potentially leading to a different stereochemical outcome than polar solvents.
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Temperature: Reaction temperature can impact the energy difference between the transition states leading to different diastereomers. Running the reaction at lower temperatures often enhances selectivity.
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Lewis Acid/Catalyst: The choice and amount of Lewis acid or catalyst are critical. In gold-catalyzed cascade reactions, for instance, the catalyst system is key to achieving high diastereoselectivity.[4] Consider screening different catalysts or adjusting the catalyst loading.
-
Steric Hindrance: The steric bulk of substituents on your starting material can direct the stereochemical course of the reaction. If possible, consider modifying substituents to enhance facial selectivity.
Q2: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (ee) is low. What steps can I take to improve it?
A2: Achieving high enantioselectivity is a nuanced process. Here are several factors to consider:
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Solvent Choice: The solvent can interact with the chiral catalyst and the substrate, affecting the chiral environment of the reaction. A solvent screen is highly recommended. For instance, in asymmetric 1,3-dipolar cycloadditions to form related 8-azabicyclo[3.2.1]octanes, the solvent can play a crucial role in achieving high ee.[5][6] Chlorinated solvents like dichloromethane (DCM) are common starting points.
-
Catalyst System: Ensure the purity of your chiral ligand and metal precursor. The ligand-to-metal ratio can also be critical and may require optimization. Sometimes, additives or co-catalysts can enhance enantioselectivity.
-
Substrate-Catalyst Matching: Not all chiral catalysts work for all substrates. It may be necessary to screen a variety of chiral ligands to find the optimal match for your specific starting material.
-
Temperature: As with diastereoselectivity, lowering the reaction temperature is a standard technique to improve enantioselectivity.
Q3: My reaction is yielding unexpected side products, such as products of elimination or rearrangement. How can I minimize these?
A3: The formation of side products often points to reaction conditions that are too harsh or a non-optimal solvent choice.
-
Reaction Time and Temperature: Monitor your reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to decomposition or side reactions.
-
Solvent Effects: Protic solvents can sometimes participate in the reaction, leading to undesired products. If you suspect this is the case, switching to a non-protic solvent might be beneficial. For example, in some syntheses, a mixture of toluene and 1,1,1,3,3,3-hexafluoro-2-propanol afforded a mix of cis and trans isomers, indicating solvent involvement in the stereochemical outcome.[7]
-
Purification: Some side products may be difficult to separate from the desired product. In cases of Stille cross-coupling reactions to form precursors, by-products from the tin reagent can complicate purification. Treatment with aqueous KF can help remove these by converting them to insoluble tributyltin fluoride.[8]
Data on Solvent Effects on Stereochemical Outcome
The choice of solvent is a critical parameter influencing both the yield and the stereoselectivity of the 8-oxabicyclo[3.2.1]octane synthesis. Below are tables summarizing quantitative data from selected studies.
Table 1: Solvent Optimization for Gold-Catalyzed Diastereoselective Synthesis of an 8-Oxabicyclo[3.2.1]octane Derivative [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | AuCl | 1,2-Dichloroethane | Room Temp. | 2 | 69 | >20:1 |
| 2 | AuCl₃ | 1,2-Dichloroethane | Room Temp. | 2 | 48 | >20:1 |
| 3 | Ph₃PAuNTf₂ | Dichloromethane | Room Temp. | 2 | 72 | >20:1 |
| 4 | Ph₃PAuNTf₂ | 1,2-Dichloroethane | Room Temp. | 2 | 65 | >20:1 |
| 5 | Ph₃PAuNTf₂ | Toluene | Room Temp. | 2 | 58 | >20:1 |
Data suggests that for this specific gold-catalyzed reaction, the choice of solvent primarily impacts the yield, with dichloromethane providing the best result, while high diastereoselectivity is maintained across the tested solvents.
Table 2: Solvent Effects in the Microwave-Assisted [3+2]-Cycloaddition for 8-Oxabicyclo[3.2.1]octane Synthesis [9]
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Toluene | 100 | 24 h | No Conversion |
| 2 | Toluene | 150 | 24 h | 70 |
| 3 | Toluene | 150 | 1 h (MW) | 77 |
| 4 | Neat | 150 | 0.5 h (MW) | 81 |
In this microwave-assisted cycloaddition, performing the reaction neat (without solvent) at high temperature resulted in the highest yield and shortest reaction time.
Experimental Protocols
Below are detailed methodologies for key experiments discussed in the literature.
Protocol 1: Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement [10]
This protocol describes a highly efficient and diastereoselective synthesis of 8-oxabicyclo[3.2.1]octanes.
-
Catalyst Preparation: To a solution of Ph₃PAuCl (5 mol%) in distilled dichloromethane (CH₂Cl₂), add AgSbF₆ (10 mol%).
-
Reaction Setup: To the catalyst mixture, add a solution of the glycal-derived 1,6-enyne bearing a propargylic carboxylate (1 equivalent) in distilled CH₂Cl₂.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically within 5 minutes).
-
Workup: Upon completion, filter the mixture through a short pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative. This method is reported to yield products with complete diastereoselectivity.
Protocol 2: Intramolecular [5+2] Oxidopyrylium-Alkene Cycloaddition [1][2]
This method allows for the asymmetric synthesis of functionalized tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity.
-
Substrate Preparation: Synthesize the requisite pyranone precursor bearing a tethered alkene with a chiral center.
-
Reaction Setup: Dissolve the pyranone precursor in a suitable solvent such as acetonitrile.
-
Base Addition: Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution at room temperature to generate the oxidopyrylium ylide in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the tricyclic 8-oxabicyclo[3.2.1]octane product. The diastereoselectivity is reported to be high, directed by the existing chiral center.
Visualizing Reaction Pathways
Diagram 1: General Workflow for Troubleshooting Stereoselectivity Issues
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Diagram 2: Influence of Solvent on Reaction Pathway
Caption: How solvent can selectively stabilize a transition state.
References
- 1. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective intramolecular oxidopyrylium–alkene [5 + 2]-cycloaddition of substrates with a β-chiral center on alkene tethers: synthesis of 8-oxabicyclo-[3.2.1]-octenone heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. addi.ehu.es [addi.ehu.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
catalyst selection for the asymmetric synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 8-Oxabicyclo[3.2.1]octan-3-one. This valuable chiral building block is a key intermediate in the synthesis of numerous natural products and medicinally active compounds. This guide focuses on catalyst selection and common experimental challenges to facilitate successful and reproducible outcomes.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the asymmetric synthesis of this compound and its derivatives.
Issue 1: Low Enantioselectivity (ee%)
-
Question: My reaction is producing the desired this compound, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
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Catalyst Choice and Purity: The selection of the catalyst is paramount. For instance, in rhodium(II)-catalyzed reactions, the chirality of the ligand directly influences the stereochemical outcome. Ensure the catalyst and its chiral ligand are of high purity, as impurities can significantly impact enantioselectivity.
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Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. In many cases, lowering the reaction temperature can enhance enantioselectivity.[1] It is advisable to screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal condition.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[1] A solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., dichloromethane, THF), and polar protic solvents should be considered.
-
Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. High concentrations might lead to the formation of less selective catalyst aggregates, while very low concentrations could allow a non-selective background reaction to become more prominent.[1] Optimizing the catalyst loading (e.g., 0.5 mol% to 5 mol%) is recommended.
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to a decrease in enantioselectivity. Ensure all substrates are purified before use.
-
Issue 2: Low Reaction Yield
-
Question: I am achieving high enantioselectivity, but the overall yield of my this compound is poor. What steps can I take to improve the yield?
-
Answer: Low yield with high enantioselectivity often suggests that the catalytic cycle is proceeding with good stereocontrol but is inefficient. Here are some troubleshooting strategies:
-
Reaction Time and Concentration: The reaction may not be going to completion. Monitor the reaction progress over time using techniques like TLC or GC/MS to determine the optimal reaction time. Increasing the concentration of the reactants might also improve the reaction rate and yield.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by prolonged reaction times at elevated temperatures. Using a fresh batch of catalyst or performing the reaction under an inert atmosphere can help mitigate this.
-
Substrate Inhibition/Decomposition: The starting material or the product itself might be inhibiting the catalyst or decomposing under the reaction conditions. Slow addition of one of the reactants can sometimes help to maintain a low concentration of a sensitive substrate and improve the overall yield.
-
Inefficient Catalyst System: For dual-catalyst systems, such as the chiral primary aminothiourea and achiral thiourea for [5+2] cycloadditions, the presence of both components is often crucial for high reactivity.[2] Ensure the correct stoichiometry of both catalysts is used.
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products alongside the desired this compound. How can I minimize their formation?
-
Answer: The formation of side products can be attributed to various factors, including the reaction mechanism and the stability of intermediates.
-
Identify the Side Products: Whenever possible, isolate and characterize the major side products. Understanding their structure can provide valuable insights into the competing reaction pathways.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired transformation.
-
Order of Addition: The order in which reagents are added can be critical. For example, in reactions involving highly reactive intermediates, slow addition of a particular reagent can minimize side reactions.
-
-
Choice of Catalyst: In some cases, the catalyst itself may promote side reactions. For instance, in rhodium-catalyzed reactions, the choice of the rhodium carboxylate ligand can influence chemoselectivity.[3][4] Screening different catalysts or ligands might be necessary.
-
Purity of Reagents: Impurities in the starting materials can sometimes lead to the formation of unexpected side products. Using highly purified reagents is always recommended.
-
Issue 4: Difficulty in Catalyst Removal/Product Purification
-
Question: I am struggling to separate my product from the catalyst after the reaction is complete. What are some effective purification strategies?
-
Answer: Catalyst removal can be challenging, especially with organocatalysts that have similar polarities to the product.
-
Column Chromatography: This is the most common method for purification. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A gradient elution is often more effective than an isocratic one.
-
Acid-Base Extraction: For amine-based organocatalysts, an acidic wash (e.g., dilute HCl) can protonate the catalyst, making it water-soluble and thus easily separable from the organic product.
-
Catalyst Scavengers: There are commercially available scavenger resins that can selectively bind to metal or organic catalysts, facilitating their removal from the reaction mixture.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can also lead to an enhancement of the enantiomeric excess.
-
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the asymmetric synthesis of 8-Oxabicyclo[3.2.1]octane derivatives.
| Catalyst/Catalytic System | Reaction Type | Substrate Example | Yield (%) | ee% / de% | Reference |
| Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate | [3+4] Annulation | Vinyldiazomethane and furan derivative | 69-95 | 82-95 de | [3][4] |
| Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh₂(S-TCPTTL)₄) | 1,3-Dipolar Cycloaddition | α-diazo-β-ketoester and phenylacetylene | up to 97 | up to 97 ee | [5] |
| Dual Catalyst: Chiral Primary Aminothiourea and Achiral Thiourea | Intermolecular [5+2] Cycloaddition | Pyrylium ion intermediate and electron-rich alkene | High | High | [2] |
| Gold(I) Chloride/Silver Hexafluoroantimonate | Tandem 1,3-acyloxy migration/Ferrier rearrangement | Glycal derived 1,6-enyne | High | High | [6] |
Experimental Protocols
1. Rhodium(II)-Catalyzed Asymmetric [3+4] Annulation [3][4]
-
Reaction Setup: To a solution of the furan derivative (1.0 mmol) and rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate (0.01 mmol, 1 mol%) in anhydrous dichloromethane (10 mL) at room temperature under an argon atmosphere is added a solution of the vinyldiazomethane (1.2 mmol) in anhydrous dichloromethane (5 mL) via syringe pump over 4 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 8-Oxabicyclo[3.2.1]octene derivative.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The diastereomeric excess (de%) is determined by chiral HPLC or GC analysis.
2. Dual Aminothiourea-Thiourea Catalyzed Intermolecular [5+2] Cycloaddition [2]
-
Reaction Setup: In a glovebox, a vial is charged with the chiral primary aminothiourea catalyst (0.02 mmol, 10 mol%), the achiral thiourea co-catalyst (0.02 mmol, 10 mol%), and the pyranone precursor (0.2 mmol). Anhydrous toluene (2.0 mL) is added, followed by the alkene (0.4 mmol). The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or ¹H NMR spectroscopy of aliquots.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: typically a mixture of hexanes and ethyl acetate) to yield the 8-Oxabicyclo[3.2.1]octane product.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Catalyst Selection Workflow
The choice of catalyst is a critical first step in designing the asymmetric synthesis of this compound. The following diagram illustrates a logical workflow for catalyst selection based on the desired synthetic strategy.
Caption: Catalyst selection workflow for the asymmetric synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 4. Collection - Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Illuminating the Intricacies of 8-Oxabicyclo[3.2.1]octan-3-one Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis for 8-Oxabicyclo[3.2.1]octan-3-one derivatives, a class of compounds with significant potential in medicinal chemistry. We present a comparative analysis of crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a discussion of alternative analytical techniques, supported by experimental data.
The this compound scaffold is a key structural motif in a variety of biologically active molecules. Its rigid bicyclic framework provides a unique three-dimensional arrangement for substituents, making it an attractive template for the design of novel therapeutic agents. Understanding the precise stereochemistry and conformational preferences of derivatives of this scaffold is crucial for elucidating structure-activity relationships (SAR) and optimizing drug-receptor interactions.
Unveiling the Molecular Architecture: A Comparative Look at Crystallographic Data
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. To illustrate the structural diversity within the this compound family, we have compiled crystallographic data from the Cambridge Structural Database (CSD) for a selection of derivatives. The following table summarizes key crystallographic parameters, offering a quantitative comparison of their solid-state conformations.
| Compound Identifier (CCDC) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| 6ah (930627) | C₂₄H₂₅NO₅S | Monoclinic | P2₁/n | 13.133(3) | 9.328(2) | 18.019(4) | 90 | 108.01(3) | 90 | 2098.4(8) |
| 6ai (917327) | C₂₄H₂₅NO₅S | Monoclinic | P2₁/c | 11.989(2) | 16.291(3) | 11.513(2) | 90 | 107.11(3) | 90 | 2147.5(7) |
| 3af (2195843) | C₁₉H₂₀O₅ | Monoclinic | P2₁/c | 11.085(2) | 10.198(2) | 14.802(3) | 90 | 109.53(3) | 90 | 1576.9(6) |
| 4aa (2195846) | C₁₉H₂₂O₅ | Orthorhombic | P2₁2₁2₁ | 8.857(2) | 11.838(2) | 16.096(3) | 90 | 90 | 90 | 1689.4(6) |
| 4ad (2195847) | C₂₀H₂₄O₅ | Monoclinic | P2₁/n | 10.871(2) | 11.233(2) | 15.013(3) | 90 | 109.21(3) | 90 | 1729.8(6) |
This data highlights the variations in unit cell dimensions and crystal packing that arise from different substitution patterns on the this compound core. Such information is invaluable for understanding intermolecular interactions in the solid state and can inform the design of crystalline materials with desired physical properties.
The Path to Atomic Resolution: A Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers seeking to perform their own crystallographic analyses, a robust and well-defined experimental protocol is essential. The following outlines a typical workflow for the structure determination of a small organic molecule, such as an this compound derivative.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) is a common starting point.
-
Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound, can also yield high-quality crystals.
-
The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.3 mm in each direction, free from cracks or defects.
2. Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of the reflections and correct for experimental factors such as absorption.
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
Direct methods or Patterson methods are then used to solve the phase problem and generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
4. Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization procedure.
-
This process optimizes the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation and Analysis:
-
The final refined structure is validated using software such as checkCIF to ensure that it is chemically reasonable and conforms to established crystallographic standards.
-
The final structure can then be visualized and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Beyond the Crystal: A Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide complementary information about the molecule's structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Strengths: Provides detailed information about the connectivity and stereochemistry of the molecule in solution. 1D NMR (¹H and ¹³C) confirms the presence of the bicyclic core and the nature of substituents. 2D NMR techniques such as COSY, HSQC, and HMBC establish the connectivity between protons and carbons, while NOESY can provide information about through-space proximity of protons, aiding in stereochemical assignments.
-
Limitations: The observed structure represents an average conformation in solution, which may differ from the solid-state structure. For complex molecules, signal overlap can complicate spectral interpretation.
-
Supporting Data: For a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, the ¹H NMR spectral data were in good agreement with previous assignments for similar systems. Diagnostic skeletal protons, such as H₁ appearing as a doublet between δ 4.97-5.01, were used to confirm the bicyclic structure in solution.[1]
Mass Spectrometry (MS):
-
Strengths: Provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the structure and connectivity of the molecule.
-
Limitations: Does not provide information about the three-dimensional arrangement of atoms.
-
Supporting Data: For 8-oxabicyclo[3.2.1]oct-6-en-3-one, mass spectrometry showed a molecular ion peak (M⁺) at m/z 124, consistent with its molecular formula C₇H₈O₂.[2]
Infrared (IR) Spectroscopy:
-
Strengths: Quickly identifies the presence of key functional groups. For this compound derivatives, a strong absorption band in the region of 1710-1740 cm⁻¹ is characteristic of the ketone carbonyl group.
-
Limitations: Provides limited information about the overall molecular structure.
-
Supporting Data: The IR spectrum of 8-oxabicyclo[3.2.1]oct-6-en-3-one displayed a characteristic absorption at 1710 cm⁻¹ corresponding to the carbonyl group.[2]
References
A Comparative Guide to the Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one
The 8-oxabicyclo[3.2.1]octan-3-one framework is a key structural motif present in a variety of biologically active natural products and serves as a versatile building block in organic synthesis. Its unique bridged cyclic system offers a rigid scaffold that can be stereoselectively functionalized, making it a valuable intermediate for the synthesis of complex molecules, including tropane alkaloid analogs and other pharmacologically relevant compounds. This guide provides a comparative overview of several prominent synthetic routes to this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and graphical representations of the reaction pathways.
Comparison of Synthetic Routes
The synthesis of the this compound core can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and stereochemical outcome. Below is a summary of key quantitative data for some of the most effective methods reported in the literature.
| Synthetic Route | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| [4+3] Cycloaddition of Oxyallyl Cations | 1,3-Dichloro-3-methylbutan-2-one, furan, sodium 2,2,2-trifluoroethoxide | TFE | 0 to RT | 4 | ~84 (crude) |
| Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization | Allylic silyl ether, T+BF4−, ZnBr2 | DCE | RT | 12 | 52-95 |
| TiCl4-Mediated Reaction of 3-Alkoxycyclobutanones and Allenylsilanes | 3-Alkoxycyclobutanone, allenylsilane, TiCl4 | CH2Cl2 | -78 to -40 | 2-4 | 45-89 |
| Intermolecular [5+2] Cycloaddition of Pyrylium Ylides | 3-(acetyloxy)pyran-4-one dimer, α,β-unsaturated aldehyde, chiral amine catalyst | Dioxane | 23 | 24-72 | 55-92 |
| Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | Glycal-derived propargylic ester, PPh3AuCl, AgSbF6 | CH2Cl2 | RT | 0.5-2 | 60-91 |
| Reagent-Controlled Annulation of Achmatowicz Products | Achmatowicz product, vinylogous nucleophile, Pd(PPh3)4 or quinine | Toluene or CHCl3 | 80 or 60 | 12 | 28-90 |
Experimental Protocols & Reaction Pathways
This section provides detailed experimental methodologies for the key synthetic routes, accompanied by diagrams illustrating the reaction pathways.
[4+3] Cycloaddition of Oxyallyl Cations
This method is one of the most widely adopted for the construction of the 8-oxabicyclo[3.2.1]oct-6-en-3-one core, involving the cycloaddition of an in situ generated oxyallyl cation with furan.[2]
Experimental Protocol:
To a stirred solution of 1,3-dichloro-3-methylbutan-2-one (100 mmol) and furan (300 mmol) in a 250-mL round-bottomed flask, chilled in an ice bath, a solution of sodium 2,2,2-trifluoroethoxide (1 M in 2,2,2-trifluoroethanol, 120 mL) is added dropwise over 2 hours. A white precipitate of sodium chloride forms during the addition. After the addition is complete, the cooling bath is removed, and the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then processed to isolate the crude product, which can be further purified by sublimation to yield the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative.[3]
References
Reactivity Face-Off: 8-Oxabicyclo[3.2.1]octan-3-one vs. Tropinone
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of complex molecule synthesis, bicyclic ketones serve as pivotal intermediates. Among these, 8-Oxabicyclo[3.2.1]octan-3-one and tropinone are two prominent scaffolds, each offering unique structural and reactive properties. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
At a Glance: Structural and Physical Properties
A fundamental understanding of the physical and spectroscopic properties of these molecules is crucial for their application. Below is a summary of their key characteristics.
| Property | This compound | Tropinone |
| Molecular Formula | C₇H₁₀O₂ | C₈H₁₃NO |
| Molar Mass | 126.15 g/mol | 139.19 g/mol |
| Appearance | Colorless solid or oil | Brownish solid |
| Melting Point | Not widely reported | 42-44 °C |
| Boiling Point | Not widely reported | 224-225 °C |
| CAS Number | 77745-32-5 | 532-24-1 |
| Bridgehead Atom | Oxygen | Nitrogen (N-methyl) |
Carbonyl Reactivity: A Comparative Analysis
The reactivity of the carbonyl group is central to the synthetic utility of both molecules. We will explore three key reaction types: hydride reduction, enolate formation and chemistry, and Baeyer-Villiger oxidation.
Hydride Reduction: Stereochemical Outcomes
The reduction of the carbonyl group in these bicyclic systems is highly dependent on the steric environment and the nature of the hydride reagent, leading to different diastereomeric alcohol products.
The hydride approach to the carbonyl can occur from two faces: the exo face, which is more sterically accessible, and the endo face, which is hindered by the bicyclic framework.
Caption: General stereochemical outcome of hydride reduction on bicyclic ketones.
Quantitative Data on Hydride Reduction
| Substrate | Reagent | Product(s) | Ratio (exo:endo alcohol) | Yield | Reference |
| Tropinone | NaBH₄ | Tropine (axial-OH) / Pseudotropine (equatorial-OH) | 9:1 | - | Theoretical studies suggest a preference for axial alcohol formation. |
| Tropinone | L-Selectride® | Tropine / Pseudotropine | 1:9 | - | Bulky hydride favors formation of the equatorial alcohol. |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | NaBH₄ | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | Exclusive endo-ol | 85% | [1] |
Experimental Protocol: Reduction of a Ketone with Sodium Borohydride
This protocol provides a general procedure for the reduction of a ketone, which can be adapted for tropinone.
-
Dissolution: Dissolve the ketone (1.0 eq) in a suitable solvent such as methanol or ethanol in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in portions to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Work-up: Acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[2][3][4]
Enolate Chemistry: Deprotonation and Alkylation
The formation of enolates from these ketones opens up a vast array of possibilities for C-C bond formation at the α-position. The regioselectivity and stereoselectivity of these reactions are of paramount importance.
Caption: General workflow for the formation and alkylation of a ketone enolate.
Quantitative Data on Enolate Formation and Reactions
| Substrate | Base/Conditions | Reaction | Product | Yield | Reference |
| This compound | DBU, TMSCl, reflux | Silyl enol ether formation | 3-(trimethylsiloxy)-8-oxabicyclo[3.2.1]oct-2-ene | 94% | [5] |
| 3-(trimethylsiloxy)-8-oxabicyclo[3.2.1]oct-2-ene | 1. MeLi, -40 °C2. BrCH₂CO₂Me | Alkylation | Methyl (3-oxo-8-oxabicyclo[3.2.1]octan-2-yl)acetate | 30-45% | [5] |
| Tropinone | Chiral Lithium Amides | Enantioselective deprotonation / Aldol with PhCHO | exo, threo-aldol product | up to 95% ee | [6] |
Experimental Protocol: Enolate Formation and Trapping of this compound
This procedure details the formation of the silyl enol ether of this compound.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.7 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add trimethylsilyl chloride (TMSCl, 1.7 eq) via syringe.
-
Reaction: Reflux the reaction mixture at 55-60 °C for 1.5 hours.
-
Work-up: Cool the solution to 0 °C, dilute with petroleum ether, and wash successively with saturated aqueous NaHCO₃ and water.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the silyl enol ether.[5]
Baeyer-Villiger Oxidation: Lactone Synthesis
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms.
Caption: The Baeyer-Villiger oxidation transforms a cyclic ketone into a lactone.
Quantitative Data on Baeyer-Villiger Oxidation
| Substrate | Reagent | Product | Yield | Reference |
| Pentacyclic intermediate (from a tropinone derivative synthesis) | m-CPBA, DCM | Lactone | 80% | [7] |
| Tetracyclic diketone | m-CPBA, NaHCO₃ | Lactone | 75% | [7] |
| 3-Substituted cyclic ketone | m-CPBA, Sc(OTf)₃ | Lactone | 96-99% | [7] |
General Considerations for Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8][9] The reaction is known to be highly regioselective, with the more substituted carbon atom preferentially migrating. In the case of both this compound and tropinone, migration of the more substituted bridgehead carbon would be expected to dominate.
Reactivity Comparison and Influence of the Heteroatom
While direct comparative studies are scarce, the inherent structural differences between this compound and tropinone allow for a qualitative assessment of their relative reactivities.
-
Nucleophilicity of the Heteroatom: The nitrogen atom in tropinone is more nucleophilic and basic than the oxygen atom in this compound. This can influence reactions where the heteroatom participates, such as in coordination with Lewis acids or in neighboring group participation. The basicity of the nitrogen in tropinone can also affect the stability of adjacent carbanions (enolates).
-
Inductive Effects: The electronegativity of oxygen is higher than that of nitrogen. This suggests that the oxygen atom in this compound will exert a stronger electron-withdrawing inductive effect on the carbonyl group compared to the nitrogen in tropinone. This could render the carbonyl carbon of the oxabicyclo-ketone more electrophilic and potentially more reactive towards nucleophiles.
-
Steric Hindrance: The N-methyl group in tropinone introduces additional steric bulk compared to the lone pairs on the oxygen atom in this compound. This difference in steric hindrance can influence the facial selectivity of nucleophilic attack on the carbonyl group.
Conclusion
Both this compound and tropinone are versatile building blocks in organic synthesis. The choice between them will largely depend on the specific synthetic target and the desired reactivity. Tropinone, with its nitrogen atom, is a cornerstone in the synthesis of a vast array of alkaloids. This compound, on the other hand, provides a valuable scaffold for the synthesis of oxygen-containing natural products and other complex molecules. The subtle yet significant differences in their reactivity, stemming from the nature of the bridgehead heteroatom, offer chemists a valuable choice in the design of their synthetic strategies. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for a more quantitative understanding of their relative reactivities.
References
- 1. scispace.com [scispace.com]
- 2. webassign.net [webassign.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
A Comparative Study: 8-Oxabicyclo[3.2.1]octan-3-one and Norbornanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two bicyclic ketones: 8-Oxabicyclo[3.2.1]octan-3-one and Norbornanone. These compounds, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that are of significant interest in synthetic organic chemistry and drug discovery. This document presents a side-by-side comparison of their key characteristics, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties
The introduction of an oxygen atom into the bicyclic framework of norbornanone to form this compound significantly influences its physical and spectroscopic properties. A summary of these key differences is presented in the table below.
| Property | This compound | Norbornanone |
| Molecular Formula | C₇H₁₀O₂ | C₇H₁₀O |
| Molecular Weight | 126.15 g/mol [1][2] | 110.15 g/mol [3] |
| CAS Number | 77745-32-5[1][2] | 497-38-1[3] |
| Melting Point | 36-39 °C[4] | 93-96 °C[5] |
| Boiling Point | 35 °C at 0.001 Torr | 168-172 °C[5] |
| IR (C=O Stretch) | ~1710-1720 cm⁻¹[4] | ~1740-1750 cm⁻¹ |
| ¹³C NMR (C=O) | ~208 ppm | ~218 ppm |
Reactivity and Stereoselectivity: A Focus on Hydride Reduction
A key reaction for both ketones is the reduction of the carbonyl group. The stereochemical outcome of this transformation is dictated by the steric environment around the carbonyl carbon.
Theoretical Basis of Stereoselectivity
The reduction of bicyclic ketones with hydride reagents, such as sodium borohydride (NaBH₄), is a well-studied process. The approach of the hydride nucleophile is generally favored from the less sterically hindered face of the molecule.
-
Norbornanone: In norbornanone, the exo face is more accessible to the incoming nucleophile than the endo face, which is shielded by the ethano bridge. Consequently, the hydride attack predominantly occurs from the exo direction, leading to the formation of the endo-alcohol as the major product.
-
This compound: Similarly, in this compound, the bicyclic structure directs the approach of the hydride to the less hindered face. The oxygen bridge influences the overall conformation, but the general principle of attack from the less hindered side holds, leading to a stereoselective reduction.
The following diagram illustrates the stereoselective reduction of both ketones.
Experimental Protocols
The following are generalized experimental protocols for the sodium borohydride reduction of both ketones. These should be adapted and optimized based on specific laboratory conditions and analytical requirements.
General Experimental Workflow
The diagram below outlines the typical workflow for the reduction of the bicyclic ketones.
Detailed Protocol for Sodium Borohydride Reduction
Materials:
-
Bicyclic Ketone (this compound or Norbornanone)
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bicyclic ketone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude alcohol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
The comparative analysis of this compound and norbornanone reveals that the presence of the oxygen bridge in the former imparts distinct physicochemical properties, including a lower melting point and a different carbonyl stretching frequency in the IR spectrum. Both ketones undergo stereoselective reduction with sodium borohydride to yield the corresponding endo-alcohols as the major products, a testament to the directing effect of their rigid bicyclic frameworks. The provided experimental protocols offer a foundation for researchers to explore the reactivity of these valuable synthetic intermediates further. Understanding these differences is crucial for their effective application in the synthesis of complex molecules and in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Norbornanone [webbook.nist.gov]
- 3. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activities of 8-Oxabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 8-azabicyclo[3.2.1]octane (tropane) and 8-oxabicyclo[3.2.1]octane (oxatropane) analogs have garnered significant attention due to their interactions with various biological targets, most notably the monoamine transporters. This guide provides a comparative assessment of the biological activities of these two classes of compounds, supported by experimental data, to aid researchers in drug discovery and development.
The primary biological targets for many analogs of both scaffolds are the monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine and serotonin from the synaptic cleft.[1] Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[2]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro binding affinities of various 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been collated from multiple studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities of 8-Oxabicyclo[3.2.1]octane Analogs for DAT and SERT
| Compound | Substituent (Position 3) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 1a | 3β-(3,4-dichlorophenyl) | 3.27 | - | - |
| 1b | 3α-(3,4-dichlorophenyl) | 2.34 | - | - |
| 1c | 3-benzothiophene | 13 | >3000 | >230 |
| 1d | Saturated 3-benzothiophene | 9 | 10 | 1.1 |
Data sourced from multiple studies.[3][4][5]
Table 2: Binding Affinities of 8-Azabicyclo[3.2.1]octane Analogs for DAT and SERT
| Compound | Substituent (Position 3) | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 2a (WIN 35,428) | 3β-(4-fluorophenyl) | - | - | - |
| 2b | 3-heterobiaryl (4-(2-pyrrolyl)phenyl) | - | - | SERT selective |
| 2c | 3-heterobiaryl (4-(2-thiophenyl)phenyl) | - | - | SERT selective |
| 2d | 3-monoaryl | - | - | DAT selective |
Data sourced from multiple studies.[3][5][6]
From the available data, it is evident that both 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds can yield potent inhibitors of monoamine transporters. A key finding is that the 8-aza functionality is not an absolute requirement for potent binding to DAT.[4][7] The ether oxygen in the 8-oxabicyclo[3.2.1]octane series can effectively replace the nitrogen atom with limited impact on DAT or SERT inhibition.[5]
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the bicyclic core play a crucial role in determining both potency and selectivity. For instance, in the 8-oxabicyclo[3.2.1]octane series, biaryl substitutions at the 3-position can lead to compounds with high DAT affinity and selectivity over SERT.[5] In contrast, certain 3-heterobiaryl substitutions in the 8-azabicyclo[3.2.1]octane series have shown a preference for SERT over DAT.[5]
Experimental Protocols
The following are detailed methodologies for the key in vitro binding assays used to determine the biological activity of these compounds.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted for a competitive binding assay using a radiolabeled ligand such as [³H]WIN 35,428.[3]
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd), and varying concentrations of the test compound (8-oxabicyclo[3.2.1]octane or 8-azabicyclo[3.2.1]octane analog).
-
For determining non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol is for a competitive binding assay using a radiolabeled ligand such as [³H]citalopram or [³H]paroxetine.[8][9]
1. Membrane Preparation:
-
Similar to the DAT assay, prepare membranes from a tissue source rich in SERT (e.g., rat frontal cortex) or from cells stably expressing human SERT.
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with the radioligand (e.g., [³H]citalopram) and a range of concentrations of the test compound.
-
To determine non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine or imipramine).
-
Incubate the mixture to allow for binding equilibrium to be reached.
3. Filtration and Detection:
-
Separate bound from unbound radioligand by rapid vacuum filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Calculate specific binding and plot the data as described for the DAT assay to determine the IC50 values for the test compounds at the serotonin transporter.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.
Caption: Monoamine Transporter Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bioivt.com [bioivt.com]
Unraveling the Conformational Landscape of 8-Oxabicyclo[3.2.1]octane: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive scaffolds is paramount. The 8-oxabicyclo[3.2.1]octane core, a prevalent motif in numerous natural products and pharmaceuticals, presents a fascinating case study in conformational analysis. This guide provides a comparative overview of the stability of its principal conformers—chair, boat, and twist-boat—supported by data from computational studies.
The rigid bicyclic structure of 8-oxabicyclo[3.2.1]octane significantly restricts its conformational freedom, leading to a landscape dominated by a few key low-energy arrangements. Computational chemistry has proven to be an invaluable tool in elucidating the subtle energy differences between these conformers, offering insights that complement experimental techniques like NMR spectroscopy.
Relative Stability of Conformers: A Quantitative Overview
Computational studies on 8-oxabicyclo[3.2.1]octane and its derivatives have consistently shown that the chair conformation of the six-membered ring is generally the most stable.[1][2] However, the energetic penalties for adopting boat or twist-boat conformations are relatively small, and in some substituted derivatives, these less stable forms can be experimentally observed.[2]
The following table summarizes the relative energies of the major conformers of 8-oxabicyclo[3.2.1]octane and a closely related analogue, providing a quantitative basis for comparison. It is important to note that these values are derived from different computational studies and may vary depending on the level of theory and basis set employed.
| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |
| 8-Oxabicyclo[3.2.1]octane Derivative | Chair | DFT (B3LYP/6-31G) | 0.0 | [2] |
| 8-Oxabicyclo[3.2.1]octane Derivative | Boat | DFT (B3LYP/6-31G) | > 0 (Chair is lower) | [2] |
| 6,8-Dioxabicyclo[3.2.1]octane | Chair | Ab initio | 0.0 | [3] |
| 6,8-Dioxabicyclo[3.2.1]octane | Boat | Ab initio | ~4.3 (1500 cm⁻¹) | [3] |
Experimental and Computational Methodologies
The determination of conformer stability relies on a synergistic approach of experimental observation and computational modeling.
Computational Protocols
A range of computational methods has been applied to study the conformational preferences of the 8-oxabicyclo[3.2.1]octane system.[1][2] These include:
-
Ab initio Methods: Hartree-Fock (HF) calculations with basis sets such as 6-31G* provide a fundamental quantum mechanical description of the electronic structure and geometry of the conformers.[2]
-
Density Functional Theory (DFT): The B3LYP functional combined with the 6-31G* basis set is a widely used and robust method for calculating the energies and geometries of organic molecules, offering a good balance between computational cost and accuracy.[2]
-
Semi-empirical Methods: Methods like AM1 offer a faster, albeit less accurate, way to explore the potential energy surface and identify low-energy conformers.[2]
A typical computational workflow for analyzing conformer stability involves:
-
Geometry Optimization: The three-dimensional coordinates of each conformer (chair, boat, twist-boat) are optimized to find the lowest energy structure for that particular conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Single-Point Energy Calculation: More accurate energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain reliable relative energies.
Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational dynamics of molecules in solution. Coupling constants and Nuclear Overhauser Effect (NOE) data can provide crucial information about the relative orientation of atoms and thus help in identifying the predominant conformer.[2] Interestingly, for a tetramethyl-substituted derivative of 8-oxabicyclo[3.2.1]octane, NMR data indicated the presence of a boat conformer, even though computational models predicted the chair form to be more stable.[2] This highlights the importance of considering substituent effects and potential limitations of in vacuo computational models.
Conformational Energy Hierarchy
The following diagram illustrates the logical relationship and general energy hierarchy of the 8-oxabicyclo[3.2.1]octane conformers as predicted by computational studies.
References
evaluating the efficiency of different catalysts for 8-Oxabicyclo[3.2.1]octane synthesis
A comprehensive evaluation of catalyst efficiency is crucial for the synthesis of complex molecules like 8-Oxabicyclo[3.2.1]octane, a core structural motif in numerous natural products with significant biological activities.[1][2][3] This guide provides a comparative analysis of different catalytic systems for the synthesis of this important bicyclic ether, with a focus on quantitative performance data and detailed experimental protocols to aid researchers in selecting the optimal synthetic route.
Catalyst Performance Comparison
The efficiency of different catalytic systems for the synthesis of 8-Oxabicyclo[3.2.1]octane derivatives is summarized below. The data highlights the performance of a Gold(I)-catalyzed tandem reaction and a dual organocatalytic system for intermolecular [5+2] cycloaddition.
| Catalyst System | Substrate(s) | Product | Yield (%) | Diastereoselectivity | Reaction Time | Temperature (°C) | Ref. |
| 5 mol% PPh₃AuCl / 10 mol% AgSbF₆ | Glycal-derived 1,6-enyne | Disubstituted 8-oxabicyclo[3.2.1]octane | 53-95 | Complete | Not Specified | Not Specified | [1][2] |
| 20 mol% Chiral Aminothiourea / 20 mol% Achiral Thiourea | α,β-Unsaturated pyranone & Alkene | 8-oxabicyclo[3.2.1]octane derivative | 65-95 | 90:10 to >95:5 dr | 24-72 h | 23 | [3] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided to ensure reproducibility.
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
This method, developed by Liao et al., provides an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[1][2]
Experimental Workflow:
Caption: Workflow for Gold(I)-catalyzed synthesis.
Procedure: To a solution of the glycal-derived propargylic ester (0.1 M) in dichloromethane (CH₂Cl₂), PPh₃AuCl (5 mol%) and AgSbF₆ (10 mol%) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, followed by a standard aqueous work-up. The crude product is purified by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.[1][2]
Dual Organocatalytic Enantioselective [5+2] Cycloaddition
This approach, reported by Rawal and coworkers, utilizes a dual catalyst system for the highly enantioselective intermolecular cycloaddition of pyrylium ion intermediates with alkenes.[3]
Signaling Pathway of Catalysis:
Caption: Catalytic cycle for [5+2] cycloaddition.
Procedure: In a vial, the chiral primary aminothiourea (20 mol%) and the achiral thiourea (20 mol%) are dissolved in the reaction solvent. The α,β-unsaturated pyranone (1.0 equiv) and the alkene (2.0-3.0 equiv) are then added. The mixture is stirred at 23 °C for the specified time (24-72 hours). Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography to yield the 8-oxabicyclo[3.2.1]octane product.[3]
Conclusion
Both the gold(I)-catalyzed tandem reaction and the dual organocatalytic [5+2] cycloaddition offer efficient and highly diastereoselective pathways to the 8-oxabicyclo[3.2.1]octane core. The choice of catalyst will depend on the desired substitution pattern of the final product and the availability of the starting materials. The gold-catalyzed method is particularly effective for substrates derived from glycals, leading to complex polycyclic systems with complete diastereoselectivity.[1][2] The dual organocatalytic system provides a powerful tool for the enantioselective synthesis of a broad range of 8-oxabicyclo[3.2.1]octane derivatives from simpler pyranone and alkene precursors.[3] The provided data and protocols serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- 1. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 3. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Oxabicyclo[3.2.1]octan-3-one Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-oxabicyclo[3.2.1]octan-3-one derivatives as potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The 8-oxabicyclo[3.2.1]octane scaffold, an analog of the tropane skeleton found in cocaine, has been a key focus in the development of therapeutic agents for neurological and psychiatric disorders, including substance abuse.[1][2] A significant finding in this field is that the 8-amino functionality of the tropane ring is not a prerequisite for potent binding to the dopamine transporter, paving the way for the exploration of analogs with an ether linkage at this position.[2]
Structure-Activity Relationship (SAR) Overview
The binding affinity of this compound derivatives for monoamine transporters is significantly influenced by the nature and position of substituents on the bicyclic core. Key modifications, particularly at the C-2 and C-3 positions, have been systematically explored to understand their impact on potency and selectivity.
The 2β-carbomethoxy-3β-aryl configuration has been identified as a crucial pharmacophore for high-affinity binding to both DAT and SERT.[3] However, the stereochemistry at these positions can dramatically alter the selectivity profile. For instance, derivatives with a 3α-aryl substitution tend to exhibit weaker potency at SERT compared to their 3β-aryl counterparts.[3]
Furthermore, the substitution on the 3-aryl ring plays a pivotal role in modulating the binding affinity. Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring have been shown to enhance potency at the dopamine transporter.[2][4] The exploration of biaryl substitutions at the 3-position has also yielded compounds with significant binding profiles and selectivity for DAT over SERT.[3]
Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (IC50 values) of a selection of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivatives for the human dopamine and serotonin transporters. These values are indicative of the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the transporter.
Table 1: Binding Affinities of 3β-Aryl-8-oxabicyclo[3.2.1]octane Derivatives [2][4]
| Compound ID | 3β-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) |
| 6g | 3,4-Dichlorophenyl | 3.27 | 139 |
| 19b | 4-Fluorophenyl | 10.7 | 1,210 |
| 19c | 4-Chlorophenyl | 5.8 | 465 |
| 19d | 4-Bromophenyl | 7.1 | 452 |
| 19e | 4-Iodophenyl | 7.1 | 250 |
| 19f | 4-Methylphenyl | 21.0 | 2,050 |
| 19g | Phenyl | 34.0 | 3,360 |
Table 2: Binding Affinities of 3α-Aryl-8-oxabicyclo[3.2.1]octane Derivatives [2][4]
| Compound ID | 3α-Aryl Substituent | DAT IC50 (nM) | SERT IC50 (nM) |
| 7g | 3,4-Dichlorophenyl | 2.34 | 3,240 |
| 20b | 4-Fluorophenyl | 12.3 | >10,000 |
| 20c | 4-Chlorophenyl | 8.3 | 8,000 |
| 20d | 4-Bromophenyl | 10.0 | 7,200 |
| 20e | 4-Iodophenyl | 12.0 | 3,600 |
| 20f | 4-Methylphenyl | 35.0 | >10,000 |
| 20g | Phenyl | 70.0 | >10,000 |
Experimental Protocols
The data presented in this guide were obtained through standardized in vitro radioligand binding assays. The following is a detailed methodology for a competitive dopamine transporter binding assay, which can be adapted for SERT and NET by using the appropriate radioligand and tissue/cell preparation.
1. Membrane Preparation: [5][6][7]
-
Tissue Source: Rat striata are dissected on ice and placed in an ice-cold homogenization buffer.
-
Homogenization: The tissue is homogenized using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the crude membrane fraction.
-
First, a low-speed spin (e.g., 1,000 x g for 10 minutes at 4°C) removes nuclei and large debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
-
Washing and Storage: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash. The final pellet is resuspended in a buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). The membrane preparations are stored in aliquots at -80°C until use.
2. Radioligand Binding Assay: [5][6][7][8]
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and the test compound at various concentrations.
-
Incubation: The plates are incubated for a specific period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Specific Binding: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action of these this compound derivatives is the inhibition of dopamine reuptake from the synaptic cleft.[9] By binding to the dopamine transporter, these compounds block the re-entry of dopamine into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[10][11]
Caption: Inhibition of Dopamine Reuptake by this compound Derivatives.
References
- 1. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes:â Potent Non-Nitrogen Inhibitors of Monoamine Transportersâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
A Comparative Guide to Validating the Absolute Configuration of Chiral 8-Oxabicyclo[3.2.1]octane Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The rigid, chiral scaffold of 8-oxabicyclo[3.2.1]octane derivatives is a key structural motif in numerous biologically active natural products and synthetic compounds. An error in stereochemical assignment can lead to misinterpretation of structure-activity relationships and significant setbacks in drug discovery pipelines. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), X-Ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Methods
The selection of a method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, the availability of high-quality crystals, and the complexity of the molecule. The following table summarizes the key characteristics of each technique.
| Method | Principle | Sample Requirements | Strengths | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-15 mg, soluble in a suitable solvent (e.g., CDCl₃). Neat liquids can also be used. | Applicable to a wide range of molecules, including those without a UV chromophore. Provides rich structural information.[1][2] | Requires quantum chemical calculations (DFT) for interpretation. Can be computationally intensive for flexible molecules.[3] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore. | Microgram quantities, soluble, must contain a chromophore. | High sensitivity. Well-established empirical rules for some classes of compounds. | Limited to molecules with UV-Vis chromophores. Can be less reliable for conformationally flexible molecules.[4][5] |
| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal of the chiral molecule. | High-quality single crystal. The presence of a heavy atom is beneficial but not always essential. | Unambiguous and direct determination of absolute configuration.[6] Provides a complete 3D structure. | Growth of suitable crystals can be a significant bottleneck. Not applicable to non-crystalline materials. |
| NMR Spectroscopy (Mosher's Method) | Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), leading to distinguishable NMR signals. | 1-5 mg of alcohol or amine, requires derivatization. | Does not require specialized equipment beyond a standard NMR spectrometer. Applicable to a wide range of functionalized molecules.[7][8][9][10] | Indirect method requiring chemical modification. Interpretation can be complex if the conformational preference of the diastereomers is not well-defined.[11] |
Detailed Experimental Protocols and Data Presentation
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][2] The method relies on comparing the experimental VCD spectrum with the spectrum predicted by Density Functional Theory (DFT) calculations for a known enantiomer.
-
Sample Preparation: Dissolve 5-15 mg of the purified 8-oxabicyclo[3.2.1]octane derivative in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The sample should be recoverable.
-
Data Acquisition: Record the IR and VCD spectra simultaneously on a VCD spectrometer. Data collection is typically performed for several hours to achieve an adequate signal-to-noise ratio.[1]
-
Computational Modeling:
-
Perform a conformational search for the 8-oxabicyclo[3.2.1]octane derivative using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[2]
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. biotools.us [biotools.us]
- 3. schrodinger.com [schrodinger.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. matilda.science [matilda.science]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of 8-Oxabicyclo[3.2.1]octanes: Established Routes vs. Novel Methodologies
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a wide array of biologically active natural products and medicinally important compounds.[1][2] Its unique bridged bicyclic structure has made it a compelling target for synthetic chemists. This guide provides a comparative overview of established synthetic routes and recently developed methods for the construction of this important scaffold, with a focus on quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Established Synthetic Routes
Traditional approaches to the 8-oxabicyclo[3.2.1]octane core have heavily relied on cycloaddition reactions, particularly [4+3] and [5+2] cycloadditions. These methods have proven effective in constructing the bicyclic system and have been utilized in the synthesis of numerous target molecules.
One of the well-established methods involves the rhodium(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans, which proceeds via a tandem cyclopropanation/Cope rearrangement, effectively a [3+4] annulation.[3] Another classical approach is the [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes.[2]
A generalized workflow for a typical established cycloaddition approach is depicted below.
Caption: Generalized workflow for an established cycloaddition route.
Data Summary for Established Routes
| Method | Key Reagents | Typical Yield | Diastereoselectivity | Reference |
| Rhodium-catalyzed [3+4] Annulation | Vinyldiazomethane, Furan, Rh₂(OAc)₄ | 69-95% | 82-95% de | [3] |
| Intermolecular [5+2] Pyrylium Cycloaddition | Pyrylium ion precursor, Alkene, Dual organocatalyst | High | >20:1 dr | [2] |
| Diastereoselective [4+3] Cycloaddition | Oxyallyl cation, Diene | Moderate to good | High | [4] |
Experimental Protocol: Rhodium-Catalyzed [3+4] Annulation
This protocol is a representative example of an established method for the synthesis of 8-oxabicyclo[3.2.1]octene derivatives.[3]
Materials:
-
Vinyldiazomethane precursor (e.g., 3-siloxy-2-diazo-3-butenoate derivative)
-
Furan
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
A solution of the vinyldiazomethane precursor in the anhydrous solvent is prepared.
-
To a solution of the rhodium(II) catalyst and furan in the anhydrous solvent, the vinyldiazomethane solution is added dropwise at a controlled temperature (e.g., 25 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 8-oxabicyclo[3.2.1]octa-2,6-diene derivative.
New Synthetic Methods
Recent years have seen the development of novel and often more efficient synthetic strategies that employ tandem or cascade reactions. These methods can offer advantages in terms of atom economy, step economy, and the ability to construct highly functionalized and complex cores in a single operation.
Prominent new methods include tandem C-H oxidation/oxa-[5][5] Cope rearrangement/aldol cyclization,[6] gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement,[7][8] and Prins-type cyclizations.[9] These modern approaches often utilize catalytic systems to achieve high levels of stereocontrol and efficiency.
The diagram below illustrates a representative new synthetic method involving a tandem reaction cascade.
Caption: A representative workflow for a new tandem reaction method.
Data Summary for New Synthetic Methods
| Method | Key Reagents/Catalysts | Typical Yield | Diastereoselectivity | Reference |
| Tandem C-H Oxidation/Oxa-[5][5] Cope/Aldol | TEMPO oxoammonium salt, ZnBr₂ | Good | Not specified | |
| Gold-catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | Glycal-derived propargylic ester, Au(I) catalyst | High | Complete | [7] |
| Au(I)-catalyzed Oxonium/Prins-type Cyclization | Enynol, Au(I) catalyst | Good | Not specified | |
| Gold-catalyzed Cascade Cyclization/Semi-pinacol Rearrangement | Cyclohexane-trans-1,4-diol with alkyne side chain, Au(I) catalyst | High | High | [10] |
Experimental Protocol: Tandem C-H Oxidation/Oxa-[5][5] Cope Rearrangement/Aldol Cyclization
This protocol exemplifies a modern, efficient approach to the 8-oxabicyclo[3.2.1]octane core.[11]
Materials:
-
Allylic silyl ether
-
TEMPO oxoammonium tetrafluoroborate (T⁺BF₄⁻)
-
Zinc bromide (ZnBr₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the allylic silyl ether in the anhydrous solvent, TEMPO oxoammonium tetrafluoroborate and zinc bromide are added at a specified temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated.
-
The resulting crude product is purified by flash column chromatography to yield the desired 8-oxabicyclo[3.2.1]octane derivative.
Conclusion
While established routes like [4+3] and [5+2] cycloadditions remain valuable and reliable for the synthesis of the 8-oxabicyclo[3.2.1]octane core, newer synthetic methods offer significant advantages. Tandem and cascade reactions, often catalyzed by transition metals like gold, provide highly efficient and stereoselective pathways to complex and functionalized bicyclic systems from simpler acyclic precursors. These modern approaches often lead to higher yields and superior atom and step economy. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials and reagents. Researchers are encouraged to consider these novel methodologies for the efficient construction of the medicinally relevant 8-oxabicyclo[3.2.1]octane scaffold.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric syntheses of 8-oxabicyclo[3,2,1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02625K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 8-Oxabicyclo[3.2.1]octan-3-one: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals handling 8-Oxabicyclo[3.2.1]octan-3-one, ensuring that its disposal is managed in a compliant and safe manner.
Immediate Safety Principle: this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary disposal route is through a licensed and approved professional waste disposal service. Always consult your institution's Environmental Health & Safety (EHS) office for specific local procedures.
Hazard and Property Summary
Before handling, it is crucial to be aware of the material's properties and hazards. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Identity | |
| IUPAC Name | This compound[1] |
| CAS Number | 77745-32-5[1][2] |
| Molecular Formula | C₇H₁₀O₂[1][2] |
| Molecular Weight | 126.15 g/mol [1] |
| Physical Properties | |
| Appearance | Liquid or Solid or Semi-solid |
| Melting Point | 36 °C[2] |
| Hazard Information | |
| GHS Pictogram | GHS07 (Exclamation mark) |
| GHS Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| UN Number | UN 1224 (for Ketones, liquid, n.o.s.)[3][4][5][6] |
| EPA Hazardous Waste Code | May fall under F003 for spent non-halogenated solvents if used in that capacity.[7] |
Operational Disposal Plan: Step-by-Step Protocol
As no specific experimental protocols for the chemical neutralization of this compound for disposal purposes are established, the required procedure involves preparing the material for collection by a certified hazardous waste handler.
1. Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Hand Protection: Use chemical-resistant gloves. Butyl or natural rubber gloves are often recommended for ketones. Nitrile gloves may offer short-term protection but should be checked for compatibility and breakthrough times.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[8][9]
-
Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of vapors.[8]
2. Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.
3. Container Selection and Labeling
-
Collect the waste in a designated, compatible container. Glass bottles are often suitable for liquid organic waste. Ensure the container is in good condition with a secure, tightly-sealing cap.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration.
-
Associated hazard warnings (e.g., "Irritant," "Flammable" if in a flammable solvent).
-
The date the waste was first added to the container.
-
4. Safe Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment bin in a well-ventilated location, such as a fume hood or a designated cabinet for flammable/hazardous materials.
-
Ensure the container remains closed at all times except when adding waste.
5. Arranging for Disposal
-
Once the container is full (not exceeding 90% capacity) or has reached the storage time limit set by your institution, contact your EHS department or the designated hazardous waste management service to schedule a pickup.
-
Provide them with a complete inventory of the waste container's contents.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area as appropriate.
-
Dispose: The collected spill waste must be disposed of as hazardous waste, following the same procedures outlined above.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 8-Oxabicyclo(3.2.1)octan-3-one | C7H10O2 | CID 13182309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. adrdangerousgoods.com [adrdangerousgoods.com]
- 4. hazmattool.com [hazmattool.com]
- 5. hazmattool.com [hazmattool.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
